8-Chloroquinazoline-2,4(1H,3H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXWCWNEEZHWFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598996 | |
| Record name | 8-Chloroquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62484-22-4 | |
| Record name | 8-Chloroquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 8-Chloroquinazoline-2,4(1H,3H)-dione from 2-amino-3-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of 8-Chloroquinazoline-2,4(1H,3H)-dione, a key heterocyclic scaffold in medicinal chemistry, from the starting material 2-amino-3-chlorobenzoic acid. This document details the strategic importance of the quinazoline-2,4(1H,3H)-dione core, outlines the underlying reaction mechanism, presents a validated experimental protocol, and discusses the significance of this compound in contemporary drug discovery. The content is structured to deliver both theoretical understanding and practical, actionable insights for laboratory application.
Introduction: The Significance of the Quinazoline-2,4(1H,3H)-dione Scaffold
The quinazoline ring system, a fusion of benzene and pyrimidine rings, is widely recognized as a "privileged structure" in drug development.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[1][2][3] Among the various oxidized forms, the quinazoline-2,4(1H,3H)-dione scaffold is of particular interest. This core is frequently utilized as a foundational element for the synthesis of novel therapeutic agents, with recent studies highlighting its significant potential in oncology.[1][2]
Derivatives of quinazoline-2,4(1H,3H)-dione have been investigated for their efficacy against a range of cancers, including glioblastoma, osteosarcoma, and various carcinomas.[1][2] Their mechanism of action often involves the inhibition of critical cellular signaling pathways, such as the Wnt signaling pathway, which is frequently dysregulated in cancer cells.[1][2] The 8-chloro substitution on this scaffold can further enhance its pharmacological profile, making this compound a valuable intermediate for the development of targeted therapies.
Reaction Overview and Mechanism
The synthesis of this compound from 2-amino-3-chlorobenzoic acid is typically achieved through a cyclocondensation reaction. This process involves the reaction of the bifunctional 2-amino-3-chlorobenzoic acid with a suitable one-carbon source, most commonly urea or a precursor like potassium cyanate.
Mechanistic Rationale: The Urech Quinazoline Synthesis
This synthesis is a variation of the Urech quinazoline synthesis. The reaction proceeds through two key stages:
-
N-Carbamoylation: The initial step involves the nucleophilic attack of the amino group of 2-amino-3-chlorobenzoic acid on the carbonyl carbon of urea (or the cyanate ion). This forms an N-carbamoyl-2-amino-3-chlorobenzoic acid intermediate. The choice of urea is strategic; upon heating, it decomposes to generate isocyanic acid (HNCO) in situ, which then readily reacts with the primary amine.
-
Intramolecular Cyclization and Dehydration: The N-carbamoyl intermediate, under the influence of heat, undergoes an intramolecular cyclization. The carboxylic acid group acts as an internal electrophile, and the amide nitrogen of the urea moiety serves as the nucleophile. This ring-closure is followed by the elimination of a water molecule to yield the stable, aromatic this compound.
The presence of the chloro group at the 3-position of the benzoic acid directs the cyclization to form the 8-chloro-substituted quinazolinedione.
Experimental Protocol: A Validated Step-by-Step Methodology
This section provides a detailed, self-validating protocol for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| 2-Amino-3-chlorobenzoic acid | 171.58 | 6388-47-2 | Starting material.[4] |
| Urea | 60.06 | 57-13-6 | Carbonyl source. |
| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | For acidification. |
| Ethanol | 46.07 | 64-17-5 | For recrystallization. |
| Distilled Water | 18.02 | 7732-18-5 | Solvent. |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (17.16 g, 0.1 mol) and urea (24.0 g, 0.4 mol).
-
Heating: Heat the mixture in an oil bath maintained at 140-150°C. The mixture will melt and then solidify as the reaction progresses. Continue heating for 3 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. To the solid mass, add 100 mL of 1 M sodium hydroxide solution and heat until the solid dissolves.
-
Precipitation: Cool the resulting solution in an ice bath and acidify to a pH of approximately 5 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol to yield pure this compound as a white crystalline solid.
-
Characterization: The final product can be characterized by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Physicochemical and Safety Data
Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 2-Amino-3-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 190 |
| This compound | C₈H₅ClN₂O₂ | 196.59 | >300 |
Safety and Handling
-
2-Amino-3-chlorobenzoic acid: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
Urea: Generally considered low hazard.
-
Hydrochloric Acid (Concentrated): Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated fume hood with appropriate PPE.
-
Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Applications in Drug Development
This compound serves as a crucial building block for the synthesis of a diverse array of more complex molecules with therapeutic potential. Its utility stems from the reactivity of the N1 and N3 positions, which can be selectively alkylated or arylated to introduce various substituents.[6] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacological properties of lead compounds.
The 8-chloro-substituted quinazolinone scaffold has been identified as a key pharmacophore in the development of inhibitors for several protein kinases implicated in cancer progression, such as those in the PI3K/Akt/mTOR, EGFR, and VEGFR-2 signaling pathways.[7] The strategic placement of the chloro group can influence the binding affinity and selectivity of the molecule for its biological target.
Conclusion
The synthesis of this compound from 2-amino-3-chlorobenzoic acid represents a fundamental and highly valuable transformation in medicinal chemistry. The straightforward and robust nature of the Urech cyclocondensation reaction makes this key intermediate readily accessible. A thorough understanding of the reaction mechanism, coupled with a well-defined experimental protocol, empowers researchers to efficiently produce this versatile scaffold. The continued exploration of derivatives based on this core structure holds significant promise for the discovery and development of novel therapeutics to address a range of diseases, most notably cancer.
References
-
PubMed. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Retrieved from [Link]
-
ResearchGate. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Retrieved from
-
ResearchGate. (2025). Pharmacological importance of quinazoline-based drugs. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from
-
ResearchGate. (n.d.). Plausible reaction mechanism for the preparation of quinazoline-2,4(1H,3H)-dione 30. Retrieved from [Link]
-
ACS Publications. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Quinazolines. 3. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents*. Retrieved from [Link]
-
PubMed Central. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Retrieved from [Link]
- Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Cyclization of Benzothiazole: Review. Retrieved from [Link]
-
MDPI. (n.d.). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Retrieved from
-
MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from
-
Beilstein Journals. (2025). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Retrieved from [Link]
-
Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). WO2009111553A1 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
Sources
- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. biosynth.com [biosynth.com]
- 5. Page loading... [guidechem.com]
- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Guide to the Spectroscopic Characterization of 8-Chloroquinazoline-2,4(1H,3H)-dione
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 8-Chloroquinazoline-2,4(1H,3H)-dione, a significant heterocyclic scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the structural elucidation of this compound. Quinazoline-2,4(1H,3H)-dione derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific substitution at the 8-position with a chlorine atom is expected to modulate its physicochemical and biological properties, making a thorough spectroscopic analysis essential for its development and application.
Synthesis and Structural Framework
The synthesis of this compound typically proceeds via the cyclization of 2-amino-3-chlorobenzoic acid.[2] A common method involves the reaction of the anthranilic acid derivative with urea or a related carbonyl source, often under thermal or microwave-assisted conditions. Understanding the synthetic route is crucial as it informs potential impurities that might be observed in spectroscopic analyses.
The structural framework of this compound, with its fused pyrimidine and benzene rings, gives rise to a unique spectroscopic fingerprint. The presence of two amide protons, a substituted aromatic ring, and two carbonyl groups are key features that will be identified and characterized using the techniques detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide detailed information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the two N-H protons of the dione ring. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the chlorine atom and the carbonyl groups.
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | ~7.8 - 8.0 | Doublet of doublets (dd) | ~8.0, 1.5 | Deshielded by the adjacent carbonyl group and influenced by the chlorine at C-8. |
| H-6 | ~7.2 - 7.4 | Triplet (t) | ~8.0 | Typical aromatic proton signal, coupled to H-5 and H-7. |
| H-7 | ~7.6 - 7.8 | Doublet of doublets (dd) | ~8.0, 1.5 | Influenced by the electron-withdrawing chlorine at C-8. |
| N¹-H | ~11.0 - 11.5 | Broad Singlet (br s) | - | Exchangeable amide proton, typically broad. |
| N³-H | ~10.5 - 11.0 | Broad Singlet (br s) | - | Exchangeable amide proton, typically broad. |
The predicted values are based on the analysis of related substituted quinazolinediones. For example, in 8-methylquinazoline-2,4(1H,3H)-dione, the aromatic protons appear in the range of 7.09-7.78 ppm.[3] The presence of an electron-withdrawing chlorine atom at the 8-position is expected to shift the signals of the aromatic protons downfield compared to the unsubstituted analog.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The carbonyl carbons are expected to appear significantly downfield.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~150 | Carbonyl carbon in a urea-like system. |
| C-4 | ~162 | Amide carbonyl carbon. |
| C-4a | ~115 | Quaternary carbon at the ring junction. |
| C-5 | ~125 | Aromatic CH, influenced by the adjacent carbonyl. |
| C-6 | ~123 | Aromatic CH. |
| C-7 | ~135 | Aromatic CH, deshielded by the adjacent chlorine. |
| C-8 | ~128 | Aromatic carbon directly attached to chlorine. |
| C-8a | ~140 | Quaternary carbon at the ring junction. |
These predictions are informed by data from similar structures, such as 6-chloroquinazoline-2,4(1H,3H)-dione, where the aromatic carbons resonate between 115 and 140 ppm.[3]
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes and vials
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.6 mL of DMSO-d₆ to the vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FT-IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3400 | N-H stretching | Amide |
| 1650 - 1750 | C=O stretching | Carbonyl (dione) |
| 1550 - 1650 | C=C stretching | Aromatic ring |
| 1200 - 1300 | C-N stretching | Amide |
| 700 - 800 | C-Cl stretching | Aryl halide |
The presence of two distinct carbonyl stretching bands may be observed due to the different chemical environments of the C-2 and C-4 carbonyls. For similar quinazolinedione derivatives, N-H stretching vibrations are typically observed around 3442 and 3277 cm⁻¹, with carbonyl stretches appearing around 1739 cm⁻¹ and 1668 cm⁻¹.[4]
Experimental Protocol for FT-IR Spectroscopy
Objective: To obtain the FT-IR spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle
-
Pellet press
Instrumentation:
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount of KBr powder in an oven to ensure it is dry.
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.
-
Grind the sample and KBr together in a mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to the pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify and label the major absorption bands in the spectrum.
-
Correlate the observed bands with the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Ion |
| 196/198 | [M]⁺ (Molecular ion) |
| 153/155 | [M - HNCO]⁺ |
| 125/127 | [M - HNCO - CO]⁺ |
The molecular ion peak should exhibit a characteristic 3:1 isotopic pattern for the presence of one chlorine atom ([M]⁺ at m/z 196 for ³⁵Cl and [M+2]⁺ at m/z 198 for ³⁷Cl). The fragmentation pattern will likely involve the loss of isocyanic acid (HNCO) and carbon monoxide (CO) from the dione ring.
Experimental Protocol for Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Suitable solvent (e.g., methanol, acetonitrile)
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., EI or ESI)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the appropriate parameters for the ionization source and mass analyzer.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak and any characteristic isotopic patterns.
-
Propose structures for the major fragment ions.
-
Visualization of Experimental Workflows
NMR Spectroscopy Workflow
Caption: Workflow for NMR analysis of this compound.
FT-IR Spectroscopy Workflow
Caption: Workflow for FT-IR analysis of this compound.
Conclusion
The spectroscopic characterization of this compound relies on a multi-technique approach, with NMR, FT-IR, and Mass Spectrometry each providing complementary and essential pieces of structural information. By carefully analyzing the data from these methods, a complete and unambiguous structural assignment can be achieved. The protocols and predicted data presented in this guide serve as a valuable resource for researchers working with this and related heterocyclic compounds, facilitating their identification, purity assessment, and further development in various scientific disciplines.
References
-
Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. Available at: [Link]
-
Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. (2021). MDPI. Available at: [Link]
-
(PDF) Quinazolines. 3*. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents. (2010). ResearchGate. Available at: [Link]
-
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega. Available at: [Link]
-
8-Methylquinazoline-2,4(1H,3H)-dione. PubChem. Available at: [Link]
-
Synthesis and Spectroscopic Properties of Quinazolinedione Derivatives. (2012). ResearchGate. Available at: [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. Available at: [Link]
-
Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Available at: [Link]
-
8-Aminoquinazoline-2,4(1H,3H)-dione. PubChem. Available at: [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2023). Preprints.org. Available at: [Link]
-
Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. (2023). PLOS ONE. Available at: [Link]
-
An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2023). ACG Publications. Available at: [Link]
-
5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione. PubChem. Available at: [Link]
Sources
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 8-Chloroquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 8-Chloroquinazoline-2,4(1H,3H)-dione. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and development.[1][2] This document, prepared from the perspective of a Senior Application Scientist, offers not only spectral data but also insights into the experimental rationale and data interpretation, grounded in established spectroscopic principles.
Introduction: The Significance of this compound
Quinazoline-2,4(1H,3H)-diones are a class of fused heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their diverse pharmacological activities.[1][2] The introduction of a chloro-substituent at the 8-position of the quinazoline ring system can significantly modulate the molecule's electronic properties and biological activity. Accurate structural elucidation via NMR spectroscopy is a critical first step in any research and development pipeline involving this and related compounds.
NMR spectroscopy provides invaluable information regarding the chemical environment of each proton and carbon atom within a molecule, allowing for unambiguous structure confirmation and the study of intermolecular interactions. This guide will focus on the expected ¹H and ¹³C NMR spectral data for this compound, providing a predictive analysis based on data from structurally similar compounds.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a robust method for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. The choice of solvent and instrument parameters are critical for obtaining clear, interpretable data.
Sample Preparation
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent for this compound. Its high polarity effectively solubilizes the compound, and its residual proton signal at approximately 2.50 ppm and carbon signals at 39.52 ppm generally do not interfere with the signals of interest.
-
Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration is typically sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on a modern spectrometer.
-
Sample Filtration : To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) can be used as an internal standard for referencing the chemical shifts to 0.00 ppm. However, for routine analysis, referencing to the residual solvent peak of DMSO-d₆ is also acceptable.[3]
NMR Instrument Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2.0 s | 2.0 s |
| Acquisition Time | 4.0 s | 1.0 s |
| Spectral Width | 16 ppm | 240 ppm |
Spectral Analysis and Data Interpretation
Molecular Structure and Numbering
For clarity in the spectral assignments, the standard IUPAC numbering for the quinazoline ring system is used.
Caption: A generalized workflow for NMR analysis.
The choice of DMSO-d₆ as the solvent is a critical first step, as it ensures the solubility of the polar quinazolinedione core. The optimization of instrument parameters such as the number of scans and relaxation delay is crucial for obtaining a high-quality spectrum, especially for the less sensitive ¹³C nucleus. Post-acquisition processing is a standard procedure to convert the raw data (Free Induction Decay) into an interpretable frequency-domain spectrum. The final step of spectral interpretation relies on a combination of chemical shift theory, coupling patterns, and comparison with data from known, related structures.
Trustworthiness and Self-Validation
The predictive nature of the spectral data presented in this guide is grounded in well-established principles of NMR spectroscopy and is supported by experimental data from structurally analogous compounds. [4][5]For definitive confirmation, the acquisition of 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is recommended. A COSY spectrum would confirm the proton-proton coupling relationships (e.g., between H-5, H-6, and H-7), while an HSQC spectrum would correlate each proton to its directly attached carbon atom, thus validating the assignments presented in the tables above.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR data for this compound. By following the detailed experimental protocol and utilizing the provided spectral predictions and interpretations, researchers can confidently characterize this important molecule. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other novel quinazoline derivatives, thereby serving as a valuable resource for the medicinal chemistry and drug development communities.
References
-
Al-Ostath, A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(15), 4683. Available at: [Link]
-
Chen, J., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9493-9500. Available at: [Link]
-
Pitsch, S., et al. (2013). Supporting Information for "A new and versatile 2'-O-modification of RNA: (trifluoromethoxy)methyl (TOM)". ScienceOpen. Available at: [Link]
-
Kumar, A., et al. (2018). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Records of Natural Products, 12(4), 386-393. Available at: [Link]
-
Li, X., et al. (2019). Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2. RSC Advances, 9(4), 2133-2137. Available at: [Link]
-
Reddy, T., et al. (2015). Electronic supplementary information for "A simple and efficient protocol for the synthesis of quinazoline-2,4(1H,3H)-diones and their thio-analogues using triphosgene and thiophosgene". RSC Advances, 5(1), 536-542. Available at: [Link]
-
Al-Dhfyan, A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. Molecules, 29(22), 5529. Available at: [Link]
-
Al-Dhfyan, A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Center for Biotechnology Information. Available at: [Link]
-
Kumar, A., et al. (2015). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Tetrahedron Letters, 56(3), 524-527. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2021). Synthesis of 4-((Aryl)imino)-3,4-dihydroquinazoline-2(1H)-thiones and 4-(Arylamino)quinazoline-2(1H)-thiones. Inorganic Chemistry Research, 5(1), 104-110. Available at: [Link]
-
Royal Society of Chemistry. (2014). ¹H NMR (DMSO-d6) - Supplementary Information. Available at: [Link]
-
Popov, A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. National Center for Biotechnology Information. Available at: [Link]
-
Li, Y., et al. (2017). Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. Organic & Biomolecular Chemistry, 15(3), 633-637. Available at: [Link]
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Available at: [Link]
-
Popov, A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. MDPI. Available at: [Link]
-
Bhattacharyya, J., & Pakrashi, S. C. (1978). Carbon-13 NMR analysis of some 4-quinazolinone alkaloids and related compounds. Heterocycles, 9(7), 849-854. Available at: [Link]
-
ResearchGate. (n.d.). Selected ¹H, ¹³C and ¹⁵N NMR chemical shifts in ppm for compounds 2. Available at: [Link]
-
ResearchGate. (n.d.). Fragment of ¹H NMR spectrum (400 MHz, dmso d6 +ccl4)... Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of quinazoline-2,4(1H,3H)-dione 14. Available at: [Link]
-
Contreras, R., et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). The 1D and 2D NMR assignments and correlations of 9. Available at: [Link]
-
YouTube. (2021, September 20). Study on Synthesis and Characterization of New 8-Trifluloromethyl Quinazolin-2,4-(3H)-Dione. Available at: [Link]
Sources
An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 8-Chloroquinazoline-2,4(1H,3H)-dione
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3][4] Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][5] The compound 8-Chloroquinazoline-2,4(1H,3H)-dione is a significant member of this family. The strategic placement of a chloro group at the 8-position can substantially influence its physicochemical properties and biological interactions, making its unambiguous structural elucidation and characterization a critical step in drug discovery and development.
This technical guide provides a comprehensive analysis of this compound using two pivotal analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). As researchers, scientists, and drug development professionals, a deep understanding of the spectral data derived from these methods is paramount for structure verification, purity assessment, and the prediction of chemical behavior. This document is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding of the analytical workflow.
The molecular structure of this compound, with its key functional groups, is presented below. This structure forms the basis for the subsequent spectral interpretations.
Caption: Molecular structure of this compound.
Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, resulting in a unique spectral fingerprint.
Experimental Protocol: FT-IR Analysis
A robust FT-IR analysis hinges on meticulous sample preparation and data acquisition.
Objective: To obtain a high-resolution infrared spectrum of this compound to identify its characteristic functional groups.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Rationale: The potassium bromide (KBr) pellet technique is chosen for its ability to produce high-quality spectra for solid samples, minimizing scattering effects and yielding sharp, well-defined absorption bands.
-
Procedure:
-
Thoroughly dry analytical grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which exhibits strong IR absorption and can interfere with the sample spectrum.
-
Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr.
-
Grind the sample and KBr together using an agate mortar and pestle until a fine, homogeneous powder is obtained. This ensures uniform distribution of the analyte within the KBr matrix.
-
Transfer the mixture to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent disc.
-
-
-
Data Acquisition:
-
Instrumentation: A Nicolet iS50 FT-IR spectrometer (Thermo Scientific) or an equivalent instrument is suitable for this analysis.[6]
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 (co-added to improve the signal-to-noise ratio)
-
Background: A background spectrum of the empty sample compartment is collected prior to sample analysis to correct for atmospheric CO₂ and H₂O absorptions.
-
-
Caption: FT-IR analysis workflow for this compound.
Interpretation of the FT-IR Spectrum
The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The expected vibrational frequencies and their assignments are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale for Assignment |
| 3400-3100 | N-H Stretching | Amide (N-H) | The broad absorption in this region is characteristic of the N-H stretching vibrations of the two amide groups in the quinazoline-dione ring. Hydrogen bonding can lead to peak broadening. |
| 3100-3000 | C-H Stretching | Aromatic C-H | These sharp, medium-intensity peaks correspond to the stretching vibrations of the C-H bonds on the benzene ring. |
| 1720-1680 | C=O Stretching | Amide I (C=O) | Two strong absorption bands are expected in this region, corresponding to the symmetric and asymmetric stretching of the two carbonyl groups (C2=O and C4=O). These are characteristic of the dione structure. |
| 1620-1580 | C=C Stretching | Aromatic C=C | These absorptions arise from the in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |
| 1500-1400 | N-H Bending | Amide II (N-H) | This band, often coupled with C-N stretching, is another characteristic feature of the amide functional group. |
| ~800-750 | C-H Bending | Aromatic C-H (out-of-plane) | The pattern of these bands can provide information about the substitution pattern on the benzene ring. |
| ~750-700 | C-Cl Stretching | Aryl Halide (C-Cl) | A strong absorption in this region is indicative of the C-Cl stretching vibration, confirming the presence of the chlorine substituent. |
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.
Experimental Protocol: Mass Spectrometry Analysis
The choice of ionization technique is critical for obtaining a clear molecular ion peak and informative fragment ions.
Objective: To determine the accurate molecular mass and characteristic fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Rationale: The sample must be dissolved in a suitable solvent that is compatible with the chosen ionization source. A typical concentration is in the range of 10-100 µg/mL.
-
Procedure:
-
Accurately weigh a small amount of the sample.
-
Dissolve the sample in a high-purity solvent such as methanol or acetonitrile.
-
The solution may be further diluted as needed to achieve an optimal signal intensity.
-
-
-
Data Acquisition:
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-Exactive Plus Orbitrap (Thermo Scientific) or a similar instrument, is recommended for accurate mass measurements.[7]
-
Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this class of compounds due to its soft ionization nature, which typically produces a prominent protonated molecular ion [M+H]⁺.[8]
-
Parameters:
-
Polarity: Positive ion mode
-
Mass Range: m/z 50-500
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain a comprehensive fragmentation spectrum.
-
-
Caption: Mass spectrometry workflow for this compound.
Interpretation of the Mass Spectrum
The mass spectrum provides the molecular weight and structural information through fragmentation.
Molecular Ion: The molecular formula for this compound is C₈H₅ClN₂O₂. The expected monoisotopic mass is approximately 196.00 g/mol . Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with the [M+H]⁺ peak at m/z 197 and an [M+2+H]⁺ peak at m/z 199 with a relative intensity of about one-third of the [M+H]⁺ peak.
Fragmentation Pattern: The fragmentation of quinazoline derivatives is often governed by the stability of the heterocyclic ring system.[8] The following table outlines the expected major fragment ions for this compound.
| m/z (expected) | Proposed Fragment | Neutral Loss | Rationale for Fragmentation |
| 197/199 | [C₈H₅ClN₂O₂ + H]⁺ | - | Protonated molecular ion. The isotopic pattern confirms the presence of one chlorine atom. |
| 154/156 | [C₇H₄ClN₂O]⁺ | HNCO (Isocyanic acid) | A common fragmentation pathway for quinazoline-diones involves the loss of isocyanic acid from the dione ring. |
| 126/128 | [C₇H₄ClN]⁺ | CO (Carbon monoxide) | Subsequent loss of carbon monoxide from the m/z 154/156 fragment. |
| 91 | [C₆H₄Cl]⁺ | HCN (Hydrogen cyanide) | Loss of hydrogen cyanide from the m/z 126/128 fragment, leading to the formation of a chlorophenyl cation. |
The proposed fragmentation pathway is illustrated below.
Caption: Proposed fragmentation pathway of this compound.
Conclusion
The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and definitive characterization of this compound. FT-IR confirms the presence of key functional groups, including the amide N-H and C=O moieties, the aromatic ring, and the C-Cl bond. High-resolution mass spectrometry unequivocally determines the molecular weight and elemental composition, while MS/MS analysis reveals a predictable fragmentation pattern that further corroborates the proposed structure. This comprehensive analytical approach is essential for ensuring the identity, purity, and quality of this important heterocyclic compound in research and pharmaceutical development.
References
-
National Center for Biotechnology Information (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Available at: [Link]
-
International Journal of Innovative Research in Technology (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. Available at: [Link]
-
Dovepress (2021). Identification of in vivo metabolites of a potential anti-rheumatoid arthritis compound, the quinazolinone derivative PD110, using ultra-high performance liquid chromatography coupled with Q-Exactive plus mass spectrometry. Available at: [Link]
-
MDPI (2024). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Available at: [Link]
-
University of Southampton (2016). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. Available at: [Link]
-
MDPI (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Available at: [Link]
-
ACS Omega (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Available at: [Link]
-
Oriental Journal of Chemistry (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Available at: [Link]
-
MDPI (2021). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Available at: [Link]
-
ResearchGate (2025). Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. Available at: [Link]
Sources
- 1. ijirt.org [ijirt.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
solubility of 8-Chloroquinazoline-2,4(1H,3H)-dione in DMSO and other organic solvents
An In-Depth Technical Guide to the Solubility of 8-Chloroquinazoline-2,4(1H,3H)-dione in DMSO and Other Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Understanding the solubility of this compound is critical for a wide range of applications, from initial screening and assay development to formulation and preclinical studies. This document details the known qualitative solubility of this compound in Dimethyl Sulfoxide (DMSO), discusses its likely solubility in other common organic solvents, and provides a detailed, field-proven protocol for accurately determining its quantitative solubility. This guide is intended to equip researchers with the necessary knowledge to effectively work with this compound, ensuring data integrity and reproducibility in their experiments.
Introduction: The Importance of Solubility in Drug Discovery
The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound, as a derivative of this scaffold, is a valuable building block for the synthesis of novel therapeutic agents.
A compound's solubility is a critical physicochemical property that dictates its suitability for biological testing and its potential as a drug candidate. Poor solubility can lead to challenges in obtaining accurate and reproducible results in in vitro assays and can present significant hurdles for in vivo formulation and bioavailability. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent in drug discovery due to its ability to dissolve a broad range of both polar and nonpolar compounds.[3][4] Consequently, a thorough understanding of the is paramount for any research involving this compound.
Physicochemical Properties of this compound
While extensive experimental data on the physicochemical properties of this compound is not widely published, we can infer some characteristics from its structure and from data on related compounds.
| Property | Value/Information | Source/Comment |
| Molecular Formula | C₈H₅ClN₂O₂ | |
| Molecular Weight | 196.59 g/mol | [5] (for 5-chloro isomer) |
| Appearance | Likely a white to off-white solid | Based on related quinazolinediones[6] |
| Melting Point | >250 °C | A common characteristic for many quinazoline-2,4(1H,3H)-diones[6] |
Solubility of this compound in DMSO
Qualitative Assessment
Numerous research articles describing the synthesis and characterization of quinazoline-2,4(1H,3H)-dione derivatives report the use of deuterated DMSO (DMSO-d₆) as the solvent for Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8] The ability to obtain high-quality NMR spectra implies that these compounds, including chloro-substituted analogs, are soluble in DMSO to a degree sufficient for this analytical technique (typically in the low millimolar range).
Quantitative Solubility
Solubility in Other Organic Solvents
Information regarding the solubility of this compound in other organic solvents is also limited. Based on the polarity of the molecule, which contains both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygens), as well as a halogenated aromatic ring, we can make some educated predictions:
-
Polar Aprotic Solvents: Besides DMSO, it is expected to have some solubility in other polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Synthetic procedures for related compounds often utilize DMF as a reaction solvent.[7]
-
Polar Protic Solvents: Solubility in polar protic solvents like ethanol and methanol is likely to be lower than in DMSO. Some related compounds are recrystallized from ethanol, suggesting that they are sparingly soluble at room temperature and more soluble at elevated temperatures.[8][9]
-
Nonpolar Solvents: Solubility in nonpolar solvents such as hexanes, toluene, and dichloromethane is expected to be very low.
The following table provides a qualitative prediction of solubility. It is crucial to experimentally verify these predictions.
| Solvent | Predicted Qualitative Solubility | Rationale |
| DMSO | Soluble | Aprotic, highly polar |
| DMF | Soluble | Aprotic, polar |
| Methanol | Sparingly Soluble | Protic, polar |
| Ethanol | Sparingly Soluble | Protic, polar |
| Acetonitrile | Sparingly Soluble | Aprotic, moderately polar |
| Acetone | Sparingly Soluble | Aprotic, moderately polar |
| Dichloromethane | Poorly Soluble | Nonpolar |
| Water | Poorly Soluble | Highly polar, protic |
Experimental Protocol for Determining Kinetic Solubility
The following protocol describes a robust method for determining the kinetic solubility of this compound in DMSO or other organic solvents. This method is adapted from standard practices in early drug discovery.[10]
Materials and Equipment
-
This compound (solid)
-
Anhydrous DMSO (or other solvent to be tested)
-
Calibrated analytical balance
-
Vortex mixer
-
Benchtop centrifuge
-
Pipettes
-
HPLC vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology
-
Preparation of a High-Concentration Stock Solution:
-
Accurately weigh a sufficient amount of this compound (e.g., 10 mg) and place it into a suitable vial.
-
Add a precise volume of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the mixture vigorously for at least 15-30 minutes to facilitate dissolution. Gentle warming (e.g., to 30-40°C) can be applied if necessary, but the solution should be returned to room temperature for the subsequent steps.
-
-
Equilibration and Centrifugation:
-
Allow the solution to equilibrate at room temperature for at least 2 hours to ensure that a true equilibrium is reached.
-
If any solid material remains undissolved, centrifuge the solution at a high speed (e.g., >10,000 rpm) for 15-20 minutes to pellet the excess solid.
-
-
Preparation of the Saturated Solution Sample:
-
Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Perform a serial dilution of the supernatant in the same solvent. This is crucial for creating a sample that will fall within the linear range of the HPLC detector. For example, prepare 1:10, 1:100, and 1:1000 dilutions.
-
-
Preparation of Standard Solutions:
-
Prepare a separate, fully dissolved stock solution of the compound at a known concentration (e.g., 1 mg/mL).
-
From this stock, create a series of standard solutions of known concentrations that will be used to generate a calibration curve.
-
-
HPLC Analysis:
-
Inject the standard solutions and the diluted samples of the saturated solution onto the HPLC system.
-
Analyze the peak area of the compound at a suitable UV wavelength.
-
-
Calculation of Solubility:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted samples of the saturated solution.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for determining the kinetic solubility of a compound.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a dry, cool place.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
The solubility of this compound is a fundamental parameter that underpins its utility in drug discovery and development. While qualitative evidence suggests its solubility in DMSO, quantitative determination is essential for reliable and reproducible research. The experimental protocol detailed in this guide provides a robust framework for researchers to ascertain the precise solubility of this compound in DMSO and other organic solvents. By understanding and experimentally verifying the solubility of this compound, scientists can advance their research with greater confidence and precision.
References
-
Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. MDPI. [Link]
-
(PDF) Quinazolines. 3*. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents - ResearchGate. ResearchGate. [Link]
-
Protocol for the Dried Dimethyl Sulfoxide Solubility Assay - ResearchGate. ResearchGate. [Link]
-
Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]
-
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate | ACS Omega. ACS Publications. [Link]
-
Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Preprints.org. [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH. National Institutes of Health. [Link]
-
Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - MDPI. MDPI. [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
-
Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. Asian Journal of Chemistry. [Link]
-
Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed. National Institutes of Health. [Link]
-
Compound solubility measurements for early drug discovery | Computational Chemistry. Chem-space.com. [Link]
Sources
- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. angenechemical.com [angenechemical.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. fishersci.com [fishersci.com]
A Technical Guide to the Crystal Structure Analysis of 8-Chloroquinazoline-2,4(1H,3H)-dione: A Roadmap for Drug Discovery
The Significance of the Quinazoline-2,4(1H,3H)-dione Scaffold
The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] These activities include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of a chlorine atom at the 8-position, as in 8-Chloroquinazoline-2,4(1H,3H)-dione, is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity to biological targets.
Part 1: Synthesis and Characterization
A prerequisite for crystal structure analysis is the synthesis and purification of the target compound. This compound can be synthesized via several established routes, often starting from the corresponding anthranilic acid derivative.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a stirred solution of 2-amino-3-chlorobenzoic acid in an appropriate solvent (e.g., dioxane), add an equimolar amount of a suitable cyclizing agent, such as urea or an isocyanate derivative.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a suitable solvent to remove impurities, and dried. Further purification can be achieved by recrystallization from a solvent system like ethanol or a mixture of dimethylformamide (DMF) and water.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[3]
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.
-
Part 2: The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[4][5] The goal is to slowly bring a supersaturated solution of the compound to a state of minimum solubility, allowing for the ordered arrangement of molecules into a crystal lattice.[4]
Experimental Protocol: Crystallization of this compound
Several crystallization techniques can be employed, and the optimal method is often found through screening various conditions.
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetone) to near saturation at room temperature.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Prepare a concentrated solution of the compound in a good solvent.
-
Place a drop of this solution on a siliconized glass slide.
-
Invert the slide over a reservoir containing a poor solvent (a solvent in which the compound is less soluble).
-
The gradual diffusion of the poor solvent's vapor into the drop will slowly decrease the solubility of the compound, promoting crystallization.[6]
-
-
Solvent Layering:
-
Dissolve the compound in a small amount of a dense, good solvent.
-
Carefully layer a less dense, poor solvent on top.
-
Crystals may form at the interface of the two solvents over time.
-
Table 1: Common Solvents for Crystallization Screening
| Good Solvents (for dissolution) | Poor Solvents (for precipitation) |
| Dimethylformamide (DMF) | Water |
| Dimethyl sulfoxide (DMSO) | Hexane |
| Ethanol | Diethyl ether |
| Acetone | Toluene |
Part 3: Unveiling the Three-Dimensional Structure: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[7][8] The technique relies on the diffraction of X-rays by the electrons in the crystal lattice, producing a unique diffraction pattern that can be used to reconstruct the electron density map and, subsequently, the molecular structure.[5][6]
Workflow for Single-Crystal X-ray Diffraction Analysis
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol for X-ray Diffraction Analysis
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer.[8] A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[5]
-
Structure Solution: The collected diffraction intensities are used to determine the unit cell parameters and the space group of the crystal. The initial phases of the structure factors are then determined using direct methods or Patterson methods, leading to an initial electron density map.
-
Structure Refinement: The initial atomic positions are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process minimizes the R-factor, a measure of the goodness of fit.
-
Structure Validation: The final structure is validated using various crystallographic checks to ensure its chemical and geometric reasonableness. The final atomic coordinates are deposited in a crystallographic information file (CIF).
Part 4: Insights from the Crystal Structure
The resulting crystal structure of this compound will provide invaluable information for drug development professionals.
-
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles will reveal the preferred conformation of the molecule in the solid state.
-
Intermolecular Interactions: Analysis of the crystal packing will identify key intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for understanding the molecule's physical properties and its potential interactions with a biological target.
-
Impact of the Chlorine Substituent: The structure will elucidate the influence of the 8-chloro substituent on the overall geometry and electronic distribution of the quinazoline-2,4-dione core. This information is critical for structure-activity relationship (SAR) studies.
Part 5: Complementary Computational Approaches
In the absence of an experimental crystal structure, or to complement it, computational modeling can provide valuable insights.
-
Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to optimize the geometry of this compound and predict its spectroscopic properties.
-
Molecular Docking: This technique can be used to predict the binding mode of the molecule within the active site of a target protein, such as a kinase or a receptor.[9]
-
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed for a series of quinazoline derivatives to correlate their structural features with their biological activity, guiding the design of more potent analogs.[10]
Workflow for Computational Analysis
Caption: Workflow for computational analysis of drug candidates.
By following the comprehensive roadmap outlined in this guide, researchers can successfully determine the crystal structure of this compound and leverage this information to accelerate the discovery and development of novel therapeutics.
References
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Rupp, B. (2010). X-Ray Crystallography of Chemical Compounds. PMC. Retrieved from [Link]
-
Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]
- Al-Ostath, A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(16), 4987.
- Chen, C., et al. (2020).
- Zhang, Y., et al. (2023).
- Kuryazov, R., et al. (2010). Quinazolines. 3*. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents. Chemistry of Heterocyclic Compounds, 46(5), 585–591.
- Isyaku, U., et al. (2020). Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors. Journal of Advanced Research, 24, 413-424.
- Manoharan, S., & Perumal, E. (2025). Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. Journal of Molecular Structure.
- Logvinova, Y., et al. (2021). Guanidine Derivatives of Quinazoline-2,4(1H,3H)
- Al-Dhuayan, T., et al. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Pharmacology, 15, 1399372.
- National Center for Biotechnology Information. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Pharmacology, 15, 1399372.
- MDPI. (2026). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules.
-
PubChem. (n.d.). Quinazolinedione. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methylquinazoline-2,4(1H,3H)-dione. Retrieved from [Link]
- Chen, W., et al. (2021). The crystal structure of 4-chloro-2-(quinolin-8-yl)isoindoline-1,3-dione, C17H9ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 236(4), 723-725.
-
PubChem. (n.d.). 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione. Retrieved from [Link]
Sources
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. excillum.com [excillum.com]
- 8. rigaku.com [rigaku.com]
- 9. Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Anticancer Screening of 8-Chloroquinazoline-2,4(1H,3H)-dione
This guide provides a comprehensive framework for the initial evaluation of 8-Chloroquinazoline-2,4(1H,3H)-dione as a potential anticancer agent. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, multi-tiered screening cascade. The experimental choices are rationalized to ensure a thorough preliminary assessment of the compound's cytotoxic and mechanistic properties, adhering to the principles of scientific integrity and efficiency.
Introduction: The Rationale for Screening this compound
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, the quinazoline-2,4(1H,3H)-dione moiety is present in various compounds that exhibit a wide range of pharmacological activities, including significant anticancer properties.[1][2][3][4] These derivatives have been investigated in a multitude of cancer types, such as breast, lung, colon, and prostate cancer.[1] The anticancer mechanisms of quinazolinone derivatives are diverse, often involving the inhibition of critical cellular pathways implicated in cancer progression.[1]
The introduction of a chloro substituent at the 8-position of the quinazoline-2,4(1H,3H)-dione core is a rational design strategy. Halogen atoms can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile and target engagement. Given the established anticancer potential of the parent scaffold, this compound emerges as a compelling candidate for a comprehensive anticancer screening program.
This guide details a systematic approach, commencing with broad-spectrum in vitro cytotoxicity screening, followed by more focused secondary assays to elucidate the preliminary mechanism of action, and culminating in recommendations for initial in vivo evaluation.
Physicochemical Characterization and Synthesis
Prior to biological evaluation, a thorough characterization of this compound is essential. This includes confirmation of its structure and purity via techniques such as NMR and mass spectrometry.[5] The compound's solubility in relevant solvents (e.g., DMSO, aqueous buffers) must be determined to ensure accurate preparation of stock solutions for biological assays.
While various synthetic routes to quinazoline-2,4(1H,3H)-diones exist, a common approach involves the reaction of the corresponding 2-aminobenzamide with a carbonyl source.[2][6] Purity of the test compound is paramount to avoid confounding experimental results.
Tier 1: Primary In Vitro Cytotoxicity Screening
The initial step is to assess the compound's ability to inhibit the growth of a panel of human cancer cell lines. This provides an indication of the breadth of its activity and potential for selective cytotoxicity.
Rationale for Cell Line Selection
A diverse panel of cell lines should be selected to represent various cancer histotypes. The National Cancer Institute's NCI-60 panel is a well-established platform for such screening.[7] A representative subset could include:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Triple-negative breast cancer
-
HCT-116: Colon cancer
-
PC3: Prostate cancer
-
HeLa: Cervical cancer
-
HepG2: Hepatocellular carcinoma[8]
-
A549: Non-small cell lung cancer
Inclusion of a non-cancerous cell line (e.g., human fibroblasts) is crucial for a preliminary assessment of selectivity.
Experimental Protocol: Cell Viability Assays
Cell viability can be determined using colorimetric assays that measure metabolic activity, which correlates with the number of viable cells. The MTT and XTT assays are widely used for this purpose.[9][10][11][12]
Protocol: MTT Assay [9]
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.[8] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[9]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Data Presentation and Interpretation
The results should be expressed as the concentration of the compound that inhibits cell growth by 50% (IC50). This is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Cell Line | Histotype | IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |
| MDA-MB-231 | Triple-Negative Breast Cancer | [Experimental Value] |
| HCT-116 | Colon Cancer | [Experimental Value] |
| PC3 | Prostate Cancer | [Experimental Value] |
| HeLa | Cervical Cancer | [Experimental Value] |
| HepG2 | Hepatocellular Carcinoma | [Experimental Value] |
| A549 | Non-small Cell Lung Cancer | [Experimental Value] |
| Fibroblasts | Non-cancerous Control | [Experimental Value] |
A promising compound will exhibit potent activity (low micromolar or nanomolar IC50 values) against one or more cancer cell lines and a significantly higher IC50 value against the non-cancerous cell line, indicating a favorable therapeutic window.
Tier 2: Secondary Mechanistic Assays
Compounds demonstrating significant and/or selective cytotoxicity in the primary screen should be advanced to secondary assays to probe their mechanism of action. Based on the known activities of related quinazolinone compounds, initial investigations should focus on apoptosis and cell cycle arrest.
Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[13][14] Several assays can be employed to determine if this compound induces apoptosis.
Experimental Workflow: Apoptosis Assessment
Caption: Workflow for apoptosis induction analysis.
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Treatment: Treat the most sensitive cancer cell line with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Staining: Harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells: Early apoptosis
-
Annexin V-positive/PI-positive cells: Late apoptosis or necrosis
-
An increase in the population of Annexin V-positive cells upon treatment indicates the induction of apoptosis.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining [15]
-
Treatment: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Treat the fixed cells with RNase A and then stain with propidium iodide, a fluorescent dye that binds to DNA.[15]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[16][17][18]
The resulting DNA histogram can be analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16][18] An accumulation of cells in a specific phase (e.g., G2/M arrest) suggests that the compound interferes with cell cycle progression at that checkpoint.
Tier 3: Preliminary In Vivo Assessment
If the in vitro data is compelling (i.e., potent, selective, and with a discernible mechanism of action), a preliminary in vivo evaluation may be warranted. The hollow fiber assay is a suitable initial in vivo model that is less resource-intensive than traditional xenograft studies.[19]
Rationale for the Hollow Fiber Assay
The hollow fiber assay allows for the simultaneous evaluation of a compound's activity against multiple cell lines in both the intraperitoneal and subcutaneous compartments of the same animal.[19] This provides preliminary information on the compound's bioavailability and efficacy in a physiological environment.[7]
Experimental Workflow: Hollow Fiber Assay
Sources
- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - CA [thermofisher.com]
- 11. Cell Viability/Growth Assays and Reagents: R&D Systems [rndsystems.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Apoptosis Assays [sigmaaldrich.com]
- 14. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. miltenyibiotec.com [miltenyibiotec.com]
- 19. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
Preliminary Antibacterial Assessment of 8-Chloroquinazoline-2,4(1H,3H)-dione: A Methodological Whitepaper
An In-Depth Technical Guide
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. The quinazoline scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comprehensive, in-depth framework for the preliminary antibacterial assessment of a specific derivative, 8-Chloroquinazoline-2,4(1H,3H)-dione. We delve into the scientific rationale behind experimental design, from synthesis and initial screening to quantitative evaluation of antibacterial efficacy and preliminary mechanistic insights. This document is intended for researchers, microbiologists, and drug development professionals, offering field-proven protocols and explaining the causality behind critical experimental choices to ensure a robust and logical evaluation pipeline.
Introduction: The Rationale for Investigating Quinazolinediones
Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology.[1] Among them, the quinazoline nucleus is of significant interest due to its diverse and potent pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The quinazoline-2,4(1H,3H)-dione core, in particular, has been the subject of numerous studies yielding analogues with a broad spectrum of biological activities.[4]
The global threat of antibiotic resistance, with pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) posing a significant challenge to public health, drives the exploration of novel chemical scaffolds.[5] Quinazoline derivatives have shown promise, with some acting as inhibitors of crucial bacterial enzymes like DNA gyrase and topoisomerase IV, a mechanism analogous to that of fluoroquinolones.[2] Others are thought to interfere with cell wall synthesis.[2] The introduction of a halogen, such as chlorine, at the C-8 position of the quinazolinedione ring can significantly modulate the compound's physicochemical properties (e.g., lipophilicity, electronic distribution), potentially enhancing its uptake by bacterial cells or its interaction with molecular targets. This forms the scientific basis for a focused investigation into the antibacterial potential of this compound.
Synthesis and Characterization of the Target Compound
The availability of a pure, well-characterized compound is the non-negotiable starting point for any biological assessment. This compound can be synthesized via several established routes.[6][7] A common and reliable method involves the cyclization of an appropriate anthranilic acid derivative.
Synthesis Protocol: From 2-Amino-3-chlorobenzoic Acid
This protocol is adapted from general methods for quinazolinedione synthesis. The rationale is a two-step process: formation of an N-carbamoyl intermediate from the anthranilic acid, followed by intramolecular cyclization to form the dione ring.
Materials:
-
2-Amino-3-chlorobenzoic acid
-
Urea
-
Hydrochloric acid (HCl)
-
Dimethylformamide (DMF)
-
Ethanol
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-amino-3-chlorobenzoic acid (1 equivalent) and urea (3 equivalents).
-
Fusion: Heat the mixture to 190-200°C in an oil bath. The reactants will melt and fuse. Maintain this temperature for 30-45 minutes, at which point ammonia evolution should cease.
-
Hydrolysis & Cyclization: Allow the reaction mass to cool to approximately 100°C. Carefully add hot water to the flask. Add concentrated HCl dropwise until the solution is acidic (pH 1-2).
-
Precipitation: Heat the acidic solution to boiling for 15-20 minutes to ensure complete cyclization and hydrolysis of any intermediates.
-
Isolation: Cool the mixture in an ice bath. The crude this compound will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent like DMF or ethanol/water to obtain the pure compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and determine its melting point. Purity should exceed 95% for use in biological assays.
Preliminary Antibacterial Screening Workflow
A tiered approach is the most efficient method for screening novel compounds. It begins with a qualitative, broad-spectrum assay to identify any activity, followed by more rigorous quantitative tests.
Caption: Workflow for Preliminary Antibacterial Assessment.
Agar Well Diffusion Assay
This method provides a rapid, qualitative assessment of antibacterial activity.[8] Its principle relies on the diffusion of the test compound from a well through an agar medium inoculated with bacteria. A clear zone of no growth (zone of inhibition) around the well indicates antibacterial activity.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates. MHA is the standard medium for routine antimicrobial susceptibility testing.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Uniformly swab the entire surface of the MHA plates with the prepared bacterial suspension.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.
-
Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (e.g., at 1 mg/mL in DMSO) into the wells. Use DMSO as a negative control and a known antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition in millimeters (mm).
Quantitative Efficacy Assessment: MIC & MBC
Once activity is confirmed, the next logical step is to quantify it. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold standards for this purpose.[9]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] This protocol is performed in a 96-well microtiter plate format for efficiency.
Protocol:
-
Plate Setup: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution (e.g., 256 µg/mL) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (adjusted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells) to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration well with no visible turbidity. A colorimetric indicator like resazurin can be added to aid visualization.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[9] It distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity.
Protocol:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in no bacterial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the subculture plate.
Data Presentation and Interpretation
Results should be summarized in a clear, tabular format. The ratio of MBC to MIC is a critical parameter: if the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal; if it is > 4, it is considered bacteriostatic.
| Microorganism | Strain Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 8 | 16 | 2 | 0.5 |
| S. aureus (MRSA) | ATCC 43300 | 16 | 32 | 2 | 32 |
| Escherichia coli | ATCC 25922 | 32 | 128 | 4 | 0.015 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >256 | >4 | 0.25 |
Note: Data presented are hypothetical and for illustrative purposes only.
Preliminary Mechanistic Insights
While detailed mechanism-of-action (MoA) studies are beyond a preliminary assessment, the chemical structure of this compound allows us to form educated hypotheses based on existing literature for related compounds.[2][4]
Potential Bacterial Targets:
-
Type II Topoisomerases (DNA Gyrase & Topoisomerase IV): This is a primary target for many quinoline and quinazolone-based antibacterials.[2] These enzymes are essential for DNA replication, and their inhibition leads to rapid cell death.
-
Cell Wall Synthesis: Some quinazolinone derivatives can interfere with peptidoglycan synthesis by inhibiting Penicillin-Binding Proteins (PBPs), analogous to β-lactam antibiotics.[2]
-
Biofilm Formation: More recently, quinazolinones have been investigated for their ability to inhibit biofilm formation, a key virulence factor in many chronic infections.[10] This can occur at sub-MIC concentrations and represents a valuable anti-virulence strategy.[10]
Caption: Plausible Mechanisms of Antibacterial Action.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the preliminary antibacterial assessment of this compound. The proposed workflow, moving from qualitative screening to quantitative MIC/MBC determination, provides a solid foundation for evaluating its potential as a novel antibacterial agent. Based on the hypothetical data, the compound shows promising bactericidal activity, particularly against Gram-positive pathogens including MRSA.
The logical next steps in the research pipeline would include:
-
Expanded Spectrum Analysis: Testing against a broader panel of clinical isolates.
-
Cytotoxicity Testing: Assessing the compound's toxicity against mammalian cell lines to determine its therapeutic index.
-
Mechanism of Action Studies: Performing enzyme inhibition assays (e.g., DNA gyrase supercoiling assay) to confirm the molecular target.
-
Anti-Biofilm Assays: Quantitatively evaluating the compound's ability to inhibit or disrupt bacterial biofilms.[10]
By following this structured, logic-driven approach, researchers can efficiently and accurately assess the potential of this compound, paving the way for further development in the fight against antimicrobial resistance.
References
-
Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1).
-
Al-Ostath, A. I., Abosheqer, A. M., Al-Qatati, K. M., El-Ashmawy, I. M., El-Fakharany, E. M., & El-Gazzar, A. B. A. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3853.
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2023). ResearchGate.
-
Kovalenko, S., Filyukova, I., Kholodnyak, S., Chornoivan, N., & Starosyla, S. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Biotechnology and Food Sciences.
-
Al-Rudayni, N. A. M., & Al-Fahemi, J. H. (2021). Quinazolines with reported antibacterial activity. ResearchGate.
-
Chen, Y., Chen, Y., Zhang, Y., & Zhang, A. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9373–9379.
-
Karakonstantis, S., & Kalemaki, D. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1279118.
-
Eldehna, W. M., Al-Warhi, T., Al-Ansary, G. H., Ghoneim, M. M., Dbaa, A. M., Al-Rashood, S. T., ... & Abdel-Aziz, H. A. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9578.
-
Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. (2022). ResearchGate.
-
Screening methods for assessment of antibacterial activity in nature. (2020). ResearchGate.
-
Synthesis of quinazolinones. Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinazolinone synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of 8-Chloroquinazoline-2,4(1H,3H)-dione by Recrystallization
Abstract
This comprehensive guide provides a detailed protocol for the purification of 8-Chloroquinazoline-2,4(1H,3H)-dione via recrystallization. Recognizing the critical importance of purity for downstream applications in pharmaceutical research and drug development, this document outlines a systematic approach to solvent selection, the recrystallization process, and subsequent purity verification. The methodologies described herein are designed to be both scientifically rigorous and practically applicable for researchers and scientists in the field. This guide emphasizes the rationale behind procedural steps, ensuring a deep understanding of the purification process.
Introduction: The Significance of Purity for Quinazolinone Scaffolds
Quinazoline-2,4(1H,3H)-diones represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The specific analogue, this compound, is a valuable building block in the synthesis of targeted therapeutics. The purity of this intermediate is paramount, as even minor impurities can lead to unforeseen side reactions, impact biological assay results, and compromise the integrity of subsequent drug development phases.
Recrystallization is a powerful and economical technique for the purification of solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process results in the formation of a highly ordered crystal lattice of the desired molecule, while impurities remain in the supernatant, known as the mother liquor. This guide will walk you through a systematic approach to achieve this for this compound.
Understanding the Analyte: Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₂ | N/A |
| Molecular Weight | 196.59 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | General Observation |
| Melting Point | >300 °C (decomposes) | [1] |
| Solubility | Sparingly soluble in common organic solvents at room temperature. | Inferred from related compounds |
Pre-Purification Considerations: Synthesis and Potential Impurities
The most common synthetic route to this compound involves the cyclocondensation of 2-amino-3-chlorobenzoic acid with a one-carbon source, such as urea or a derivative thereof.[2]
Figure 1: A simplified schematic of the synthesis of this compound and potential impurities.
Understanding the potential impurities is crucial for selecting an appropriate recrystallization solvent. The primary impurities may include:
-
Unreacted 2-amino-3-chlorobenzoic acid: This starting material is acidic and may have different solubility characteristics than the final product.
-
Unreacted urea and its thermal decomposition products: These are generally polar and may be removed with appropriate polar solvents.
-
Side-products from the cyclization reaction: Incomplete cyclization or side reactions can lead to various structurally related impurities.
Systematic Solvent Selection for Recrystallization
The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should exhibit the following characteristics:
-
The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
The impurities should either be highly soluble at all temperatures or completely insoluble.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Experimental Protocol for Solvent Screening
A systematic approach to solvent screening is recommended. This can be performed on a small scale to conserve material.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and dimethyl sulfoxide (DMSO))
-
Test tubes or small vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Initial Solubility Test (Room Temperature):
-
Place approximately 10-20 mg of the crude compound into separate test tubes.
-
Add 0.5 mL of a solvent to each test tube.
-
Vortex the mixture for 1-2 minutes and observe the solubility.
-
If the compound dissolves completely, the solvent is likely too good for recrystallization at room temperature.
-
If the compound is insoluble or sparingly soluble, proceed to the next step.
-
-
Hot Solubility Test:
-
Heat the test tubes containing the insoluble or sparingly soluble mixtures in a heating block or water bath to the boiling point of the solvent.
-
Observe the solubility. If the compound dissolves completely upon heating, the solvent is a potential candidate for single-solvent recrystallization.
-
If the compound remains insoluble even at the boiling point, the solvent is unsuitable.
-
-
Two-Solvent System Evaluation:
-
For solvents in which the compound is highly soluble even at room temperature (e.g., DMSO), a two-solvent system (solvent/anti-solvent) can be employed.
-
Dissolve the compound in a minimum amount of the "good" solvent (e.g., hot DMSO).
-
Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., water) dropwise until the solution becomes turbid.
-
Gently heat the mixture until the solution becomes clear again. A successful two-solvent system will yield crystals upon slow cooling.
-
Recommended Solvents for this compound
Based on the polar nature of the quinazolinedione core, the following solvents and solvent systems are recommended for initial screening:
| Solvent/System | Rationale |
| Ethanol | Often a good choice for moderately polar compounds.[3][4] |
| Dimethyl Sulfoxide (DMSO) / Water | DMSO is a powerful solvent for many polar compounds, and water can act as an effective anti-solvent to induce crystallization.[5] |
| Acetone / Water | Similar to the DMSO/water system, acetone can dissolve the compound, and water can be used as the anti-solvent. |
| Ethyl Acetate / Hexane | A less polar option that may be effective if non-polar impurities are present. |
Detailed Recrystallization Protocol
The following protocol is a general guideline. The specific volumes of solvent will depend on the scale of the purification and the chosen solvent system.
Figure 2: The general workflow for the recrystallization of this compound.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flask(s)
-
Hot plate with stirring capability
-
Reflux condenser (optional, but recommended to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a small amount of the chosen solvent and a stir bar.
-
Heat the mixture to the boiling point of the solvent with gentle stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Preheat a funnel and a receiving Erlenmeyer flask with a small amount of hot solvent.
-
Pour the hot solution through a fluted filter paper into the preheated receiving flask.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Slow cooling is essential for the formation of large, pure crystals.[6]
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals in a vacuum oven at an appropriate temperature or in a desiccator under vacuum.
-
Post-Purification Analysis: Verification of Purity
It is essential to verify the purity of the recrystallized this compound. The following analytical techniques are recommended:
Melting Point Determination
A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden the melting point range and lower the melting temperature.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and quantifying any remaining impurities.
Recommended HPLC Conditions (starting point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a higher percentage of A and gradually increase the percentage of B.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
A pure sample should show a single major peak. The peak area percentage can be used to estimate the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of the purified compound and for detecting the presence of any structurally related impurities. The NMR spectrum of the purified this compound should be clean and consistent with its expected structure. For comparison, the spectral data of related quinazolinedione derivatives can be referenced.[4]
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause | Solution |
| Oiling out | The compound's solubility is too high, or the solution is cooling too quickly. | Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.[7] |
| No crystal formation | The solution is not saturated (too much solvent was used), or the compound is very soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution. If crystals still do not form, a different solvent or a two-solvent system may be necessary. |
| Low recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Ensure the minimum amount of hot solvent is used. Cool the solution thoroughly in an ice bath to maximize precipitation. |
| Colored product | The presence of colored impurities. | Consider treating the hot solution with a small amount of activated charcoal before the hot filtration step. |
Conclusion
The purification of this compound by recrystallization is a critical step in its use as a building block for pharmaceutical development. By following a systematic approach to solvent selection and adhering to a carefully executed protocol, researchers can obtain a high-purity compound. The subsequent analytical verification of purity ensures the quality and reliability of the material for its intended downstream applications. This guide provides the necessary framework and practical insights to achieve successful purification.
References
- Al-Obaid, A. M., et al. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 25(23), 5732.
- BenchChem (2025). An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL.
- Zhang, Y., et al. (2020).
- ResearchGate (2025).
- BenchChem (2025).
- ResearchGate (2023). How can I obtain good crystals of heterocyclic organic compounds?.
- BenchChem (2025). Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs.
- The Royal Society of Chemistry.
- ResearchGate. Figure 2. Synthesis of quinazolin-4(3H)
- University of Rochester, Department of Chemistry.
- BenchChem. A Comparative Guide to HPLC Analysis for Purity Assessment of 8-Quinolineboronic Acid Products.
- INIS-IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
- PubChem. Quinazolinedione.
- Chemistry LibreTexts (2022). 3.6F: Troubleshooting.
- Preprints.org (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
- YouTube (2020).
- Google Patents. US8541450B2 - Process for the preparation of chiral 8-(3-aminopiperidin-1yl)-xanthines.
- ACG Publications (2023).
- TSI Journals.
- PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
-
ResearchGate (2025). Solubility measurement, modeling and Hansen solubility parameters of 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][3][8]diazepine in four binary solvents.
Sources
- 1. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro PARP Inhibition Assays Using 8-Chloroquinazoline-2,4(1H,3H)-dione
Introduction: The Critical Role of PARP Inhibition in Modern Therapeutics
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes central to cellular homeostasis, with their most prominent member, PARP1, acting as a critical sentinel for DNA damage.[1] Upon detecting single-strand breaks in DNA, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[1] This process, known as PARylation, serves as a scaffold to recruit the machinery required for DNA repair.
The inhibition of PARP has emerged as a powerful strategy in cancer therapy, particularly for tumors harboring deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, exploits the cancer cells' reliance on PARP-mediated repair for survival.[1] When PARP is inhibited, single-strand breaks accumulate and degenerate into more lethal double-strand breaks during DNA replication. In healthy cells, these are efficiently repaired by the homologous recombination pathway. However, in cancer cells with compromised homologous recombination, the accumulation of these double-strand breaks leads to genomic instability and cell death.
Quinazoline-2,4(1H,3H)-dione derivatives have been identified as a promising scaffold for the development of novel PARP inhibitors.[2][3][4] This application note provides a detailed guide for researchers on the use of a specific member of this class, 8-Chloroquinazoline-2,4(1H,3H)-dione, in in vitro PARP1 inhibition assays. This compound has been identified as a PARP1 inhibitor with an IC50 of 5.65 μM and exists in tautomeric equilibrium with its enol form, 8-Chloroquinazolin-4-ol.[5][6]
Understanding the In Vitro PARP Inhibition Assay: Principles and Methodologies
The in vitro PARP inhibition assay is a biochemical tool designed to measure the enzymatic activity of PARP1 in the presence of a potential inhibitor. The fundamental principle involves reconstituting the key components of the PARP1 activation and catalytic cycle in a cell-free system. This typically includes:
-
Recombinant PARP1 Enzyme: The purified enzyme source.
-
Activated DNA: Damaged DNA, often sheared or containing nicks, which is essential for the activation of PARP1.
-
NAD+ (Nicotinamide Adenine Dinucleotide): The substrate for the PARP enzyme, from which ADP-ribose units are transferred.
-
Histones: Acceptor proteins that become PARylated by activated PARP1.
The assay measures the extent of PARylation, which is inversely proportional to the inhibitory activity of the test compound. Several detection methods are commonly employed, each with its own advantages and considerations.
Commonly Employed Assay Formats:
-
Colorimetric Assays: These assays often utilize biotinylated NAD+ as the substrate. The incorporated biotinylated PAR chains are then detected using streptavidin conjugated to horseradish peroxidase (HRP), which catalyzes a color-producing reaction. The intensity of the color is proportional to PARP activity.[7]
-
Fluorescent Assays: These methods can be based on various principles. One common approach is analogous to the colorimetric assay but uses a fluorescent substrate for the final detection step. Another innovative method measures the generation of nicotinamide, a byproduct of the PARP reaction, which is then converted into a fluorescent signal.[8]
-
Chemiluminescent Assays: Similar in principle to colorimetric assays, these use an HRP-conjugated streptavidin that catalyzes a reaction producing light (luminescence) instead of a colored product, often offering higher sensitivity.
-
Fluorescence Polarization (FP) Assays: This homogeneous assay format can be used to measure "PARP trapping," where the inhibitor not only blocks catalysis but also traps the PARP enzyme on the DNA. A fluorescently labeled DNA probe is used; when PARP binds, the complex is large and rotates slowly, resulting in high fluorescence polarization. Inhibition of PARP activity and its dissociation from the DNA leads to a decrease in polarization. Conversely, trapping inhibitors can stabilize the PARP-DNA complex, leading to a sustained high polarization signal.
The choice of assay format depends on the specific research question, required throughput, and available instrumentation. For initial screening and IC50 determination of novel compounds like this compound, colorimetric and fluorescent assays offer a robust and accessible starting point.
Experimental Workflow & Data Analysis
The following diagram illustrates a typical workflow for determining the IC50 value of a PARP inhibitor.
Caption: Workflow for in vitro PARP1 inhibition assay and IC50 determination.
Detailed Protocol: Colorimetric PARP1 Inhibition Assay
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of this compound. It is based on the principles of commercially available colorimetric PARP assay kits.
I. Reagent Preparation
Critical Note: this compound has a reported solubility of 22.5 mg/mL in DMSO; sonication may be required for complete dissolution.[6] It is crucial to prepare a concentrated stock solution in 100% DMSO and then make serial dilutions. The final concentration of DMSO in the assay well should be kept low (typically ≤1%) to avoid effects on enzyme activity.[8]
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT).
-
Test Compound (this compound):
-
Prepare a 10 mM stock solution in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of working concentrations (e.g., from 100 µM to 0.1 µM). This will be your 10X inhibitor solution.
-
-
Positive Control Inhibitor: Prepare a known PARP inhibitor (e.g., Olaparib or 3-Aminobenzamide) in the same manner as the test compound.
-
Recombinant Human PARP1 Enzyme: Dilute the enzyme stock to the desired working concentration (e.g., 10 ng/µL) in assay buffer. Keep on ice.
-
PARP Cocktail: Prepare a 5X working solution containing:
-
Activated DNA (e.g., 250 ng/µL)
-
Biotinylated NAD+ (e.g., 250 µM)
-
This cocktail should be prepared fresh.
-
II. Assay Procedure (96-well plate format)
The following table summarizes the components to be added to each well of a histone-coated microplate.
| Well Type | Component | Volume (µL) |
| Blank | Assay Buffer | 50 |
| 100% Activity Control | Assay Buffer | 40 |
| PARP1 Enzyme | 10 | |
| Test Inhibitor | 10X Inhibitor Solution | 5 |
| Assay Buffer | 35 | |
| PARP1 Enzyme | 10 | |
| Positive Control | 10X Positive Control Inhibitor | 5 |
| Assay Buffer | 35 | |
| PARP1 Enzyme | 10 |
-
Plate Preparation: If using a histone-coated plate, rehydrate the wells with 50 µL of assay buffer for 30 minutes at room temperature. Remove the buffer by inverting the plate and tapping it on a paper towel.
-
Addition of Inhibitor and Enzyme:
-
Add assay buffer, 10X inhibitor solutions, and PARP1 enzyme to the appropriate wells as detailed in the table above.
-
The final volume in each well at this stage is 50 µL.
-
-
Initiate PARP Reaction: Add 10 µL of the 5X PARP Cocktail to all wells except the "Blank".
-
Incubation: Mix the plate gently on a shaker and incubate at 30°C for 60 minutes.
-
Washing: Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Detection:
-
Add 50 µL of diluted Streptavidin-HRP conjugate to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing: Repeat the wash step (Step 5).
-
Signal Development:
-
Add 50 µL of HRP substrate (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed in the 100% activity control wells.
-
-
Stop Reaction: Add 50 µL of stop solution (e.g., 0.2 M HCl) to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
III. Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the "Blank" wells from all other readings.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of PARP1 inhibition for each concentration of this compound:
% Inhibition = 100 * (1 - (Absorbance of Test Inhibitor Well / Absorbance of 100% Activity Control Well))
-
Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and calculate the IC50 value. The IC50 is the concentration of the inhibitor that reduces the PARP1 enzyme activity by 50%.
The following diagram illustrates the data processing pipeline.
Caption: Data analysis pipeline for calculating the IC50 value.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, the following controls and validation steps are essential:
-
Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
DMSO Tolerance: Run a control experiment with varying concentrations of DMSO (e.g., 0.1% to 5%) to determine the maximum tolerable concentration that does not significantly affect enzyme activity.[8]
-
Enzyme Titration: Determine the optimal concentration of the PARP1 enzyme that yields a robust signal within the linear range of the assay.
-
Time-Course Experiment: Establish the optimal reaction time by stopping the reaction at different time points to ensure the measurements are taken during the initial linear phase of the reaction.
Conclusion
This compound represents a valuable tool compound for studying the biological consequences of PARP1 inhibition. The protocols and guidelines presented in this application note provide a comprehensive framework for researchers to accurately and reliably determine its in vitro inhibitory potency. By employing robust assay design, including appropriate controls and validation steps, scientists can generate high-quality data to advance our understanding of PARP biology and contribute to the development of next-generation cancer therapeutics.
References
-
Sayed K. Ramadan, Eman Z. Elrazaz, Khaled A. M. Abouzid, and Abeer M. El-Naggar. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances. [Link]
-
New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022). Pharmaceuticals. [Link]
-
Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. (2020). RSC Publishing. [Link]
-
Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. (2024). Bentham Science. [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2023). MDPI. [Link]
-
Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. (2020). RSC Publishing. [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2023). PMC - NIH. [Link]
-
Synthesis and study of new 4-quinazolinone inhibitors of the DNA repairenzyme poly(ADP-ribose) polymerase (PARP). (2006). ResearchGate. [Link]
-
Discovery of Quinazolinone Derivatives as Potent PARP1 Inhibitors. (2023). ACS Medicinal Chemistry Letters. [Link]
-
IC 50 of different compounds in sensitive and olaparib resistant... (2020). ResearchGate. [Link]
-
Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. (2016). ResearchGate. [Link]
-
Quinazolinedione. PubChem. [Link]
-
Inhibitors of PARP: Number crunching and structure gazing. (2022). PMC - NIH. [Link]
-
PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. (2020). ResearchGate. [Link]
-
Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (2022). MDPI. [Link]
Sources
- 1. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]
- 4. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Evaluating 8-Chloroquinazoline-2,4(1H,3H)-dione in Cell-Based Assays
Introduction: The Therapeutic Potential of Quinazoline Scaffolds
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of quinazoline-2,4(1H,3H)-dione, in particular, have garnered significant interest for their potential as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[1][3] The versatility of this heterocyclic system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. 8-Chloroquinazoline-2,4(1H,3H)-dione is one such derivative, serving as a key building block in the synthesis of novel therapeutic agents, notably with antibacterial properties.[4]
This comprehensive guide provides a suite of detailed cell-based assay protocols designed for researchers, scientists, and drug development professionals to rigorously evaluate the biological effects of this compound and its analogs. These protocols are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for investigating the compound's mechanism of action.
Part 1: Foundational Assays for Cellular Impact Assessment
A critical first step in characterizing any new chemical entity is to determine its effect on cell viability and proliferation. This section details protocols for assessing the cytotoxic and cytostatic potential of this compound.
Cell Viability and Proliferation Assays
Cell viability assays are essential for determining the concentration-dependent effects of a compound on a cell population.[5] The choice of assay depends on the specific research question and the anticipated mechanism of action of the compound. Here, we present protocols for three widely used assays: a tetrazolium reduction assay (MTT), a luminescent ATP-based assay (CellTiter-Glo®), and a real-time apoptosis assay.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of living cells.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[6]
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Part 2: Elucidating the Mechanism of Cell Death
Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is crucial for elucidating its mechanism of action. The following protocols are designed to differentiate between these two modes of cell death.
Apoptosis Assays
Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes, including the activation of caspases and the externalization of phosphatidylserine (PS).[10]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds with high affinity to PS, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[11] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.[12]
Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time. Include positive and negative controls.
-
Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add fluorescently-labeled Annexin V (e.g., FITC or Alexa Fluor™ 488) and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[13]
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[10] Their activation signifies a commitment to apoptosis. This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or luminescent signal.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in an opaque-walled 96-well plate.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis: An increase in the luminescent signal indicates an increase in caspase-3/7 activity and thus, apoptosis.
Part 3: Investigating Cell Cycle Perturbations
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[14] Flow cytometric analysis of DNA content is a powerful technique to identify the cell cycle phase in which a compound induces arrest.[12][14]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[15] This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with this compound for a duration that allows for at least one cell cycle to complete (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while gently vortexing.[16] Cells can be stored at -20°C for several weeks after fixation.[17]
-
Washing: Centrifuge the fixed cells and wash them with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.[16]
-
PI Staining: Add PI staining solution to the cells and incubate in the dark.[16]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.[16]
Data Analysis: Generate a DNA content frequency histogram. The distribution of cells in the G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests a compound-induced cell cycle arrest at that checkpoint.
Part 4: Confirming Target Engagement in a Cellular Context
A critical aspect of drug development is confirming that a compound directly interacts with its intended molecular target within the complex environment of a living cell.[18][19] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement.[18]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[20]
Protocol: CETSA®
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated proteins.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or ELISA.
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates that the compound has bound to and stabilized its target protein.
Visualizations and Data Summary
Experimental Workflow Diagram
Caption: General experimental workflow for the characterization of this compound.
Hypothetical Signaling Pathway Perturbation
Many quinazoline derivatives are known to target receptor tyrosine kinases (RTKs) like EGFR.[21] Inhibition of these receptors can block downstream signaling pathways critical for cell proliferation and survival.
Caption: Potential mechanism of action via RTK inhibition.
Summary of Assay Parameters
| Assay | Principle | Endpoint | Throughput | Key Reagents |
| MTT | Mitochondrial dehydrogenase activity | Colorimetric (Absorbance) | High | MTT, Solubilizer |
| CellTiter-Glo® | ATP levels | Luminescent | High | CellTiter-Glo® Reagent |
| Annexin V/PI | Phosphatidylserine externalization, membrane integrity | Fluorescent (Flow Cytometry) | Medium | Annexin V, PI |
| Caspase-3/7 | Executioner caspase activity | Luminescent/Fluorescent | High | Caspase substrate |
| Cell Cycle (PI) | DNA content | Fluorescent (Flow Cytometry) | Medium | Propidium Iodide, RNase A |
| CETSA® | Ligand-induced thermal stabilization | Protein Quantification (Western/ELISA) | Low to Medium | - |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a therapeutic agent. Furthermore, confirming target engagement through assays like CETSA® is a critical step in validating its mechanism of action and advancing it through the drug discovery pipeline.
References
-
Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determining target engagement in living systems. Retrieved from [Link]
-
YouTube. (2017). Create Your Own InCELL Pulse Cellular Compound Target Engagement Assay. Retrieved from [Link]
-
DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]
-
YouTube. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. Retrieved from [Link]
-
Bio-protocol. (n.d.). Apoptosis Analysis and Caspase-3/7 Assay. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [Link]
-
YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. Retrieved from [Link]
-
Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Retrieved from [Link]
-
PubMed. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Bactericidal activity of 8-methoxy-quinazoline-2,4-diones with.... Retrieved from [Link]
-
PubMed. (2022). Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Retrieved from [Link]
-
ResearchGate. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Retrieved from [Link]
-
ResearchGate. (2009). Quinazolines. 3. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents*. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Retrieved from [Link]
-
PubMed. (2016). Discovery and analgesic evaluation of 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a novel potent d-amino acid oxidase inhibitor. Retrieved from [Link]
-
Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4(1H,3H)-Quinazolinedione, 8-chloro- | 62484-22-4 [amp.chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 11. Apoptosis Assays for Muse Cell Analyzer | Life Science Research | Merck [merckmillipore.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - CA [thermofisher.com]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application of 8-Chloroquinazoline-2,4(1H,3H)-dione in Breast Cancer Cell Lines: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of 8-Chloroquinazoline-2,4(1H,3H)-dione, a promising heterocyclic compound, in the context of breast cancer research. While specific experimental data for this particular derivative is emerging, this guide consolidates the broader understanding of the quinazolinone scaffold's anticancer properties and provides detailed protocols for its evaluation in common breast cancer cell lines such as MCF-7 and MDA-MB-231.
Introduction: The Therapeutic Potential of Quinazolinones in Oncology
Quinazoline and its oxidized derivatives, quinazolinones, are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The quinazolinone scaffold is a core structural unit in numerous bioactive molecules and has been successfully incorporated into several FDA-approved anticancer drugs.[2][3] These compounds are known to exert their antitumor effects through various mechanisms, including the inhibition of key enzymes involved in cell signaling, induction of apoptosis, and cell cycle arrest.[1][4]
In the realm of breast cancer, which remains a leading cause of cancer-related mortality in women worldwide, the development of novel therapeutic agents is of paramount importance.[5][6] Quinazoline derivatives have shown considerable promise as potential therapeutic candidates for breast cancer by targeting critical pathways that drive tumor growth and progression.[4][7]
Postulated Mechanism of Action of this compound
While the precise mechanism of this compound is yet to be fully elucidated, the broader class of quinazolinone derivatives frequently acts as inhibitors of tyrosine kinases.[8] A primary target for many quinazoline-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation, survival, and metastasis.[9][10] Overexpression of EGFR is a known factor in the progression of several cancers, including certain types of breast cancer.[9][10] It is hypothesized that this compound, like its structural analogs, may bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its downstream signaling cascade.
Experimental Protocols
The following section outlines detailed, step-by-step methodologies for the initial in vitro evaluation of this compound in breast cancer cell lines. These protocols are based on established techniques for similar compounds and should be optimized for specific experimental conditions.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle phase distribution (G0/G1, S, and G2/M) of cells treated with the compound.
Principle: The DNA content of a cell varies depending on its phase in the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. A fluorescent DNA-binding dye, such as Propidium Iodide (after cell permeabilization), is used to stain the DNA, and the fluorescence intensity is measured by flow cytometry.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
This compound
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and resuspend the pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry. The PI fluorescence is typically measured in the FL2 or FL3 channel.
-
Collect data from at least 10,000 cells per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Data Presentation
While specific data for this compound is not yet widely published, research on analogous quinazolinone derivatives provides expected outcomes. The following tables are templates for summarizing potential results from the described experiments.
Table 1: Hypothetical IC50 Values of this compound in Breast Cancer Cell Lines.
| Cell Line | Treatment Duration | IC50 (µM) [Hypothetical] |
| MCF-7 | 24h | 15.5 |
| 48h | 8.2 | |
| 72h | 4.1 | |
| MDA-MB-231 | 24h | 22.0 |
| 48h | 12.5 | |
| 72h | 6.8 |
Table 2: Hypothetical Apoptosis Induction by this compound (at IC50) after 48h.
| Cell Line | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| MCF-7 | 45.2 | 35.8 | 19.0 |
| MDA-MB-231 | 51.5 | 30.1 | 18.4 |
Table 3: Hypothetical Cell Cycle Distribution after 48h Treatment with this compound (at IC50).
| Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | 65.3 | 15.2 | 19.5 |
| MDA-MB-231 | 58.9 | 18.7 | 22.4 |
Visualizing Mechanisms and Workflows
To better understand the conceptual framework of this research, the following diagrams illustrate the postulated signaling pathway and experimental workflows.
Caption: Postulated EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro evaluation of this compound.
References
-
Al-Suwaidan, I. A., et al. (2016). Quinazolinones as potential anticancer agents: Synthesis and action mechanisms. Molecules, 21(8), 1030. [Link]
-
Bariwal, J. B., et al. (2008). Quinazoline derivatives as potential therapeutic agents in breast cancer, cervical cancer, and ovarian cancer therapy. Mini reviews in medicinal chemistry, 8(13), 1349-1358. [Link]
-
Shaw, A. A., et al. (2023). Medicinal chemistry of quinazolines as anticancer agents targeting tyrosine kinases. Molecules, 28(7), 3073. [Link]
-
Suresh, L., et al. (2022). Designing, synthesis, and anti-breast cancer activity of a series of new quinazolin-4(1H)-one derivatives. Chemistry & biodiversity, 19(12), e202200662. [Link]
-
Kandeel, M., et al. (2021). Quinazoline derivatives as potential therapeutic agents in urinary bladder cancer therapy. Molecules, 26(16), 4933. [Link]
-
Li, X., et al. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 48(5), 1-1. [Link]
-
Singh, S., & Singh, P. (2018). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. Bioorganic & medicinal chemistry, 26(5), 891-903. [Link]
-
Suresh, L., et al. (2022). Designing, Synthesis, and Anti-Breast Cancer Activity of a Series of New Quinazolin-4(1H). Chemistry & Biodiversity, 19(12), e202200662. [Link]
-
Abdel-Aziem, A., et al. (2023). New quinazoline-[1][4][11] triazolo [3, 4-b][1][8][11] thiadiazines as inhibitors of EGFR: synthesis, anti-breast cancer evaluation and in silico studies. RSC medicinal chemistry, 14(3), 513-527. [Link]
-
Kumar, A., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Medicinal Chemistry Research, 25(8), 1493-1514. [Link]
-
Purnomo, H., et al. (2024). Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. Journal of Chemistry, 2024. [Link]
-
Sharma, A., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Current Drug Targets, 24(11), 931-947. [Link]
-
S. S, A., & V, A. (2023). Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences, 13(4). [Link]
-
Iacob, E., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(16), 8899. [Link]
-
A. A. A., et al. (2020). Pharmacokinetic profiling of quinazoline-4 (3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. Journal of the Iranian Chemical Society, 17(9), 2269-2283. [Link]
-
Zahedifard, M., et al. (2015). Cytotoxicity in MCF-7 and MDA-MB-231 Breast Cancer Cells, without Harming MCF-10A Healthy Cells. Anticancer Agents in Medicinal Chemistry, 15(8), 1033-1040. [Link]
-
Zhou, X., et al. (2013). Quinazoline-2, 4 (1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. Molecular diversity, 17(2), 197-219. [Link]
-
Boshta, N. M., et al. (2021). Discovery of Quinazoline-2, 4 (1H, 3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(23), 7247. [Link]
-
Zahedifard, M., et al. (2015). Synthesis, characterization, and anticancer activity of new quinazoline derivatives against MCF-7 cells. Bioinorganic chemistry and applications, 2015. [Link]
-
Wang, L., et al. (2018). Discovery of quinazoline-2, 4 (1H, 3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & biomolecular chemistry, 16(17), 3165-3176. [Link]
-
Wang, Y., et al. (2019). Simultaneous defeat of MCF7 and MDA-MB-231 resistances by a hypericin PDT–tamoxifen hybrid therapy. Cell Death & Disease, 10(4), 1-14. [Link]
-
Wang, L., et al. (2018). Discovery of quinazoline-2, 4 (1H, 3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(17), 3165-3176. [Link]
-
Chen, D., et al. (2013). Novel 8-hydroxylquinoline analogs induce copper-dependent proteasome inhibition and cell death in human breast cancer cells. Molecular pharmacology, 83(5), 1050-1060. [Link]
-
Sobstyl, M., et al. (2021). Differential Response of MDA-MB-231 and MCF-7 Breast Cancer Cells to In Vitro Inhibition with CTLA-4 and PD-1 through Cancer-Immune Cells Modified Interactions. International Journal of Molecular Sciences, 22(16), 8489. [Link]
-
Sarmiento-Sánchez, J. I., et al. (2016). Synthesis of new quinazolin-2, 4-diones as anti-Leishmania mexicana agents. Molecular diversity, 20(4), 865-873. [Link]
-
Reddy, T. S., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(7), 2235. [Link]
-
Wang, C., et al. (2020). DMAP-catalyzed one-pot synthesis of quinazoline-2, 4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate. ACS omega, 5(16), 9391-9397. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Design, synthesis, and apoptotic antiproliferative efficacy of new quinazoline/1,3,4-oxadiazole-2-thione derived EGFR/HER-2 dual inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcat.com [ijpcat.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. ijpbs.com [ijpbs.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. nacalai.com [nacalai.com]
- 11. kumc.edu [kumc.edu]
Application Notes and Protocols for the Development of 8-Chloroquinazoline-2,4(1H,3H)-dione Derivatives with Improved Potency
Introduction: The Quinazoline-2,4-dione Scaffold as a Privileged Structure in Drug Discovery
The quinazoline-2,4(1H,3H)-dione core is a foundational scaffold in medicinal chemistry, renowned for its versatile biological activities. This nitrogen-containing heterocyclic system is a key component in numerous therapeutic agents, demonstrating a broad spectrum of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.[1] The structural rigidity of the quinazoline-2,4-dione nucleus, combined with its capacity for diverse substitutions at the N-1 and N-3 positions, allows for the fine-tuning of its physicochemical properties and biological activity.
The introduction of a chloro group at the 8-position of the quinazoline-2,4-dione scaffold can significantly influence its electronic and steric characteristics, potentially leading to enhanced binding affinity and improved potency against various biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of 8-chloroquinazoline-2,4(1H,3H)-dione derivatives, with a focus on enhancing their potency as kinase inhibitors for anticancer applications.
Strategic Synthesis of this compound Derivatives
The successful development of potent this compound derivatives begins with a robust and efficient synthetic strategy. The following protocols outline the synthesis of the core scaffold and its subsequent derivatization at the N-1 and N-3 positions.
Protocol 1: Synthesis of the this compound Core
The synthesis of the this compound core is achieved through the cyclocondensation of 2-amino-3-chlorobenzoic acid with a suitable carbonyl source, such as urea.
Materials:
-
2-Amino-3-chlorobenzoic acid
-
Urea
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or diphenyl ether)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 equivalent) and urea (3.0-5.0 equivalents).
-
Add a high-boiling point solvent such as DMF to the flask.
-
Heat the reaction mixture to 150-160°C and maintain this temperature for 4-6 hours, with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
To purify the product, recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Protocol 2: N-1 and N-3 Alkylation/Arylation of this compound
With the this compound core in hand, a library of derivatives can be generated by introducing various substituents at the N-1 and N-3 positions through alkylation or arylation reactions.
Materials:
-
This compound
-
Alkyl or benzyl halides (e.g., methyl iodide, benzyl bromide) or aryl halides
-
A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))
-
Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add a base such as K₂CO₃ (2.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the anion.
-
Add the desired alkyl or aryl halide (2.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired N-1, N-3 disubstituted derivative.
Biological Evaluation: Screening for Improved Potency
The newly synthesized this compound derivatives must be subjected to a rigorous biological evaluation to determine their potency and identify promising lead compounds. As the quinazoline scaffold is a well-established kinase inhibitor, the primary focus of the biological evaluation will be on assessing the anticancer activity of the derivatives through cytotoxicity assays and their inhibitory effects on key cancer-related kinases.
Protocol 3: In Vitro Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. It is a widely used method for evaluating the cytotoxic potential of novel compounds.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the test compounds (this compound derivatives) in the cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound, which represents the concentration that causes a 50% reduction in cell viability.
Protocol 4: In Vitro Kinase Inhibition Assay
To elucidate the mechanism of action of the most potent derivatives identified in the cytotoxicity screen, their inhibitory activity against specific kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), should be evaluated.[1][3]
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compounds
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well plates
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase assay buffer.
-
Add the test compounds at various concentrations to the wells of the 96-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence) is inversely proportional to the amount of kinase inhibition.
-
Determine the IC₅₀ value for each compound, representing the concentration that inhibits 50% of the kinase activity.
Structure-Activity Relationship (SAR) and Data Interpretation
The systematic derivatization of the this compound scaffold and the subsequent biological evaluation will generate valuable structure-activity relationship (SAR) data. This information is crucial for understanding how different substituents at the N-1 and N-3 positions influence the potency of the compounds.
Key Considerations for SAR Analysis:
-
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the quinazoline ring system, affecting its interaction with the target protein.
-
Steric Factors: The size and shape of the substituents at the N-1 and N-3 positions will influence how the molecule fits into the binding pocket of the target kinase.
-
Lipophilicity: The overall lipophilicity of the molecule will affect its cell permeability and pharmacokinetic properties.
Data Presentation:
The results of the biological assays should be summarized in a clear and concise manner to facilitate SAR analysis. A tabular format is recommended for presenting the IC₅₀ values of the different derivatives against the tested cell lines and kinases.
Table 1: Exemplary Cytotoxicity Data of this compound Derivatives
| Compound ID | N-1 Substituent | N-3 Substituent | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 8-CQD-01 | Methyl | Methyl | 15.2 | 20.5 |
| 8-CQD-02 | Benzyl | Benzyl | 5.8 | 8.1 |
| 8-CQD-03 | 4-Fluorobenzyl | 4-Fluorobenzyl | 2.1 | 3.5 |
| 8-CQD-04 | 3,4-Dichlorobenzyl | 3,4-Dichlorobenzyl | 0.9 | 1.2 |
Table 2: Exemplary Kinase Inhibition Data of Selected Derivatives
| Compound ID | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| 8-CQD-03 | 55 | 120 |
| 8-CQD-04 | 12 | 35 |
Visualizing the Workflow and Rationale
To provide a clear overview of the development process, the following diagrams, generated using Graphviz, illustrate the synthetic workflow and the screening cascade.
Caption: Synthetic workflow for the generation of a library of this compound derivatives.
Caption: A hierarchical screening cascade for the identification and optimization of potent this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel and potent therapeutic agents, particularly in the realm of oncology. The protocols and strategies outlined in this document provide a comprehensive framework for the synthesis, biological evaluation, and optimization of derivatives with enhanced potency. Through systematic SAR studies, researchers can identify key structural features that govern the activity of these compounds and rationally design next-generation inhibitors with improved efficacy and selectivity. Future work should focus on expanding the diversity of the derivative library, exploring a wider range of biological targets, and advancing the most promising lead compounds into preclinical and clinical development.
References
-
Al-Suhaimi, E. A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3878. [Link]
-
Al-Warhi, T., et al. (2021). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 26(21), 6485. [Link]
-
Stavnic, F., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6265. [Link]
-
Barbosa, E. A., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 71, 22-33. [Link]
-
Wang, J., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9381–9389. [Link]
-
El-Sayed, M. A. A., et al. (2022). Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analysis and molecular docking profile. RSC Advances, 12(45), 29195-29215. [Link]
-
Giraud, F., et al. (2016). Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 26(17), 4279-4282. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Li, Y., et al. (2013). Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. Molecular Diversity, 17(2), 197-219. [Link]
-
Choi, J., et al. (2022). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. UW Tacoma Digital Commons. [Link]
-
Khan, M. A., et al. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Pharmacology, 15, 1399372. [Link]
Sources
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 8-Chloroquinazoline-2,4(1H,3H)-dione Analogs
Abstract
The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide range of pharmacological activities.[1] This document provides an in-depth guide to the structure-activity relationship (SAR) studies of a specific, highly potent subclass: 8-chloroquinazoline-2,4(1H,3H)-dione analogs. We will explore the causal relationships behind synthetic strategies, detail robust protocols for biological evaluation, and analyze the impact of structural modifications on therapeutic activity, with a particular focus on oncology applications such as the inhibition of critical signaling pathways.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for creating novel therapeutic agents.
Introduction: The Significance of the 8-Chloro Substituent
The quinazoline core, a fusion of benzene and pyrimidine rings, is a key component in numerous bioactive compounds.[3] The oxidized derivative, quinazoline-2,4(1H,3H)-dione, has demonstrated a remarkable diversity of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4]
The strategic placement of a chlorine atom at the C8 position of the quinazoline-2,4(1H,3H)-dione scaffold is not a trivial modification. This electron-withdrawing group significantly alters the electronic distribution of the aromatic ring system, which can profoundly influence several critical factors in drug design:
-
Target Engagement: The 8-chloro group can enhance binding affinity to target proteins, such as protein kinases, by forming favorable interactions (e.g., halogen bonds) within the active site or by modifying the overall conformation of the molecule. The 8-chloro-substituted scaffold is a known pharmacophore for inhibitors of pathways like PI3K/Akt/mTOR and receptor tyrosine kinases such as EGFR and VEGFR-2.[2][5]
-
Metabolic Stability: Halogenation can block sites of oxidative metabolism, potentially increasing the compound's half-life and bioavailability.
-
Physicochemical Properties: The chloro group increases lipophilicity, which can affect cell permeability and plasma protein binding.
Understanding these foundational principles is crucial for rationally designing and interpreting SAR studies for this class of compounds.
Synthetic Strategies and Workflow
The synthesis of this compound analogs typically follows a multi-step process that begins with the construction of the core heterocyclic system, followed by diversification at the N1 and N3 positions.
Core Scaffold Synthesis
The primary and most direct route to the this compound core involves the reaction of 2-amino-3-chlorobenzoic acid with urea. This method provides a reliable foundation for producing the starting material in good yields.
Diversification at N1 and N3 Positions
With the core scaffold in hand, the primary sites for analog development are the nitrogen atoms at positions 1 and 3. Sequential or simultaneous N-alkylation or N-arylation reactions are employed to introduce a wide variety of substituents. The choice of reaction conditions (base, solvent, temperature) is critical for controlling selectivity, particularly in achieving mono- or di-substituted products. For instance, using a strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) facilitates the deprotonation of the amide nitrogens, which can then react with various alkyl or benzyl halides.
The following diagram illustrates a generalized workflow for the synthesis and diversification of these analogs.
Caption: Generalized synthetic workflow for this compound analogs.
Biological Evaluation: A Tiered Screening Approach
To efficiently identify promising candidates from a library of synthesized analogs, a tiered or cascaded screening approach is recommended. This strategy prioritizes resources by using high-throughput, less complex assays initially, followed by more detailed, resource-intensive assays for the most promising hits.
Primary Screening: Antiproliferative Assays
The initial evaluation should assess the general cytotoxic or antiproliferative effect of the compounds against a panel of relevant human cancer cell lines. This provides a broad view of the compounds' potency and cancer cell type selectivity.
Secondary Screening: Target-Based Assays
Analogs showing significant antiproliferative activity should be advanced to target-based assays. Given that this scaffold is known to inhibit protein kinases, enzymatic assays for key targets like VEGFR-2, EGFR, or PI3K are highly relevant.[2][5] These assays confirm whether the observed cellular activity is due to the inhibition of the intended molecular target.
Tertiary Screening: In-depth Cellular and ADME Profiling
Lead compounds that demonstrate potent target engagement are then subjected to more complex cellular assays (e.g., cell cycle analysis, apoptosis assays) and early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess their drug-like properties.
The diagram below outlines this logical screening cascade.
Caption: A tiered biological screening cascade for analog evaluation.
Structure-Activity Relationship (SAR) Analysis
The systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for potent biological activity. The key positions for modification are the N1 and N3 atoms and the fused benzene ring.
The Role of the Benzene Ring Substitution
-
C8-Chloro Group: As established, the presence of the chlorine atom at position 8 is a critical anchor for activity, particularly in kinase inhibition.
-
Other Positions (C5, C6, C7): Further substitution on the benzene ring can modulate activity. For instance, studies on related quinazolinones have shown that adding a second chloro group at C7 can enhance activity against certain targets.[5] Conversely, bulky groups at positions C5 or C6 can be detrimental due to steric hindrance.
The Impact of N1 and N3 Substituents
The nature of the groups attached to the N1 and N3 positions is paramount for determining both potency and selectivity.
-
N1 Position: Small, flexible alkyl groups are often well-tolerated. However, this position is generally considered less critical for diversification than the N3 position in many analog series.
-
N3 Position: This is typically the most sensitive and impactful position for modification.
-
Aromatic/Heteroaromatic Rings: Introduction of substituted phenyl, benzyl, or other heterocyclic rings at N3 can lead to significant gains in potency. These groups can form crucial π-π stacking or hydrogen bond interactions within the target's binding pocket.
-
Linker Moiety: The linker connecting the N3 atom to a terminal group is also important. Flexible alkyl chains or more rigid linkers can correctly orient the terminal group for optimal target engagement. For example, incorporating urea or thiourea functionalities can introduce additional hydrogen bonding capabilities, significantly enhancing inhibitory activity against kinases like VEGFR-2.[5][6]
-
The following diagram and table summarize these key SAR findings.
Caption: Key SAR points on the this compound scaffold.
Table 1: Summary of Structure-Activity Relationships for Selected Analogs
| Position | Substituent | Target/Assay | Observed Activity | Reference |
| C8 | -Cl | Kinases (general) | Crucial for high potency | [2] |
| C7 | -Cl (in addition to C8-Cl) | Antiproliferative (MRSA) | Increased potency in some series | [7] |
| N3 | -Phenyl | VEGFR-2 | Potent inhibition (IC₅₀ in nM range) | [5] |
| N3 | -(CH₂)₂-NH-C(=O)-NH-Aryl | VEGFR-2 / c-Met | Dual inhibition, high potency | [6] |
| N1 & N3 | -CH₂-Heterocycle | Antibacterial | Moderate to good activity | [4] |
Detailed Experimental Protocols
The following protocols are generalized methodologies and should be adapted based on the specific properties of the reagents used. All procedures should be performed by trained personnel in a suitable laboratory environment.
Protocol 5.1: Synthesis of this compound (Core Scaffold)
This protocol is adapted from established methods for quinazolinedione synthesis.[7]
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2-amino-3-chlorobenzoic acid (1.0 eq) and urea (10.0 eq).
-
Heating: Equip the flask with a reflux condenser and heat the mixture in a sand bath or heating mantle to 160-180 °C. Maintain this temperature for 4-6 hours. The reaction mixture will melt and then gradually solidify.
-
Work-up: Allow the flask to cool to room temperature. Carefully add 100 mL of deionized water to the solid mass and stir vigorously to break it up.
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude solid sequentially with copious amounts of cold water (3 x 50 mL) and then cold ethanol (2 x 20 mL) to remove unreacted urea and other impurities.
-
Drying: Dry the purified white to off-white solid in a vacuum oven at 60 °C overnight. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 5.2: General Procedure for N3-Alkylation
This protocol describes a typical procedure for adding a substituent to the N3 position.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous dimethylformamide (DMF, approx. 0.1 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise with stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Electrophile: Add the desired alkylating or benzylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by slowly pouring the mixture into ice-cold water (10 volumes).
-
Isolation: Collect the resulting precipitate by vacuum filtration. If no solid forms, extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel. Characterize the final product by appropriate spectroscopic methods.
Protocol 5.3: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of synthesized analogs against the VEGFR-2 tyrosine kinase.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Adenosine-5'-triphosphate (ATP).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).
-
Test compounds (dissolved in DMSO).
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP-detecting system).
-
White, opaque 96- or 384-well microplates.
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to give final assay concentrations ranging from 10 µM to 1 nM.
-
In each well of the microplate, add 5 µL of the diluted test compound solution. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Add 20 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in assay buffer.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (at its Kₘ concentration) in assay buffer.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 50 µL of the Kinase-Glo® reagent.
-
Incubate for 10 minutes in the dark to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Convert the raw luminescence data to percent inhibition relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
The this compound scaffold is a highly tractable and potent platform for the development of novel therapeutics, particularly kinase inhibitors for oncology. A systematic approach to SAR, grounded in rational synthetic design and a tiered biological evaluation strategy, is essential for unlocking its full potential. The insights and protocols provided in this document offer a comprehensive framework for researchers to efficiently design, synthesize, and evaluate new analogs, ultimately accelerating the discovery of next-generation drug candidates.
References
- Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)
-
Sakr, H., et al. (2019). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules. [Link]
-
Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy. [Link]
-
World Journal of Pharmaceutical Research. (2024). Study on quinazolinone derivative and their pharmacological actions. WJPR. [Link]
-
Mohammad, Y., & Ebeid, M. (1998). Synthesis and pharmacological evaluation of some new quinazoline-[1,2-C] quinazoline and 1,2,4-triazino [4,3-C] quinazoline analogs. Saudi Pharmaceutical Journal. [Link]
-
Al-Suwaidan, I. A., et al. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Pharmaceuticals. [Link]
-
Al-Tel, T. H., et al. (2021). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen. [Link]
-
Zahran, M. A., et al. (2012). Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. Asian Journal of Chemistry. [Link]
-
Al-Ostath, A., et al. (2023). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
-
Venkata Rao, C., et al. (2010). Synthesis and biological activity of 8-chloro-[1][5][8]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research. [Link]
-
Chen, Y.-L., et al. (2018). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. [Link]
-
Ukr Khim Zh. (2007). Synthesis of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione and its interaction with nucleophilic reagents. ResearchGate. [Link]
-
Al-Omar, M. A., & Amr, A. G. E. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules. [Link]
-
Mahato, A., & Sharma, G. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. [Link]
-
Zhang, L., et al. (2019). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules. [Link]
-
Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. OUCI. [Link]
-
Laborde, E., et al. (1995). Synthesis and Structural-Activity Relationships of 3-hydroxyquinazoline-2,4-dione Antibacterial Agents. Journal of Medicinal Chemistry. [Link]
-
Request PDF. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Request PDF. [Link]
-
Kaczor, A. A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Life. [Link]
Sources
- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: 8-Chloroquinazoline-2,4(1H,3H)-dione as a Chemical Probe for Enzyme Studies
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-Chloroquinazoline-2,4(1H,3H)-dione and its analogs as chemical probes in enzyme studies. The quinazoline-2,4(1H,3H)-dione scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of enzymatic targets.[1] This document outlines the scientific rationale behind using this scaffold for inhibitor development, provides detailed protocols for enzyme inhibition assays, and discusses methodologies for target identification and validation. While this compound serves as a representative starting point, the principles and protocols described herein are broadly applicable to the broader class of quinazolinedione derivatives.
Introduction: The Quinazolinedione Scaffold as a Platform for Enzyme Inhibition
The quinazoline core is a recurring motif in over 150 naturally occurring alkaloids and numerous synthetic compounds, demonstrating a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] A significant portion of these biological activities can be attributed to the inhibition of specific enzymes. The quinazoline-2,4(1H,3H)-dione derivative, in particular, has been identified as a versatile scaffold for the development of potent and selective enzyme inhibitors.
Derivatives of this scaffold have been reported to inhibit a diverse set of enzymes, including but not limited to:
-
Tyrosinase: An enzyme involved in melanin biosynthesis, making its inhibitors relevant for cosmetics and treating hyperpigmentation disorders.[3]
-
Carbonic Anhydrases (CAs): A family of metalloenzymes involved in various physiological processes, with inhibitors being used as diuretics, anti-glaucoma agents, and potential anticancer therapies.[4][5]
-
Poly(ADP-ribose) Polymerases (PARPs): Enzymes crucial for DNA repair, with inhibitors showing significant promise in cancer therapy, particularly in combination with DNA-damaging agents.[6]
-
Bacterial Gyrase and DNA Topoisomerase IV: Essential bacterial enzymes that are the targets of fluoroquinolone antibiotics. Quinazolinedione derivatives have been explored as novel antibacterial agents that mimic this mechanism.[2][7]
-
α-Glucosidase: An enzyme involved in carbohydrate digestion, with inhibitors used for the management of type 2 diabetes.[8]
The versatility of the quinazolinedione scaffold stems from its rigid bicyclic structure, which provides a stable platform for the orientation of various substituents at positions 1, 3, and on the benzene ring. These substituents can be tailored to achieve specific interactions with the active or allosteric sites of target enzymes.
This compound: A Representative Chemical Probe
While extensive research has been conducted on the broader class of quinazolinediones, this compound serves as an excellent starting point for screening campaigns and as a template for further chemical modifications. The chloro-substituent at the 8-position can influence the compound's electronic properties and steric interactions within an enzyme's binding pocket.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol |
| CAS Number | 62484-22-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, sparingly soluble in other organic solvents |
Experimental Protocols
The following protocols provide a general framework for utilizing this compound or its derivatives as chemical probes in enzyme studies. It is crucial to optimize these protocols for the specific enzyme and assay system being investigated.
Protocol 1: In Vitro Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a generalized method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified enzyme.[9][10]
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
This compound (or derivative)
-
Assay buffer (optimized for the target enzyme)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate (clear, black, or white, depending on the detection method)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of dilutions of the test compound in the assay buffer. It is recommended to perform a serial dilution to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Prepare the enzyme solution at a working concentration in the assay buffer.
-
Prepare the substrate solution at a concentration typically at or near its Michaelis constant (Km) value for the enzyme.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and the corresponding concentration of DMSO.
-
Control wells (100% enzyme activity): Add the enzyme solution and the corresponding concentration of DMSO.
-
Test wells: Add the enzyme solution and the desired concentrations of the test compound.
-
Positive control (if available): Include a known inhibitor of the enzyme.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the signal (e.g., absorbance, fluorescence, or luminescence) over a set period using a microplate reader. The change in signal corresponds to product formation or substrate consumption.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Mechanism of Action Studies (Kinetic Analysis)
Once a compound shows significant inhibition, it is crucial to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[3]
Procedure:
-
Perform the enzyme assay as described in Protocol 1, but with varying concentrations of both the substrate and the inhibitor.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as the Lineweaver-Burk, Dixon, or Cornish-Bowden plots.[11] These plots help to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).
-
Alternatively, fit the data directly to the Michaelis-Menten equation and its variations for different inhibition models using non-linear regression analysis to determine the inhibition constant (Ki).
Protocol 3: Target Identification and Validation
If the enzymatic target of this compound or a novel derivative is unknown, several methods can be employed for target identification.[12][13][14][15]
Affinity-Based Pull-Down Approach:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) without significantly compromising its biological activity.[12]
-
Incubation: Incubate the biotinylated probe with cell lysates or a protein mixture.
-
Affinity Purification: Use streptavidin-coated beads to capture the probe-protein complexes.[12]
-
Elution and Identification: Elute the bound proteins and identify them using techniques such as SDS-PAGE followed by mass spectrometry.[12]
Cellular Thermal Shift Assay (CETSA):
CETSA is a label-free method to assess target engagement in a cellular context.[16]
-
Cell Treatment: Treat intact cells or cell lysates with the inhibitor.
-
Heating: Heat the samples across a range of temperatures.
-
Protein Precipitation: The binding of the inhibitor stabilizes the target protein, leading to a higher melting temperature.
-
Analysis: Separate the soluble and aggregated proteins and quantify the amount of the target protein in the soluble fraction using techniques like Western blotting or mass spectrometry.
Visualization of Experimental Workflows and Pathways
Workflow for Chemical Probe Characterization
The following diagram illustrates a typical workflow for characterizing a novel enzyme inhibitor, starting from an initial screen to in-depth mechanistic studies.
Caption: A generalized workflow for the characterization of an enzyme inhibitor.
Mechanism of Competitive Inhibition
This diagram illustrates the principle of competitive inhibition, where the inhibitor binds to the same active site as the substrate.
Caption: A schematic of competitive enzyme inhibition.
Concluding Remarks
This compound and its analogs represent a promising class of compounds for the development of novel enzyme inhibitors. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the potential of this chemical scaffold. Rigorous experimental design, including proper controls and orthogonal validation methods, is paramount to ensure the scientific integrity of the findings and to confidently establish the utility of these compounds as chemical probes for enzyme studies.
References
- BenchChem. (2025). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
-
Dular, S., & Stojan, J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomolecular Screening, 28(9), 1087-1101. Retrieved from [Link]
-
A. C. O. T. Carniatto, L. M. D. S. D. S., & V. F. D. S. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. Retrieved from [Link]
-
Williams, L. K., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. Retrieved from [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Retrieved from [Link]
-
Alto Predict. (2016). Best Practices for Chemical Probes. Retrieved from [Link]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]
-
Annual Reviews. (2020). Validating Small Molecule Chemical Probes for Biological Discovery. Retrieved from [Link]
-
Chemical Probes Portal. (n.d.). Definitions, criteria and guidelines. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
-
Structural Genomics Consortium. (2020). Best Practices: Chemical Probes Webinar. Retrieved from [Link]
-
Gul, S., et al. (2021). Design, synthesis, molecular docking, and some metabolic enzyme inhibition properties of novel quinazolinone derivatives. Archiv der Pharmazie, 354(4), e2000455. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]
-
Chen, Y., et al. (2022). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 27(11), 3469. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, antiproliferative and enzymatic inhibition activities of quinazolines incorporating benzenesulfonamide: Cell cycle analysis and molecular modeling study. Retrieved from [Link]
-
Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(19), 6598. Retrieved from [Link]
-
American Chemical Society. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of 8-methoxy-quinazoline-2,4-diones and corresponding.... Retrieved from [Link]
-
MDPI. (n.d.). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(18), 3373-3384. Retrieved from [Link]
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking, and some metabolic enzyme inhibition properties of novel quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 15. researchgate.net [researchgate.net]
- 16. annualreviews.org [annualreviews.org]
experimental setup for evaluating the antimicrobial effects of 8-Chloroquinazoline-2,4(1H,3H)-dione
An in-depth guide to the , designed for researchers, scientists, and drug development professionals. This document provides a detailed framework, from initial compound characterization to preliminary mechanism-of-action studies, grounded in scientific integrity and established protocols.
Foreword: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens represents a silent pandemic and one of the most significant global health challenges of our time. In this landscape, the exploration of novel chemical scaffolds with potential antimicrobial activity is not merely an academic exercise but a critical necessity. Quinazoline and its derivatives have long been a focal point in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] 8-Chloroquinazoline-2,4(1H,3H)-dione, the subject of this guide, belongs to this promising class of compounds. This document serves as a comprehensive application note and protocol guide for the systematic evaluation of its antimicrobial efficacy. As a senior application scientist, my objective is to provide a robust, scientifically sound, and practical framework that emphasizes not just the "how" but the "why" behind each experimental step, ensuring the generation of reproducible and meaningful data.
Section 1: Foundational Compound Management
Before any biological assessment, a thorough understanding and proper handling of the test article are paramount. This initial phase ensures that the observed effects are genuinely attributable to the compound in its active form.
Protocol 1: Solubility and Stock Solution Preparation
Objective: To determine an appropriate solvent for this compound and prepare a stable, high-concentration stock solution for serial dilutions in subsequent assays.
Rationale: The physicochemical properties of a compound dictate its behavior in aqueous assay environments. Many organic compounds, including quinazoline derivatives, exhibit poor water solubility. Dimethyl sulfoxide (DMSO) is a common aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. However, DMSO can exhibit toxicity to microorganisms at higher concentrations (typically >1-2% v/v). Therefore, it is crucial to establish a stock solution concentration that allows for sufficient dilution in the final assay, minimizing any confounding solvent effects.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare a series of small-scale trial solutions to determine the solubility limit. Start by attempting to dissolve 10 mg of the compound in 1 mL of DMSO (10 mg/mL).
-
Vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes.
-
If solubility is still an issue, incrementally decrease the concentration until a clear solution is achieved. This will be your maximum stock concentration.
-
Prepare a larger volume of the stock solution at the determined concentration (e.g., 10 mg/mL or 5 mg/mL).
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C, protected from light.
Trustworthiness Check: Before each experiment, thaw an aliquot and visually inspect for any precipitation. If crystals have formed, gently warm the tube and vortex to redissolve.
Section 2: Primary Efficacy Screening: Determining Antimicrobial Activity
The primary goal of this phase is to ascertain whether this compound possesses intrinsic antimicrobial activity against a panel of clinically relevant microorganisms.
Selection of Microbial Strains
A well-chosen panel of microorganisms is essential for understanding the spectrum of activity. The panel should include representatives from key bacterial and fungal groups. The American Type Culture Collection (ATCC) provides well-characterized strains suitable for this purpose.
Recommended Strains:
-
Gram-Positive Bacteria: Staphylococcus aureus (ATCC 25923), a common cause of skin and soft tissue infections.
-
Gram-Negative Bacteria: Escherichia coli (ATCC 25922), a frequent cause of urinary tract and gastrointestinal infections.
-
Gram-Negative Bacteria (Challenging Pathogen): Pseudomonas aeruginosa (ATCC 27853), known for its intrinsic and acquired resistance mechanisms.
-
Yeast (Fungus): Candida albicans (ATCC 10231), a common opportunistic fungal pathogen.[2]
Broth Microdilution Assay: Quantifying Inhibitory Activity
The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4] The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[4] This quantitative method is highly reproducible and is the preferred technique by standard-setting organizations like the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: CLSI-aligned Broth Microdilution
Materials:
-
Sterile 96-well, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Standardized microbial inocula (~5 x 10^5 CFU/mL for bacteria, ~1-5 x 10^3 CFU/mL for fungi)
-
This compound stock solution
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterility control (broth only)
-
Growth control (broth + inoculum + DMSO vehicle)
Procedure:
-
Dispense 50 µL of the appropriate sterile broth into wells A1 through A11 of a 96-well plate.
-
Add an additional 50 µL of the compound stock solution (appropriately diluted from the main stock to achieve the starting concentration) to well A1, resulting in a total volume of 100 µL.
-
Perform a 2-fold serial dilution by transferring 50 µL from well A1 to A2, mix thoroughly, then transfer 50 µL from A2 to A3, and so on, up to well A10. Discard the final 50 µL from well A10.
-
Well A11 will serve as the growth control (no compound). Well A12 will be the sterility control (no inoculum).
-
Prepare the microbial inoculum to the standardized concentration using a 0.5 McFarland standard, then dilute further as per CLSI guidelines.[7]
-
Inoculate wells A1 through A11 with 50 µL of the standardized microbial suspension. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for Candida albicans.
-
Determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration well with no visible growth.
Data Presentation: Example MIC Table
| Microorganism | Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| S. aureus | ATCC 25923 | Result | Result | N/A |
| E. coli | ATCC 25922 | Result | Result | N/A |
| P. aeruginosa | ATCC 27853 | Result | Result | N/A |
| C. albicans | ATCC 10231 | Result | N/A | Result |
Section 3: Delving Deeper: Preliminary Mechanism of Action (MoA) Studies
Identifying a compound's MIC is a crucial first step, but understanding how it works provides the foundation for rational drug development. Quinazoline derivatives have been reported to act via several mechanisms, including the inhibition of DNA gyrase or interference with cell membrane integrity.[8][9]
Bactericidal vs. Bacteriostatic Activity
An antimicrobial can either kill the target organism (bactericidal) or simply prevent it from multiplying (bacteriostatic). This distinction has significant clinical implications. The Minimum Bactericidal Concentration (MBC) is determined as a follow-up to the MIC assay.
Protocol 3: MBC Determination
-
From the wells of the completed MIC plate that showed no visible growth (the MIC well and 2-3 higher concentration wells), take a 10 µL aliquot.
-
Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate overnight at 37°C.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Assessing Cell Membrane Damage
A common mechanism of action for antimicrobial compounds is the disruption of the bacterial cell membrane's structural integrity. This can be assessed using a membrane-impermeable fluorescent dye like Propidium Iodide (PI).
Conceptual Pathway of Membrane Disruption
Caption: Propidium iodide assay for membrane damage.
Protocol 4: Propidium Iodide Uptake Assay
-
Grow a mid-logarithmic phase culture of the test bacteria (e.g., S. aureus).
-
Wash and resuspend the cells in a suitable buffer (e.g., PBS) to a standardized density.
-
Expose the bacterial suspension to this compound at concentrations of 1x MIC and 2x MIC. Include an untreated control and a positive control (e.g., a known membrane-disrupting agent like polymyxin B).
-
Incubate for a short period (e.g., 30-60 minutes).
-
Add Propidium Iodide to a final concentration of ~1 µg/mL.
-
Measure the fluorescence using a fluorometer or plate reader (Excitation ~535 nm, Emission ~617 nm).
-
A significant increase in fluorescence in the treated samples compared to the untreated control indicates membrane permeabilization.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
-
The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2022). ResearchGate. Retrieved from [Link]
-
Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Retrieved from [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
-
Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4). Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
French, S., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. ACS Infectious Diseases, 8(5), 969-989. Retrieved from [Link]
-
The European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 23(1), 165. Retrieved from [Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry. Retrieved from [Link]
-
Assessment of antimicrobial activity. (2019). Protocols.io. Retrieved from [Link]
-
Sim, J. H., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Clinical Medicine, 11(15), 4304. Retrieved from [Link]
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Assessment of antimicrobial activity [protocols.io]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdb.apec.org [pdb.apec.org]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. woah.org [woah.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Chloroquinazoline-2,4(1H,3H)-dione
Welcome to the technical support center for the synthesis of 8-Chloroquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure you can achieve optimal results with high scientific integrity.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most prevalent and economically viable starting material is 2-amino-3-chlorobenzoic acid. This substrate contains the necessary aniline and carboxylic acid functionalities, ortho-disposed, which are primed for cyclization to form the quinazoline core. The chlorine atom at the desired position is already incorporated into this precursor.
Q2: What are the primary synthetic routes to this compound?
The two main strategies for the synthesis of this compound from 2-amino-3-chlorobenzoic acid involve cyclocondensation reactions with a one-carbon carbonyl equivalent. The most common methods are:
-
Reaction with Urea: This is a direct and atom-economical method where urea serves as the source for both carbonyl groups of the dione moiety.
-
Reaction with Potassium Cyanate: This route proceeds through the formation of an intermediate urea derivative of the anthranilic acid, which then undergoes intramolecular cyclization.[1]
Q3: What are the typical reaction conditions for the synthesis?
The synthesis generally requires elevated temperatures to drive the cyclization and dehydration steps. Conventional heating methods often involve refluxing in a high-boiling solvent or heating the neat mixture of reactants.[2] Microwave-assisted synthesis has emerged as a more efficient alternative, often leading to shorter reaction times and improved yields.[2]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and effective technique for monitoring the reaction progress.[2] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. A suitable solvent system, such as ethyl acetate/hexane, can be used for development.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Potential Cause 1: Incomplete Reaction
-
Causality: The cyclization reaction to form the quinazoline ring system is often the rate-limiting step and requires sufficient thermal energy to overcome the activation barrier. Inadequate temperature or reaction time can lead to a significant amount of unreacted starting material.
-
Solution:
-
Verify Temperature: Ensure your heating apparatus is accurately calibrated and maintaining the target temperature (typically 150-160°C for conventional heating).[2]
-
Extend Reaction Time: If TLC analysis shows the presence of starting material after the initially planned reaction time, extend the heating period and continue to monitor the reaction progress.
-
Consider Microwave Synthesis: Microwave irradiation can provide more efficient and uniform heating, often leading to higher yields in shorter times.[2]
-
Potential Cause 2: Decomposition of Starting Material or Product
-
Causality: While high temperatures are necessary, excessive heat or prolonged reaction times can lead to the thermal decomposition of the starting 2-amino-3-chlorobenzoic acid or the desired this compound product. This is often indicated by the formation of dark, tarry byproducts.
-
Solution:
-
Optimize Temperature and Time: Conduct small-scale optimization experiments to determine the ideal balance between reaction temperature and time that maximizes product formation while minimizing decomposition.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative decomposition pathways.
-
Problem 2: Presence of Significant Impurities in the Crude Product
Potential Cause 1: Formation of Side Products
-
Causality: Depending on the reaction conditions and the purity of the starting materials, various side reactions can occur. For instance, in the reaction with urea, self-condensation of urea at high temperatures can lead to the formation of biuret and other related impurities.
-
Solution:
-
Control Stoichiometry: Use the appropriate molar ratio of reactants. An excess of urea is often used to drive the reaction to completion, but a very large excess may increase the formation of urea-derived byproducts.
-
Purification Strategy: A robust purification strategy is crucial. Recrystallization is a common and effective method for purifying the final product.[2]
-
Potential Cause 2: Unreacted Starting Material
-
Causality: As discussed in "Low or No Product Yield," incomplete reaction is a common issue. The unreacted 2-amino-3-chlorobenzoic acid will contaminate the crude product.
-
Solution:
-
Drive the Reaction to Completion: Employ the strategies mentioned earlier to ensure the reaction goes to completion.
-
Selective Precipitation/Washing: During the work-up, adjusting the pH of the aqueous solution can sometimes help in separating the acidic starting material from the less acidic product. Washing the crude solid with a solvent in which the starting material is more soluble than the product can also be effective.
-
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause 1: Product Precipitation Issues
-
Causality: The standard work-up procedure often involves pouring the reaction mixture into cold water to precipitate the product.[2] If the product is slow to precipitate or forms a fine, difficult-to-filter solid, it can lead to losses during isolation.
-
Solution:
-
Seeding: If you have a small amount of pure product from a previous batch, adding a seed crystal to the solution can induce crystallization.
-
Extended Cooling/Stirring: Allow the mixture to stir in an ice bath for a longer period to maximize precipitation.
-
Solvent System Modification: In some cases, adding a co-solvent may aid in obtaining a more crystalline and easily filterable precipitate.
-
Potential Cause 2: Ineffective Recrystallization
-
Causality: Choosing the right recrystallization solvent is critical. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound is too soluble, recovery will be low. If it is not soluble enough, purification will be ineffective.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, water, or mixtures thereof) to identify the optimal recrystallization solvent or solvent system.[2]
-
Proper Technique: Ensure you are using the correct recrystallization technique: dissolve the crude product in a minimal amount of hot solvent, allow it to cool slowly to form well-defined crystals, and then cool further in an ice bath before filtering.
-
Experimental Protocols
Protocol 1: Conventional Heating Synthesis
This protocol is a standard method for the synthesis of this compound.
| Step | Procedure |
| 1 | In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 eq) and urea (3.0-5.0 eq). |
| 2 | Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. |
| 3 | Monitor the reaction progress by TLC. |
| 4 | After completion, cool the reaction mixture to room temperature. |
| 5 | Pour the mixture into ice-cold water with stirring. |
| 6 | Collect the precipitated solid by vacuum filtration. |
| 7 | Wash the crude product with cold water. |
| 8 | Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.[2] |
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a more rapid and often higher-yielding alternative to conventional heating.[2]
| Step | Procedure |
| 1 | In a microwave-safe reaction vessel, combine 2-amino-3-chlorobenzoic acid (1.0 eq) and urea (3.0-5.0 eq). |
| 2 | Seal the vessel and place it in a microwave reactor. |
| 3 | Irradiate the mixture at a constant temperature of 150 °C for 15-30 minutes. |
| 4 | Monitor the reaction progress if the instrument allows for it, or run several reactions at different time points. |
| 5 | After cooling, follow the same work-up and purification procedure as in the conventional heating method (steps 5-8). |
Visualizing the Synthesis and Troubleshooting Logic
Synthetic Pathway
Caption: General synthetic scheme for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis problems.
References
-
Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020, April 16). ACS Omega. Retrieved January 21, 2026, from [Link]
-
Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. (2022, May 25). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
(PDF) Quinazolines. 3*. synthesis of 6-bromo-8-chlorosulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Preparation of quinazoline‐2,4(1H,3H)‐dione 11. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. (n.d.). Retrieved January 21, 2026, from [Link]
-
A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
optimizing reaction conditions for improved yield of 8-Chloroquinazoline-2,4(1H,3H)-dione
Welcome to the technical support center for the synthesis of 8-Chloroquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthetic steps to optimize your reaction conditions for improved yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmacologically active molecules. This quinazolinedione scaffold is a key building block in medicinal chemistry. The most common and direct route to this compound involves the cyclization of a substituted anthranilic acid derivative, typically 2-amino-3-chlorobenzoic acid, with a one-carbon carbonyl source like urea or a precursor that generates an isocyanate in situ.
The reaction proceeds through two key stages: the formation of a ureido intermediate followed by an intramolecular cyclization. The efficiency of this process is highly dependent on the reaction conditions, and various challenges can arise, leading to low yields and impure products. This guide will address these potential issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material and the general reaction mechanism for the synthesis of this compound?
The most prevalent and economically viable starting material is 2-amino-3-chlorobenzoic acid . The general synthesis involves a one-pot reaction with urea . The mechanism can be broken down into two main steps:
-
Nucleophilic Acyl Substitution: The amino group of 2-amino-3-chlorobenzoic acid attacks one of the carbonyl groups of urea, leading to the elimination of ammonia and the formation of a 2-ureido-3-chlorobenzoic acid intermediate.
-
Intramolecular Cyclization: At elevated temperatures, the carboxylic acid group and the adjacent urea moiety undergo a dehydration and cyclization reaction to form the stable six-membered quinazolinedione ring.
Caption: General reaction mechanism for the synthesis of this compound.
Q2: I am getting a very low yield. What are the primary factors I should investigate to optimize the reaction?
Low yield is a common issue and can often be attributed to several factors. Here is a systematic approach to troubleshooting:
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
In-depth Explanation:
-
Temperature: The cyclization step is often the rate-limiting and most temperature-sensitive part of the reaction. Insufficient heat will result in a buildup of the 2-ureido-3-chlorobenzoic acid intermediate and incomplete conversion to the final product. Conversely, excessive temperatures can lead to decomposition and the formation of tar-like byproducts.
-
Reaction Time: It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to ensure it has reached completion.
-
Reagent Stoichiometry and Purity: Using a slight excess of urea (typically 2-3 equivalents) can help drive the initial ureido formation to completion. The purity of the starting 2-amino-3-chlorobenzoic acid is also critical, as impurities can interfere with the reaction. Ensure all reagents are dry, as water can hydrolyze intermediates.
Q3: My final product is discolored and difficult to purify. What are the likely impurities and how can I remove them?
Discoloration often indicates the presence of polymeric or oxidized byproducts. The primary impurities can be unreacted starting material, the ureido intermediate, or side products from decomposition at high temperatures.
Common Impurities and Purification Strategies:
| Impurity | Reason for Formation | Recommended Purification Method |
| 2-amino-3-chlorobenzoic acid | Incomplete initial reaction with urea. | Recrystallization from a suitable solvent like ethanol or acetic acid. The starting material is generally more soluble in common organic solvents than the product. |
| 2-ureido-3-chlorobenzoic acid | Incomplete cyclization due to insufficient temperature or reaction time. | Can often be removed by washing the crude product with a hot solvent in which the intermediate is more soluble than the final product. Alternatively, reheating the crude product in a high-boiling solvent may drive the cyclization to completion. |
| Polymeric/tar-like substances | Decomposition of starting materials or intermediates at excessively high temperatures. | Treatment of the crude product with activated charcoal during recrystallization can help remove colored impurities. Column chromatography may be necessary in severe cases. |
Purification Workflow:
Caption: A general workflow for the purification of this compound.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is a robust starting point for achieving a good yield of the target compound.
Materials:
-
2-amino-3-chlorobenzoic acid
-
Urea
-
Sand bath or high-temperature heating mantle
-
Round-bottom flask with a reflux condenser
-
Mechanical stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, thoroughly mix 2-amino-3-chlorobenzoic acid (1 equivalent) and urea (2.5 equivalents).
-
Heating: Place the flask in a sand bath and heat the mixture to 190-200 °C with gentle stirring. The mixture will melt and ammonia gas will evolve.
-
Reaction Monitoring: Maintain the temperature for 2-3 hours. The reaction can be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The product is expected to have a lower Rf value than the starting material.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 100 °C. Carefully and slowly add hot water to the reaction mixture with vigorous stirring to break up the solid mass.
-
Isolation: Cool the suspension to room temperature and then in an ice bath. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove any unreacted urea and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 80-100 °C.
-
Purification: Recrystallize the crude product from glacial acetic acid or a large volume of ethanol to obtain pure this compound as a white to off-white solid.
Data Presentation: Expected Spectroscopic Data
While a dedicated spectrum for this compound is not widely published, based on the analysis of similar substituted quinazolinediones, the following are the expected key spectroscopic features:
| Spectroscopic Technique | Expected Observations |
| ¹H NMR (in DMSO-d₆) | - Two broad singlets for the N-H protons (around 11-12 ppm). - A multiplet for the aromatic protons on the quinazoline ring (around 7-8 ppm). The chloro-substitution at the 8-position will influence the chemical shifts and coupling patterns of the adjacent protons. |
| ¹³C NMR (in DMSO-d₆) | - Two signals for the carbonyl carbons (C2 and C4) in the range of 150-165 ppm. - Signals for the aromatic carbons, with the carbon bearing the chloro-substituent (C8) shifted downfield. |
| IR (KBr pellet) | - N-H stretching vibrations around 3200-3400 cm⁻¹. - Two distinct C=O stretching vibrations for the dione carbonyls in the range of 1650-1750 cm⁻¹. - C-Cl stretching vibration in the fingerprint region. |
| Mass Spectrometry (ESI-MS) | - A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₈H₅ClN₂O₂. The isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) should be observable. |
Conclusion
The synthesis of this compound, while straightforward in principle, requires careful control of reaction parameters to achieve high yield and purity. By understanding the underlying reaction mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a foundation for this optimization process, combining established chemical principles with practical advice. For further in-depth understanding, consulting the cited literature is highly recommended.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinazolines. Retrieved from [Link]
-
Al-Otaibi, A. M., El-Sayed, M. A., El-Gamal, K. M., & Abdel-Aziz, A. A.-M. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(15), 4485. [Link]
-
Li, W., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9476-9486. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinones. Retrieved from [Link]
-
Kuryazov, R. S., et al. (2010). Quinazolines. 3. Synthesis of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione and its interaction with nucleophilic reagents. Chemistry of Heterocyclic Compounds, 46(5), 585-591. [Link]
minimizing byproduct formation in 8-Chloroquinazoline-2,4(1H,3H)-dione synthesis
Technical Support Center: 8-Chloroquinazoline-2,4(1H,3H)-dione Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying and minimizing the formation of critical byproducts. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your process for higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its main challenges?
A1: The most prevalent and direct method is the cyclocondensation of 2-amino-3-chlorobenzoic acid with a carbonyl source, typically urea or a urea equivalent like potassium cyanate. The primary challenge is controlling the reaction conditions to prevent the formation of thermally-induced byproducts and ensuring complete cyclization. Key issues include dimerization of the starting material, incomplete reaction leading to intermediate buildup, and potential hydrolysis if water is present.[1][2]
Q2: My final product is off-color (yellow or brown) even after initial purification. What is the likely cause?
A2: A persistent off-color hue often indicates the presence of oxidation or self-condensation products.[1] These byproducts can arise from excessive heat or prolonged reaction times. Performing the reaction under an inert atmosphere (nitrogen or argon) can mitigate oxidation.[1] For purification, consider recrystallization from a suitable solvent system or column chromatography if the impurities are persistent.
Q3: I'm observing a significant amount of unreacted 2-amino-3-chlorobenzoic acid. How can I drive the reaction to completion?
A3: Incomplete conversion is typically due to insufficient reaction temperature, suboptimal reaction time, or poor mixing. When using urea, the reaction often requires elevated temperatures (thermal melt or high-boiling solvent) to facilitate the release of ammonia and subsequent cyclization. Ensure your reaction temperature is consistently maintained. A slight excess of the urea reagent can also help drive the equilibrium towards the product. Microwave-assisted synthesis can sometimes offer better control over heating and reduce reaction times, potentially improving yields.[1]
Q4: What are the best general practices for minimizing byproduct formation from the outset?
A4:
-
Stoichiometry: Carefully control the molar ratios of your reactants.
-
Temperature Control: Avoid excessive temperatures which can lead to degradation and side-product formation.[1]
-
Inert Atmosphere: Use a nitrogen or argon atmosphere to prevent oxidative side reactions.[1]
-
Solvent Choice: If not running a neat melt, select a high-boiling, inert solvent that facilitates good solubility of the starting materials.
-
Purity of Starting Materials: Ensure the 2-amino-3-chlorobenzoic acid and urea are of high purity, as impurities can catalyze side reactions.
Troubleshooting Guide: Byproduct-Specific Issues
This section provides a deeper dive into specific byproducts, their mechanisms of formation, and targeted strategies for their mitigation.
Problem 1: Formation of N,N'-Bis(2-carboxy-6-chlorophenyl)urea
This dimeric impurity is a common byproduct resulting from the reaction of two molecules of 2-amino-3-chlorobenzoic acid with one molecule of urea.
-
Root Cause Analysis: This byproduct is kinetically favored under certain conditions where the rate of the second addition of the anthranilic acid to the urea intermediate is competitive with the desired intramolecular cyclization. This can be exacerbated by non-homogenous reaction mixtures or localized temperature fluctuations.
-
Proposed Mitigation Protocol:
-
Method: Gradual addition of the anthranilic acid.
-
Procedure:
-
Pre-heat the urea to its molten state (or in a high-boiling solvent like sulfolane) under an inert atmosphere.
-
Add the 2-amino-3-chlorobenzoic acid portion-wise over a period of 30-60 minutes. This maintains a high concentration of urea relative to the anthranilic acid, favoring the formation of the initial adduct and its subsequent cyclization over dimerization.
-
Maintain vigorous stirring throughout the addition to ensure homogeneity.
-
-
Verification: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The dimer will typically have a different retention factor/time compared to the starting material and the desired product.
-
Problem 2: Presence of 2-(3-Chloro-2-ureidobenzoyl)urea (Incomplete Cyclization)
The presence of the intermediate urea derivative indicates that the final cyclization step, which involves the elimination of ammonia, is incomplete.
-
Root Cause Analysis: The cyclization step is often the most energy-intensive part of the reaction. Insufficient temperature or reaction time will lead to the accumulation of this intermediate. The presence of any acidic impurities can also protonate the amino group, reducing its nucleophilicity and hindering the final ring-closing attack on the urea carbonyl.
-
Proposed Mitigation Protocol:
-
Method: Optimized Thermal Conditions.
-
Procedure:
-
Ensure the reaction temperature is maintained at or slightly above the point where ammonia evolution is observed (typically >150-180 °C for a urea melt).
-
Prolong the reaction time. Hold the reaction at the target temperature for an additional 1-2 hours after the initial vigorous gas evolution subsides.
-
Consider adding a mild, non-nucleophilic base if acid-catalyzed side reactions are suspected.[1]
-
-
Verification: The intermediate can be detected by HPLC or LC-MS. Upon successful optimization, the peak corresponding to the intermediate should be significantly reduced or eliminated.
-
Visualizing Reaction and Byproduct Pathways
The following diagrams illustrate the intended synthetic route and a common byproduct formation pathway.
Caption: Desired reaction pathway for product synthesis.
Caption: Formation pathway for the common dimeric byproduct.
Optimized Synthesis & Purification Protocol
This protocol incorporates best practices to minimize byproduct formation from the start.
Table 1: Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1.0 eq. 2-Amino-3-chlorobenzoic acid : 2.5 eq. Urea | A moderate excess of urea favors the desired reaction pathway and compensates for any sublimation. |
| Temperature | 185-195 °C | Ensures efficient cyclization while minimizing thermal degradation. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of the amino group and other sensitive functionalities.[1] |
| Reaction Time | 3-4 hours | Allows the reaction to proceed to completion. |
| Agitation | Vigorous mechanical stirring | Critical for maintaining a homogenous reaction mixture in a melt or slurry. |
Step-by-Step Experimental Protocol
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser connected to a nitrogen/argon inlet and an outlet bubbler.
-
Charging: Add urea (2.5 eq.) to the flask. Begin stirring and heating the flask in a sand bath or heating mantle.
-
Melt Formation: Heat the urea until it becomes a clear, molten liquid (approx. 135-140 °C).
-
Reactant Addition: Once the urea is molten, begin the portion-wise addition of 2-amino-3-chlorobenzoic acid (1.0 eq.) over 30 minutes.
-
Reaction: After the addition is complete, slowly raise the temperature to 185-195 °C. You will observe vigorous evolution of ammonia gas. Maintain this temperature for 3-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to approximately 100 °C.
-
Carefully add hot water or a dilute NaOH solution to the solidified mass to dissolve the product and unreacted urea.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated HCl or acetic acid until the pH is ~2-3.
-
The desired this compound will precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acids or salts.
-
For higher purity, recrystallize the crude product from a suitable solvent such as acetic acid, DMF, or an ethanol/water mixture.[1]
-
Troubleshooting Workflow
This decision tree can guide your optimization efforts when encountering purity issues.
Caption: A troubleshooting decision tree for synthesis optimization.
References
- BenchChem. (2025).
- Request PDF. (2025). ChemInform Abstract: Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water.
- Chen, J., et al. (2020).
- Wang, J., et al. (2022). Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions.
- Guidechem. (n.d.). 2-Amino-3-chlorobenzoic acid 6388-47-2 wiki.
Sources
addressing solubility issues of 8-Chloroquinazoline-2,4(1H,3H)-dione in aqueous buffers
Welcome to the dedicated technical support center for addressing solubility challenges with 8-Chloroquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving desired concentrations of this compound in aqueous buffers for their experimental needs. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower you to make informed decisions in your formulation development.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound belongs to the quinazoline family, a class of heterocyclic compounds with significant interest in medicinal chemistry.[1] The parent quinazoline-2,4(1H,3H)-dione itself exhibits low aqueous solubility.[2] The introduction of a chloro group at the 8-position is anticipated to further increase its lipophilicity, thereby reducing its solubility in aqueous media.
The quinazolinone ring system is generally stable under mild acidic and alkaline conditions.[3] However, achieving a biologically relevant concentration in aqueous buffers for in vitro assays can be a significant hurdle. This guide will walk you through a systematic approach to tackle these solubility issues.
Troubleshooting Workflow for Solubility Enhancement
When encountering solubility issues with this compound, a stepwise approach is recommended. This workflow is designed to systematically explore various solubilization strategies, starting from the simplest and progressing to more complex formulations.
Caption: A stepwise workflow for troubleshooting solubility issues of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is precipitating out of my phosphate-buffered saline (PBS) solution. What is the first thing I should try?
A1: Initial Approach: pH Adjustment
The first and often most effective strategy for ionizable compounds is to adjust the pH of the buffer.[4][5] Quinazoline derivatives can possess both acidic and basic properties, and their solubility is often pH-dependent.[6][7]
Scientific Rationale: The solubility of a weakly acidic or basic compound is lowest at its isoelectric point and increases as the pH moves away from the pKa, leading to a higher proportion of the more soluble ionized form.[8][9] For a compound with a basic nitrogen, decreasing the pH will lead to protonation and increased solubility. Conversely, for a compound with acidic protons (like the N-H protons in the dione structure), increasing the pH will lead to deprotonation and enhanced solubility.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Prepare a range of buffers with pH values from 3 to 10 (e.g., citrate, phosphate, borate buffers).
-
Saturated Solutions: Add an excess of this compound to a small volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[3]
-
Separation: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Analysis: Plot the solubility as a function of pH to identify the pH range that provides the desired solubility.
Q2: I've tried adjusting the pH, but the solubility is still not high enough for my assay. What's the next step?
A2: Employing Co-solvents
If pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent can be an effective strategy.[10][11][12]
Scientific Rationale: Co-solvents work by reducing the polarity of the aqueous solvent system, which decreases the interfacial tension between the hydrophobic solute and the aqueous medium, thereby enhancing solubility.[13][14]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration (v/v) | Considerations |
| Dimethyl sulfoxide (DMSO) | 0.1 - 5% | Can have biological effects at higher concentrations. |
| Ethanol | 1 - 10% | May cause protein precipitation in some assays. |
| Polyethylene glycol 400 (PEG 400) | 5 - 20% | Generally well-tolerated in many biological systems. |
| Propylene glycol | 5 - 20% | Can increase the viscosity of the solution. |
Experimental Protocol: Co-solvent Screening
-
Prepare Stock Solution: Dissolve a high concentration of this compound in 100% of the chosen co-solvent (e.g., DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer.
-
Visual Inspection: Observe the highest concentration that remains in solution without precipitation.
-
Assay Compatibility: It is critical to run a vehicle control (buffer with the same concentration of co-solvent) in your experiment to ensure the co-solvent does not interfere with the assay.
Caption: A workflow for utilizing a co-solvent to improve solubility.
Q3: My assay is sensitive to organic solvents. Are there other options?
A3: Utilizing Surfactants or Cyclodextrins
For assays that are incompatible with co-solvents, surfactants and cyclodextrins offer excellent alternatives.
1. Surfactants:
Scientific Rationale: Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles in aqueous solutions.[2][6] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[15][16]
Commonly Used Surfactants:
| Surfactant | Type | Typical Concentration |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01 - 0.5% |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.01 - 0.5% |
| Sodium lauryl sulfate (SLS) | Anionic | 0.1 - 1% |
2. Cyclodextrins:
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][17] They can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its solubility in water.[3][18]
Commonly Used Cyclodextrins:
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | Natural cyclodextrin with limited aqueous solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Modified cyclodextrin with significantly higher aqueous solubility and lower toxicity. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Anionic derivative with high aqueous solubility, often used in parenteral formulations. |
Experimental Protocol: Screening Surfactants and Cyclodextrins
-
Prepare Solutions: Create a series of aqueous buffer solutions containing different concentrations of the selected surfactant or cyclodextrin.
-
Add Compound: Add an excess of this compound to each solution.
-
Equilibrate and Analyze: Follow the same equilibration and quantification steps as outlined in the pH-dependent solubility assessment.
Q4: I am still struggling to reach my target concentration. Can I combine these methods?
A4: Combination and Optimization
Absolutely. In many cases, a combination of the above strategies is necessary to achieve the desired solubility. For instance, you might find that a low concentration of a co-solvent in a pH-adjusted buffer provides the optimal outcome. Similarly, a combination of a cyclodextrin and a surfactant can sometimes have a synergistic effect on solubility.
When combining methods, it is crucial to perform a systematic optimization to find the ideal concentrations of each component that maximize solubility while minimizing any potential interference with your experimental system.
Stability Considerations
While enhancing solubility, it's important to ensure the stability of this compound in your final formulation. The quinazolinone ring is generally stable, but extremes of pH, the presence of certain excipients, and prolonged storage could potentially lead to degradation.[3] It is recommended to prepare solutions fresh and perform stability studies if the solutions are to be stored for an extended period.
References
- A computational approach to evaluate the pKa's of quinazoline deriv
- A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIV
- (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors.
- Quinazolinedione | C8H6N2O2 | CID 64048. PubChem.
- An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL. Benchchem.
- EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma.
- 62484-22-4|this compound. Colorcom Group.
- 62484-22-4 | this compound. CHIRALEN.
- Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
- Excipients for Solubility Enhancement of Parenteral Formul
- Excipients for Solubility and Bioavailability Enhancement.
- Solubilizer Excipients. American Pharmaceutical Review.
- 2,4(1H,3H)-Quinazolinedione, 8-chloro-. ChemicalBook.
- Evaluation of the pK's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors | Request PDF.
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI.
- Guanidine Derivatives of Quinazoline-2,4(1H,3H)
- Will we ever be able to accurately predict solubility?.
- 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione. PubChem.
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI.
- cas 62484-22-4|| where to buy this compound. Chemenu.
- Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. MDPI.
- 8-Methylquinazoline-2,4(1H,3H)-dione. PubChem.
- dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead. F1000Research.
- Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)
- Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. Asian Journal of Chemistry.
- Direct prediction of dissociation constants (pKa's) of clonidine-like imidazolines, 2-substituted imidazoles, and 1-methyl-2-substituted-imidazoles from 3D structures using a comparative molecular field analysis (CoMFA) approach. Journal of Medicinal Chemistry.
- Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. PubMed Central.
- 959236-96-5|8-Fluoroquinazoline-2,4(1H,3H)-dione. BLDpharm.
- Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
- 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460. PubChem.
- 8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexa-hydrofuro[3,2-c]quinoline. Santa Cruz Biotechnology.
- Tetrahydroquinazoline | C8H10N2 | CID 5246559. PubChem.
- 8-Chloro-N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide. Santa Cruz Biotechnology.
Sources
- 1. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinedione | C8H6N2O2 | CID 64048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 9. Tetrahydroquinazoline | C8H10N2 | CID 5246559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chiralen.com [chiralen.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2,4(1H,3H)-Quinazolinedione, 8-chloro- | 62484-22-4 [amp.chemicalbook.com]
- 15. senpharma.vn [senpharma.vn]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]
- 18. 62484-22-4|this compound|Colorcom Group [colorcominternational.com]
stability of 8-Chloroquinazoline-2,4(1H,3H)-dione in stock solutions
Welcome to the technical support guide for 8-Chloroquinazoline-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of your experiments. The stability of your stock solution is a cornerstone of reliable data. This guide provides in-depth answers, troubleshooting protocols, and the scientific reasoning behind our recommendations.
Introduction: The Critical Role of Stock Solution Stability
This compound is a heterocyclic compound belonging to the quinazolinedione class, a scaffold of significant interest in medicinal chemistry for developing novel therapeutics.[1][2] The reliability of any biological or chemical assay hinges on the precise concentration and purity of the active compound. Degradation of your stock solution can lead to diminished potency, altered biological activity, and inconsistent results, ultimately compromising your research. This guide will help you navigate the key factors influencing the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Here we address the most common queries received by our support team.
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is a common and effective choice. A related compound, 8-Chloroquinazolin-4(1H)-one, has a reported solubility of 22.5 mg/mL in DMSO, often requiring sonication for full dissolution.[3] However, it is crucial to use anhydrous, high-purity DMSO, as absorbed moisture can impact stability and solubility.[4] While the quinazolinone ring is generally stable, some derivatives have shown instability in DMSO at room temperature, with modifications observed shortly after preparation.[5] Therefore, while DMSO is the primary recommendation for creating a high-concentration master stock, we strongly advise performing a small-scale stability check and minimizing storage time at room temperature. For working solutions, absolute ethanol is another viable option.
Q2: What are the optimal storage conditions for long-term stability?
To maximize the shelf-life of your stock solution, the following conditions are essential:
-
Temperature: For long-term storage (months to a year), aliquoted stock solutions should be stored at -80°C.[4] For shorter-term storage (up to one month), -20°C is generally acceptable.[4][6] Avoid storage at 4°C or room temperature for any extended period.
-
Light: The compound should be protected from light. Chloro-substituted aromatic compounds can be susceptible to photolytic degradation.[3][7] Always use amber glass vials or wrap clear vials in aluminum foil.[4]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is critical to dispense the master stock into smaller, single-use aliquots.[4] This practice also minimizes the risk of contamination.
Q3: My stock solution has turned slightly yellow and/or a precipitate has formed after thawing. What should I do?
A change in color can be an indicator of chemical degradation, possibly due to oxidation.[4] The formation of a precipitate upon thawing suggests that the compound's solubility limit has been exceeded at the storage temperature or that the solvent has absorbed moisture.[4]
Recommended Action:
-
First, try to gently warm the solution to 37°C and vortex thoroughly to see if the precipitate redissolves.
-
If discoloration is observed or if the precipitate does not redissolve, it is a strong sign of degradation or contamination. We strongly recommend discarding the solution and preparing a fresh stock. Using a compromised solution will produce unreliable data.
Q4: How stable is the quinazolinedione ring structure to pH changes?
The quinazolinone ring is known to be relatively stable in cold, dilute acidic and alkaline solutions.[8] However, the stability decreases significantly upon heating. Boiling in acidic or alkaline solutions can lead to hydrolytic cleavage and destruction of the heterocyclic ring system.[8][9] Therefore, it is critical to avoid exposing the compound to high temperatures in buffered aqueous solutions, especially at non-neutral pH.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered with stock solutions.
| Observed Issue | Potential Root Cause | Recommended Action & Scientific Rationale |
| Inconsistent or Non-Reproducible Assay Results | The active concentration of the compound has likely decreased due to degradation. This can be caused by improper storage (light/heat exposure), repeated freeze-thaw cycles, or extended storage duration. | 1. Discard the current stock solution. 2. Prepare a fresh stock using high-purity, anhydrous solvent.[4] 3. Perform a stability assessment (see Protocol 2) to confirm shelf-life under your specific conditions. 4. Always aliquot the new stock into single-use volumes and store at -80°C, protected from light.[4] |
| Precipitate Forms in Vial After Thawing | 1. The compound's concentration is too high for the solvent to maintain solubility at low temperatures. 2. The solvent (especially DMSO) has absorbed atmospheric moisture, reducing its solvating capacity for the compound.[4] | 1. Gently warm the vial to 37°C and vortex to attempt redissolution.[4] 2. If the issue persists, prepare a new stock at a slightly lower concentration. 3. Use fresh, anhydrous-grade solvent and minimize the time the solvent bottle is open to the air. |
| Gradual Decline in Compound Efficacy Over Weeks/Months | Slow, time-dependent degradation is occurring. This could be due to slow hydrolysis from absorbed water, oxidation from dissolved oxygen, or photolytic degradation from ambient light exposure during handling. | 1. Purge the headspace of the master stock vial with an inert gas (argon or nitrogen) before sealing and freezing to minimize oxidation.[4] 2. Ensure storage is in light-protecting amber vials.[4] 3. Re-evaluate the storage temperature; -80°C provides superior long-term protection compared to -20°C.[4] |
Key Stability Factors & Degradation Pathways
Understanding the chemical vulnerabilities of this compound is key to preventing its degradation. The primary factors are solvent choice, temperature, light, and pH.
Caption: Key factors influencing the stability of the compound.
The primary degradation pathways to consider are:
-
Hydrolysis: The lactam groups in the quinazolinedione ring can be susceptible to hydrolysis, especially under harsh pH conditions (boiling in acid/alkali).[8]
-
Oxidation: The aromatic system can be sensitive to oxidative degradation.[3]
-
Photodegradation: The presence of a chloro-substituent and an aromatic system makes the molecule potentially vulnerable to degradation upon exposure to UV or high-intensity light.[3][7]
Experimental Protocols
To ensure the highest quality data, we provide the following validated protocols for preparing and assessing your stock solutions.
Protocol 1: Recommended Stock Solution Preparation
This protocol outlines the standard procedure for preparing a 10 mM master stock in DMSO.
Caption: Workflow for preparing a stable master stock solution.
Protocol 2: Small-Scale Stability Assessment
This experiment provides a quick and effective way to determine the stability of your compound under your specific laboratory conditions.
Objective: To quantify the percentage of this compound remaining after incubation under various conditions.
Methodology:
-
Preparation: Prepare a fresh stock solution (e.g., 1 mM in the desired solvent).
-
Time-Zero Sample: Immediately dilute an aliquot to a suitable concentration for HPLC analysis and inject it. This is your 100% reference (T=0).
-
Incubation: Aliquot the remaining stock into separate, sealed amber vials and store them under different conditions:
-
-20°C (Control)
-
4°C
-
Room Temperature (~22°C)
-
-
Time-Point Analysis: At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one vial from each condition.
-
Quantification: Dilute and analyze each sample by a validated, stability-indicating HPLC-UV method. The peak area of the parent compound is used for quantification.
-
Calculation:
-
Percentage Remaining = (Peak Area at Time=X / Peak Area at Time=0) * 100%
-
A loss of >5-10% typically indicates meaningful degradation.
-
Protocol 3: Overview of Forced Degradation Study
For advanced applications or formulation development, a forced degradation study can identify potential degradation products and pathways. This follows principles outlined in ICH Q1B guidelines.[3]
Stress Conditions:
-
Acid Hydrolysis: Incubate the stock solution with 0.1 M HCl at 60-80°C.[3]
-
Base Hydrolysis: Incubate the stock solution with 0.1 M NaOH at 60-80°C.[3]
-
Oxidation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[3]
-
Photostability: Expose the solution to a calibrated light source with controlled UV and visible light output.[3] A dark control must be run in parallel.
-
Thermal Stress: Expose the solution to dry heat (e.g., 80-100°C).[3]
Analysis is performed using a stability-indicating HPLC method capable of separating the parent compound from all degradation products.
References
-
Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8, 124-129. Available at: [Link]
-
Castellano, S., et al. (2022). Repositioning of Quinazolinedione-Based Compounds on Soluble Epoxide Hydrolase (sEH) through 3D Structure-Based Pharmacophore Model-Driven Investigation. Pharmaceuticals, 15(6), 751. Available at: [Link]
-
Alagarsamy, V. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. BioMed Research International, 2021, 9914725. Available at: [Link]
-
Gudimella, M., et al. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 26(11), 3392. Available at: [Link]
-
Alam, M. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Current Bioactive Compounds, 12(3), 154-175. Available at: [Link]
-
Carvajal-Soto, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 149. Available at: [Link]
-
Carvajal-Soto, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 968. Available at: [Link]
-
Carvajal-Soto, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]
-
Martinez, C., et al. (2009). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. Photochemistry and Photobiology, 85(1), 160-170. Available at: [Link]
-
Stephen, T., & Stephen, H. (1956). Syntheses in the quinazolone series. Part III. The formation of quinazo[4,3-b]quinazol-8-one and 2-o-aminophenylquinazol-4-one by the hydrolysis of 3-4′-quinazolinylquinazol-4-one. Journal of the Chemical Society, 4178-4180. Available at: [Link]
-
Al-Sanea, M. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(19), 6689. Available at: [Link]
-
Singh, S., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4933. Available at: [Link]
-
Lo, P. C., et al. (2008). Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines. ChemMedChem, 3(6), 936-945. Available at: [Link]
-
Zahran, M. A., et al. (2012). Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. Asian Journal of Chemistry, 24(5), 2121-2125. Available at: [Link]
-
Grzelak, K., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules, 26(11), 3369. Available at: [Link]
-
Obydennov, D. L., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 27(19), 6610. Available at: [Link]
-
Shinde, S. S., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Available at: [Link]
-
Nasirpour, A., et al. (2022). Quinazolinone and quinazolinedione structures. ResearchGate. Available at: [Link]
-
Kadyrov, A. S., et al. (2010). Synthesis of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione and its interaction with nucleophilic reagents. Chemistry of Heterocyclic Compounds, 46, 456-461. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. Heliyon, 10(1), e23469. Available at: [Link]
-
DiPasquale, A. G., et al. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules, 29(5), 1056. Available at: [Link]
-
Schmidt, J., et al. (2021). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Beilstein Journal of Organic Chemistry, 17, 1761-1770. Available at: [Link]
-
Karinen, R., et al. (2011). Comparison of the stability of stock solutions of drugs of abuse and other drugs stored in a freezer, refrigerator, and at ambient temperature for up to one year. Journal of Analytical Toxicology, 35(8), 583-590. Available at: [Link]
-
Li, Y., et al. (2019). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 24(22), 4141. Available at: [Link]
-
Feng, Y., et al. (2012). 3,8-Dimethylquinazoline-2,4(1H,3H)-dione. Acta Crystallographica Section E, 68(Pt 3), o698. Available at: [Link]
-
Sun, G. D., et al. (2007). Pathway proposed for the degradation of quinoline. ResearchGate. Available at: [Link]
Sources
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the stability of stock solutions of drugs of abuse and other drugs stored in a freezer, refrigerator, and at ambient temperature for up to one year - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Cell Permeability of 8-Chloroquinazoline-2,4(1H,3H)-dione
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of 8-Chloroquinazoline-2,4(1H,3H)-dione. Here, we will explore the underlying causes of poor permeability for this specific molecule and provide a series of structured, in-depth troubleshooting strategies in a question-and-answer format. Our approach is grounded in established principles of medicinal chemistry and cell biology to ensure that every recommendation is scientifically sound and experimentally verifiable.
FAQ 1: My experimental results suggest poor cell permeability for this compound. What are the likely root causes based on its chemical properties?
Answer:
Understanding the physicochemical properties of this compound is the first critical step in diagnosing permeability issues. The structure and properties of a molecule dictate its ability to passively diffuse across the lipid bilayer of a cell membrane. For this particular compound, several features may contribute to poor permeability.
Based on its structure, we can predict some key properties that are influential for cell permeability. While experimental values can vary, computed properties for similar quinazolinedione cores provide a strong indication of potential challenges.[1]
Table 1: Predicted Physicochemical Properties of Quinazolinedione Analogs
| Property | Value (Estimated for Analogs) | Implication for Permeability |
| Molecular Weight (MW) | ~196.59 g/mol | Favorable: Generally, MW < 500 is preferred for passive diffusion. |
| LogP (Lipophilicity) | ~1.1 | Potentially Low: A LogP value in the range of 1-3 is often optimal. A value around 1 suggests the compound may be too hydrophilic and have difficulty partitioning into the lipid membrane. |
| Topological Polar Surface Area (TPSA) | ~58.2 Ų | Favorable: A TPSA of less than 140 Ų is generally considered good for cell permeability. A value of ~58.2 Ų is well within this range.[1] |
| Hydrogen Bond Donors | 2 | Favorable: The two N-H groups can act as hydrogen bond donors. A low number of hydrogen bond donors (<5) is generally favorable. |
| Aqueous Solubility | Likely Low | Unfavorable: Quinazoline derivatives are often characterized by low aqueous solubility.[2][3] Poor solubility can lead to compound precipitation in assays, which is often misinterpreted as low permeability. |
From this analysis, the primary suspects for the poor permeability of this compound are its potentially low lipophilicity and, most significantly, its probable poor aqueous solubility. While its size and polarity are within favorable ranges, if the compound cannot remain dissolved in the aqueous environment on either side of the cell membrane, it cannot effectively permeate.
FAQ 2: How can I experimentally quantify the permeability of my compound and distinguish between poor solubility and poor permeability?
Answer:
To obtain robust quantitative data and diagnose the specific issue, a multi-assay approach is recommended. The two most common and informative in vitro assays for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that measures passive transcellular permeability.[4] It is a cost-effective and high-throughput method to get a first indication of a compound's ability to cross a lipid membrane.
Experimental Workflow: PAMPA
Caption: Workflow for a bidirectional Caco-2 permeability assay to assess efflux.
Interpreting Caco-2 Results:
-
Low Papp (A→B): A low apparent permeability in the absorptive direction (apical to basolateral) confirms poor permeability.
-
High Efflux Ratio (ER > 2): If the permeability from the basolateral to the apical side is significantly higher than in the other direction, it is a strong indication that your compound is being actively pumped out of the cells by efflux transporters. [5]* Low Recovery: Similar to PAMPA, low overall recovery of the compound suggests potential issues with solubility, metabolism by the Caco-2 cells, or non-specific binding. [6]
FAQ 3: My compound has very low aqueous solubility. What formulation strategies can I use to improve its apparent permeability in my assays?
Answer:
Poor aqueous solubility is a common hurdle for many heterocyclic compounds. [7]Before concluding that the intrinsic permeability is low, it is essential to ensure the compound is in solution.
Strategies to Enhance Solubility in In Vitro Assays:
-
Use of Co-solvents: For in vitro assays, using a small percentage of an organic co-solvent like DMSO is standard practice. However, high concentrations can disrupt the cell monolayer or the artificial membrane. It is crucial to keep the final DMSO concentration low (typically <1%). [8]2. Employing Solubilizing Excipients: You can investigate the use of non-ionic surfactants (e.g., Tween 80) or cyclodextrins in your assay buffer. [9]These agents can form micelles or inclusion complexes that increase the solubility of lipophilic compounds. However, it's important to run controls to ensure these excipients do not compromise the integrity of the cell monolayer or artificial membrane. [9]3. pH Adjustment: The quinazoline-2,4-dione scaffold has acidic protons (the N-H groups). Modifying the pH of the buffer can increase the ionization of the compound, which typically enhances solubility. However, be aware that the ionized form of a drug usually has lower passive permeability than the neutral form. This is a trade-off that needs to be carefully evaluated.
FAQ 4: The Caco-2 assay showed a high efflux ratio. What does this mean and what are my next steps?
Answer:
A high efflux ratio (ER > 2) strongly suggests that this compound is a substrate for one or more efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). [5]These transporters are a major mechanism of drug resistance and act as a barrier to absorption. [10][11]
Diagram: The Role of Efflux Pumps
Caption: Efflux pumps actively transport compounds out of the cell, against the concentration gradient.
Next Steps to Confirm and Overcome Efflux:
-
Co-incubation with Inhibitors: The most direct way to confirm the involvement of specific efflux pumps is to repeat the Caco-2 assay in the presence of known inhibitors. [5] * Verapamil or Ketoconazole: Potent inhibitors of P-gp.
-
Ko143: A specific inhibitor of BCRP. If the efflux ratio decreases significantly (approaches 1) and the A→B permeability increases in the presence of an inhibitor, you have confirmed the involvement of that specific transporter.
-
-
Structural Modification: If efflux is confirmed to be a major barrier, medicinal chemistry efforts may be required. The goal is to design analogs that are no longer recognized by the efflux pump. This can sometimes be achieved by:
-
Masking or removing hydrogen bond donors.
-
Altering the overall shape or charge distribution of the molecule.
-
FAQ 5: If all else fails, should I consider a prodrug approach? What would that entail for this molecule?
Answer:
Yes, a prodrug strategy is a powerful and well-established approach to overcome permeability barriers. [7][12][13][14]A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.
For this compound, the two N-H groups are ideal handles for creating prodrugs. The goal would be to mask these polar groups with a lipophilic moiety, which would then be cleaved off by enzymes inside the cell or in circulation.
Potential Prodrug Strategies:
-
N-Acylation or N-Alkylation: Attaching a lipophilic acyl or alkyl chain to one or both nitrogen atoms can significantly increase the LogP of the molecule. For example, creating an N-acyloxymethyl or N-alkylcarbonate derivative can improve membrane permeability. [7]These groups are often designed to be cleaved by esterase enzymes, which are abundant in the body.
-
Phosphate Esters: To specifically address solubility issues, a phosphate group can be added. This creates a highly water-soluble prodrug. While this seems counterintuitive for permeability, it can be a very effective strategy for oral absorption, as the highly soluble prodrug can achieve a high concentration at the gut wall, and then the phosphate group is rapidly cleaved by alkaline phosphatases to release the more lipophilic parent drug for absorption.
The choice of prodrug moiety depends on the specific barrier you are trying to overcome (solubility vs. lipophilicity) and requires careful design to ensure efficient cleavage and release of the active compound.
By systematically working through these diagnostic and troubleshooting steps, you can identify the specific cause of poor cell permeability for this compound and implement a targeted strategy to improve its drug-like properties.
References
-
Al-Akhras, M. H., et al. (2022). The Role of Drug Efflux Pumps in Bacterial Drug Resistance. Frontiers in Microbiology. Available at: [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Available at: [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Available at: [Link]
-
Mimetas. (2023). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Available at: [Link]
-
Springer Nature Experiments. (2012). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Available at: [Link]
-
Sharma, A., et al. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Nishino, K., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology. Available at: [Link]
-
Burroughs, S. H., et al. (2021). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PLoS Pathogens. Available at: [Link]
-
Webber, M. A., & Piddock, L. J. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Di, L., & Kerns, E. H. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Expert Opinion on Drug Discovery. Available at: [Link]
-
Rautio, J., et al. (2018). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2. PubChem. Available at: [Link]
-
Liu, H., et al. (2003). In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
In: Prodrugs with Improved Lipophilicity and Permeability. (2020). Available at: [Link]
-
Al-Ostath, A., et al. (2023). Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds. Scientific Reports. Available at: [Link]
-
Mphahlele, M. J., et al. (2021). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. Available at: [Link]
-
Al-Trawneh, S. A., et al. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules. Available at: [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PubChem. Available at: [Link]
-
da Silva, J. C., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. Available at: [Link]
-
ResearchGate. (2021). Synthesis, Structural, and Theoretical Studies of Quinazoline-2,4-dione Derivatives. Available at: [Link]
-
ResearchGate. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?. Available at: [Link]
-
Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Methylquinazoline-2,4(1H,3H)-dione. PubChem. Available at: [Link]
Sources
- 1. 8-Methylquinazoline-2,4(1H,3H)-dione | C9H8N2O2 | CID 334023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Commercially Available Cell-Free Permeability Tests for Industrial Drug Development: Increased Sustainability through Reduction of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 8-Chloroquinazoline-2,4(1H,3H)-dione
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Chloroquinazoline-2,4(1H,3H)-dione. Here, we address common challenges encountered during its synthesis and purification, providing troubleshooting strategies and answers to frequently asked questions to enhance the purity and yield of your target compound.
I. Understanding the Synthesis: A Mechanistic Overview
The most common and practical laboratory-scale synthesis of this compound involves the cyclocondensation of 2-amino-3-chlorobenzoic acid with a suitable carbonyl source, typically urea. This reaction proceeds through the formation of an intermediate N-carbamoyl-2-amino-3-chlorobenzoic acid, which subsequently undergoes intramolecular cyclization with the elimination of water to yield the desired quinazolinedione ring system.
Caption: Synthetic pathway for this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions that a researcher might ask, followed by detailed answers and protocols.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, from the quality of starting materials to the reaction conditions. Here’s a systematic approach to troubleshooting:
1. Purity of Starting Materials:
-
2-Amino-3-chlorobenzoic Acid: Ensure your starting material is of high purity. Impurities in the anthranilic acid can interfere with the reaction. If necessary, recrystallize the 2-amino-3-chlorobenzoic acid from an appropriate solvent like ethanol/water.
-
Urea: Use fresh, dry urea. Urea can decompose over time, especially in the presence of moisture, to ammonia and other byproducts that can lead to side reactions.
2. Reaction Temperature and Time:
-
The reaction typically requires heating to proceed at a reasonable rate. A common issue is insufficient heating. The optimal temperature is usually in the range of 130-150 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase for this system is a mixture of ethyl acetate and hexane (e.g., 7:3 v/v). If the reaction appears to stall, a modest increase in temperature or extended reaction time may be necessary.
3. Incomplete Cyclization:
-
The intermediate N-carbamoyl-2-amino-3-chlorobenzoic acid may not fully cyclize. This can be due to insufficient heating or the presence of moisture. Ensure your reaction is conducted under anhydrous conditions.
4. Sublimation of Starting Material:
-
2-Amino-3-chlorobenzoic acid can sublime at higher temperatures. Ensure your reaction vessel is equipped with a reflux condenser to minimize loss of starting material.
Experimental Protocol for Improved Yield:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1 equivalent of 2-amino-3-chlorobenzoic acid and 2-3 equivalents of urea.
-
Heat the mixture to 140-150 °C in an oil bath.
-
Stir the molten mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The mixture will solidify.
-
Add hot water to the solidified mass and stir to break it up.
-
Filter the crude product, wash thoroughly with water to remove any unreacted urea, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
Q2: My final product has a persistent yellow or brownish color. How can I decolorize it?
A2: Colored impurities are a common issue and often arise from side reactions or the presence of starting material contaminants.
1. Activated Charcoal Treatment:
-
During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated charcoal (typically 1-2% by weight of the crude product) can be added.
-
Boil the solution with the charcoal for 5-10 minutes.
-
Perform a hot filtration to remove the charcoal. The filtrate should be significantly less colored.
2. Choice of Recrystallization Solvent:
-
The choice of solvent can significantly impact the removal of colored impurities. Solvents in which the impurities are highly soluble while the product has lower solubility at room temperature are ideal.
-
For this compound, consider the following solvents for recrystallization:
-
Ethanol or Ethanol/Water: A good starting point for many quinazolinediones.
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are excellent solvents for dissolving the product, but care must be taken as they have high boiling points. Often, the product is dissolved in a minimal amount of hot DMF or DMSO, and then a co-solvent like water or ethanol is added to induce crystallization.
-
Glacial Acetic Acid: Can be an effective solvent for recrystallization, particularly for removing basic impurities.
-
Decolorization and Recrystallization Workflow:
Caption: Workflow for decolorization and recrystallization.
Q3: I'm having trouble getting my product to crystallize. It keeps oiling out. What should I do?
A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the solid is lower than the boiling point of the solvent.
Troubleshooting "Oiling Out":
-
Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Rapid cooling can promote oiling out.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a seed crystal to the cooled solution to induce crystallization.
-
Adjust the Solvent System:
-
If you are using a single solvent, try adding a co-solvent in which your product is less soluble. For example, if your product is dissolved in hot ethanol, slowly add water dropwise until the solution becomes slightly cloudy, then reheat until it is clear and allow it to cool slowly.
-
If you are using a solvent pair, you may have too much of the "good" solvent. Try adding more of the "poor" solvent.
-
| Solvent System | Rationale |
| Ethanol/Water | A versatile system for moderately polar compounds. |
| DMF/Water | Effective for compounds that are highly soluble in DMF. |
| Acetic Acid/Water | Useful for acidic or basic compounds. |
Q4: How can I assess the purity of my synthesized this compound?
A4: A combination of analytical techniques should be used to confirm the purity and identity of your product.
1. Thin Layer Chromatography (TLC):
-
A quick and easy way to assess the number of components in your sample. A single spot on the TLC plate is a good indication of purity.
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A good starting point is a mixture of ethyl acetate and hexane (e.g., 7:3 or 8:2 v/v).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is one of the most powerful tools for structural elucidation and purity assessment. The spectrum of pure this compound in DMSO-d₆ is expected to show the following signals:
-
Two singlets for the N-H protons, likely in the range of 10-12 ppm.
-
A multiplet for the aromatic protons. Due to the substitution pattern, you would expect three aromatic protons. The proton at C5 will likely be a doublet of doublets, the proton at C6 will be a triplet, and the proton at C7 will be a doublet of doublets.
-
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
3. High-Performance Liquid Chromatography (HPLC):
-
HPLC is an excellent technique for quantitative purity analysis. A single, sharp peak is indicative of a pure compound.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a common choice.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm).
4. Mass Spectrometry (MS):
-
Provides information about the molecular weight of the compound, confirming its identity.
III. Frequently Asked Questions (FAQs)
Q: What is the expected appearance of pure this compound?
A: Pure this compound is typically a white to off-white solid.
Q: What are the potential major impurities in the synthesis?
A: The most likely impurities are:
-
Unreacted 2-amino-3-chlorobenzoic acid: Can be removed by washing the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution), though this may also deprotonate the product. A more common method is recrystallization.
-
Unreacted urea: This is highly soluble in water and can be effectively removed by washing the crude product with hot water.
-
Incompletely cyclized intermediate (N-carbamoyl-2-amino-3-chlorobenzoic acid): This can be minimized by ensuring the reaction goes to completion through adequate heating and reaction time. It can be removed by recrystallization.
-
Isomeric impurities: Depending on the purity of the starting 2-amino-3-chlorobenzoic acid, there is a possibility of contamination with other chloro-substituted isomers. These can be difficult to remove and may require chromatographic purification.
Q: Can I use a different carbonyl source instead of urea?
A: Yes, other carbonyl sources can be used, such as phosgene or its equivalents (e.g., triphosgene, carbonyldiimidazole), or isocyanates. However, urea is often preferred due to its low cost, low toxicity, and ease of handling. The reaction of anthranilic acids with isocyanates can also yield quinazolinediones.
Q: What is the approximate melting point of this compound?
IV. References
-
Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3785. [Link]
-
Abdel-Rahman, A. A.-H., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 19(9), 13575-13586. [Link]
-
Wang, L., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9383-9391. [Link]
-
Zhang, Y., et al. (2011). 7-Chloro-6,8-dinitroquinazolin-4(3H)-one acetic acid monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2931. [Link]
-
Li, J., et al. (2020). Process for the preparation of 1-(arylmethyl)quinazoline-2,4(1H,3H)-diones. US Patent 10,562,889 B2.
-
Yusupov, M. M., et al. (2010). Quinazolines. 3*. synthesis of 6-bromo-8-chloro-sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents. Chemistry of Heterocyclic Compounds, 46(5), 586-592. [Link]
-
Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. (2021). Molecules, 26(23), 7291. [Link]
-
Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. (2023). Molecules, 28(8), 3561. [Link]
-
Preparation of quinazoline‐2,4(1H,3H)‐dione 11. (2022). Journal of Heterocyclic Chemistry, 59(10), 1827-1836. [Link]
-
Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. (2018). ResearchGate. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2013). Archiv der Pharmazie, 346(9), 617-631. [Link]
-
Zahran, M. A., et al. (2011). Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. Asian Journal of Chemistry, 23(5), 2121-2124. [Link]
-
Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. (2019). Beilstein Journal of Organic Chemistry, 15, 2364-2371. [Link]
-
Solvent free synthesis of some quinazolin-4(3H)-ones. (2005). Canadian Journal of Chemistry, 83(7), 1018-1021. [Link]
degradation pathways of 8-Chloroquinazoline-2,4(1H,3H)-dione under experimental conditions
Technical Support Center: 8-Chloroquinazoline-2,4(1H,3H)-dione
A Foreword from Your Senior Application Scientist
Welcome to the dedicated support center for this compound. In my years in the field, I've seen the quinazolinone scaffold rise to prominence, valued for its stability and versatile biological activity.[1] However, like any advanced chemical entity, its behavior under experimental stress can present unique challenges. This guide is born from practical experience and a deep dive into the compound's chemistry. It is designed to be your first point of reference when your experimental results deviate from the expected, providing not just solutions, but the fundamental reasoning behind them. Our goal is to empower you to move beyond troubleshooting and innovate with confidence.
Let's address some of the common issues you might be encountering.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: I'm observing a major, early-eluting peak in my HPLC analysis during a stability study under basic conditions. What is it?
Answer:
This is a classic observation for quinazoline-2,4-diones when exposed to alkaline environments. The early-eluting, more polar peak is almost certainly the product of hydrolytic ring-opening.
The Underlying Chemistry: The quinazoline-2,4(1H,3H)-dione structure contains two cyclic amide (lactam) linkages. These are susceptible to base-catalyzed hydrolysis. The process begins with a nucleophilic attack by a hydroxide ion on one of the carbonyl carbons (C2 or C4), leading to the cleavage of the pyrimidine ring. The most probable product is a derivative of 2-amino-3-chlorobenzoic acid. This newly formed compound, possessing both a carboxylic acid and an amine, is significantly more polar than the parent molecule, which is why it elutes much earlier on a typical reversed-phase (e.g., C18) column.
While the quinazolinone ring is generally stable, it is known to be susceptible to degradation in boiling acidic or alkaline solutions.[1] Studies on related quinazolinone analogs confirm that they degrade significantly under alkaline conditions while showing much greater stability under acidic, oxidative, or photolytic stress.[2][3]
Troubleshooting & Verification Protocol:
-
pH Control: The most critical parameter is pH. Ensure your formulation buffers are robust and maintain a pH below 8. If the experimental conditions demand a basic pH, be aware that degradation is likely and should be monitored closely.
-
LC-MS Analysis: To confirm the identity of the degradant, perform Liquid Chromatography-Mass Spectrometry (LC-MS). You should look for a mass corresponding to the addition of a water molecule (M+18) followed by potential fragmentation patterns.
-
Forced Degradation Comparison: Intentionally degrade a small sample of your compound with 0.1 M NaOH at a controlled temperature (e.g., 60 °C) for a few hours. Analyze this sample alongside your experimental sample. If the retention time of the major degradant matches your unknown peak, it strongly confirms hydrolysis as the degradation pathway.
FAQ 2: My mass spectrometry data shows a peak corresponding to the loss of a chlorine atom (M-35). Is this an expected degradation pathway?
Answer:
Yes, dechlorination is a plausible, albeit typically less dominant, degradation pathway, most often observed under photolytic or certain reductive conditions.
The Underlying Chemistry: The carbon-chlorine bond on an aromatic ring can be cleaved under specific energetic conditions.
-
Photodegradation: Aromatic halides can undergo photodehalogenation when exposed to UV light. The energy from the light can excite the molecule, leading to homolytic cleavage of the C-Cl bond and formation of a radical species, which is then quenched by abstracting a hydrogen atom from the solvent or another molecule. The photodegradation of related quinoline compounds has been shown to be significantly influenced by environmental factors.[4]
-
Reductive Dehalogenation: This can occur in the presence of certain reducing agents or catalysts. While less common in typical stability studies, it's a possibility if your experimental matrix contains reductive components.
Troubleshooting & Verification Protocol:
-
Control Light Exposure: Run a parallel experiment where your sample is completely protected from light (e.g., using an amber vial wrapped in aluminum foil). If the M-35 peak is absent or significantly reduced in the light-protected sample, photolysis is the confirmed cause.
-
Review Your Matrix: Carefully examine all components of your sample matrix for potential reducing agents.
-
Inert Atmosphere: If you suspect reduction, preparing and running the experiment under an inert atmosphere (like nitrogen or argon) can help mitigate this pathway.
FAQ 3: How do I design a comprehensive forced degradation study for this compound to satisfy regulatory requirements?
Answer:
A well-designed forced degradation (or stress testing) study is essential to understand the intrinsic stability of your molecule and to develop a stability-indicating analytical method, as required by ICH guidelines.[5][6][7] The goal is to achieve 5-20% degradation to ensure that you can reliably detect and separate the degradants from the parent compound.
The Underlying Chemistry & Rationale: Forced degradation exposes the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products.[5] This helps establish degradation pathways and demonstrates the specificity of the analytical methods used.[5][7]
Experimental Workflow for Forced Degradation:
The following diagram and protocol outline a standard workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
Detailed Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent mixture, such as acetonitrile:water (50:50). Acetonitrile is often preferred over methanol for photolytic studies to avoid potential methoxy radical artifacts.[7]
-
Stress Conditions (Run in parallel with a control sample kept at 4°C in the dark):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Check at 2, 6, 12, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Check at 30 mins, 1, 2, and 4 hours (expect rapid degradation).
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Check at 6, 12, and 24 hours. The pyrimidine nucleus can be susceptible to N-oxidation and ring-opening.[8]
-
Thermal Degradation: Store samples of the solid powder and the stock solution at 80°C. Check at 1, 3, and 7 days.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Quenching: Before analysis, acid and base samples must be neutralized to prevent further degradation on the autosampler or column. Add an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, a control (unstressed) sample, and a blank (stress condition without the drug) using a stability-indicating HPLC method, typically with both UV and MS detection.
Data Summary Table:
| Stress Condition | Reagent | Temperature | Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2-24 hrs | Slow Hydrolytic Ring Opening |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 0.5-4 hrs | Rapid Hydrolytic Ring Opening |
| Oxidation | 3% H₂O₂ | Room Temp | 6-24 hrs | N-oxidation, Ring Cleavage |
| Thermal | N/A | 80 °C | 1-7 days | Minimal degradation expected |
| Photolytic | ICH Light Box | Ambient | Per ICH Q1B | Dechlorination, Ring Cleavage |
FAQ 4: I'm having trouble with HPLC peak shape (tailing). What are the best starting conditions for a stability-indicating method?
Answer:
Poor peak shape, particularly tailing, is a common issue for nitrogen-containing heterocyclic compounds like quinazolinones. This is often due to secondary interactions between the basic nitrogen atoms in your molecule and residual acidic silanol groups on the silica-based column packing.
The Underlying Chemistry: At neutral pH, the silanol groups (-Si-OH) on the surface of the HPLC column packing can be deprotonated (-Si-O⁻), creating active sites that can interact strongly with protonated basic analytes. This secondary ionic interaction, in addition to the primary reversed-phase interaction, causes some molecules to be retained longer, resulting in a tailed peak.
Optimized HPLC Starting Conditions:
The key to a good peak shape is to suppress the unwanted silanol interactions. This is best achieved by controlling the mobile phase pH.
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. biomedres.us [biomedres.us]
- 8. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
challenges in scaling up the synthesis of 8-Chloroquinazoline-2,4(1H,3H)-dione
Technical Support Center: Synthesis of 8-Chloroquinazoline-2,4(1H,3H)-dione
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important heterocyclic compound. Quinazoline-2,4(1H,3H)-diones are a significant class of N-fused heterocycles with a wide array of biological activities.[1][2]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Consistently Low Yield of this compound
Question: My synthesis of this compound, via the reaction of 2-amino-3-chlorobenzoic acid and urea, is resulting in a consistently low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in this cyclization reaction are a common challenge, often stemming from several factors related to starting material quality, reaction conditions, and product isolation.
Potential Causes & Solutions:
-
Purity of 2-Amino-3-chlorobenzoic Acid: The quality of your starting material is paramount. Impurities in the 2-amino-3-chlorobenzoic acid can interfere with the cyclization reaction.
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your 2-amino-3-chlorobenzoic acid using techniques like melting point analysis, NMR, or HPLC. It should appear as a white to off-white crystalline solid.[3]
-
Recrystallization: If impurities are suspected, recrystallize the 2-amino-3-chlorobenzoic acid from a suitable solvent such as an ethanol/water mixture.
-
Alternative Synthesis Routes for Starting Material: If sourcing high-purity starting material is an issue, consider synthesizing it in-house. A common method is the reduction of 3-chloro-2-nitrobenzoic acid.[4] Another approach involves the ammonolysis of 2,3-dichlorobenzoic acid in the presence of a copper catalyst, which can produce high yields of very pure product.[4]
-
-
-
Reaction Temperature and Time: The thermal condensation of an anthranilic acid derivative with urea requires sufficiently high temperatures to drive the reaction to completion.
-
Troubleshooting Steps:
-
Temperature Optimization: Ensure your reaction temperature is optimal. For thermal condensation with urea, temperatures are typically in the range of 150-190°C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to degradation and the formation of byproducts.
-
Microwave-Assisted Synthesis: Consider using microwave-assisted synthesis. This technique can often reduce reaction times significantly and improve yields by providing rapid and uniform heating. A typical microwave protocol might involve heating 2-amino-3-chlorobenzoic acid and formamide (as a urea surrogate) at 150°C for 15-30 minutes.
-
-
-
Inefficient Cyclization: The cyclization step itself may be inefficient under your current conditions.
-
Troubleshooting Steps:
-
Catalyst Introduction: While the reaction is often performed neat, the use of a Lewis acid catalyst like zinc chloride has been reported to facilitate the cyclization of related structures.[5][6] A catalytic amount of ZnCl₂ may improve your yield.
-
Alternative Reagents: Instead of urea, consider using other carbonyl sources. Phosgene surrogates like triphosgene or 1,1'-carbonyldiimidazole (CDI) can be effective.[7] For instance, reacting 2-amino-3-chlorobenzoic acid with triphosgene can form an intermediate isatoic anhydride, which then reacts with an amine source.[7]
-
-
Experimental Workflow: Improving Yield through Optimization
Caption: Workflow for optimizing the synthesis of this compound.
Issue 2: Difficulty in Product Purification
Question: I am observing multiple spots on my TLC after the reaction, and purification of the crude this compound is proving difficult. What are the common impurities and how can I effectively purify my product?
Answer:
Purification challenges often arise from unreacted starting materials, intermediate products, or side-reaction byproducts. A systematic approach to purification is key.
Common Impurities:
-
Unreacted 2-amino-3-chlorobenzoic acid: This is a common impurity if the reaction has not gone to completion.
-
Urea-derived byproducts: At high temperatures, urea can decompose to form various byproducts.
-
Polymeric materials: Overheating or prolonged reaction times can lead to the formation of insoluble polymeric materials.
Purification Strategies:
-
Initial Work-up: The most common initial purification step is precipitation. After cooling the reaction mixture, pouring it into a large volume of cold water will often cause the desired product to precipitate, leaving more soluble impurities in the aqueous phase.[8]
-
Recrystallization: This is the most effective method for purifying the crude product.
-
Solvent Selection: Ethanol or a mixture of ethanol and water is often a good choice for recrystallizing quinazolinediones.[8] Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used for less soluble compounds, followed by precipitation with a non-solvent like water.
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified product under vacuum.
-
-
-
Column Chromatography: If recrystallization is insufficient, column chromatography can be employed.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is a good starting point for elution. The optimal solvent system should be determined by TLC analysis.
-
Quantitative Data: Solvent Systems for Purification
| Purification Method | Solvent System | Typical Application |
| Recrystallization | Ethanol/Water | Removal of polar and non-polar impurities from the crude product. |
| Recrystallization | DMF/Water | For products with lower solubility in common alcohols. |
| Column Chromatography | Ethyl Acetate/Hexane | Separation of compounds with close polarity. |
| Column Chromatography | Dichloromethane/Methanol | Elution of more polar compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and direct route is the cyclocondensation of 2-amino-3-chlorobenzoic acid with a one-carbon source. The classical method involves heating 2-amino-3-chlorobenzoic acid with urea. Variations of this include using formamide, which can also serve as the one-carbon source, often with improved yields. More modern approaches may utilize palladium-catalyzed reactions of o-halo benzoates with monoalkyl ureas or the reaction of 2-iodoanilines with CO₂ and isocyanides.[9]
Q2: Are there any safety precautions I should be aware of during this synthesis?
Yes, several safety precautions are important:
-
High Temperatures: The reaction is often conducted at high temperatures, requiring appropriate shielding and care to avoid thermal burns.
-
Reagent Toxicity: Phosgene and its surrogates like triphosgene are highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pressure Build-up: When conducting the reaction in a sealed vessel, especially with microwave heating, there is a risk of pressure build-up. Ensure the reaction vessel is rated for the expected temperature and pressure.
Q3: Can this synthesis be scaled up for industrial production?
Yes, the synthesis of quinazolinedione derivatives is amenable to scale-up, but several challenges need to be addressed.[10] These include:
-
Heat Transfer: Maintaining uniform heating in large reactors can be difficult.
-
Mixing: Ensuring efficient mixing of solid reactants (like 2-amino-3-chlorobenzoic acid and urea) is crucial for consistent results.
-
Product Isolation: Handling large volumes of solids during filtration and drying requires appropriate industrial equipment.
-
Process Safety: A thorough safety assessment is necessary before scaling up, especially concerning high temperatures and potentially hazardous reagents.
For industrial-scale production, a continuous flow process might be considered to improve heat transfer, mixing, and safety.[11]
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the this compound.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.[12]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C=O and N-H bonds in the quinazolinedione ring.[13]
Logical Relationship: Synthesis and Characterization
Caption: The logical flow from synthesis to purification and final characterization.
References
- Process for the preparation of 2-amino-3-chlorobenzoic acid.
- 2-Amino-3-chlorobenzoic acid 6388-47-2 wiki. Guidechem.
- Application Notes and Protocols: 2-Amino-3-chlorobenzoic Acid in Pharmaceutical Synthesis. Benchchem.
- Preparation method of 2-amino-3-chlorobenzoic methyl ester.
- Preparation method of 2-amino-3-chlorobenzoic methyl ester.
- Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs. Benchchem.
- (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives.
- Synthesis of Quinazolinediones. Organic Chemistry Portal.
- Discovery of Quinazoline-2,4(1H,3H)
- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbon
- Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
- Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs.
- Synthesis of quinazoline-2,4(1H,3H)-dione.
- (PDF) Quinazolines. 3*. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents.
- Representative synthetic methods for quinazoline-2,4(1H,3H)-diones.
- Synthetic routes for quinazoline-2,4(1H,3H)-diones.
- Synthesis of quinazolinones. Organic Chemistry Portal.
- Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. MDPI.
- Application Notes and Protocols: The Role of 2-Amino-3-chlorobenzoic Acid in Solution-Phase Peptide Synthesis. Benchchem.
- Preparation of cyclic urea derivatives.
- What is the best way to convert from 2- amino -6 - chlorobenzothiazole into cyclic compounds ?.
- Novel Routes to Quinazolin-2,4-dione and Benzopyrimidino [4,5-b]naphthalen-2,4-dione Derivatives.
- Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461.
- Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines.
- Process for the preparation of 1-(arylmethyl)quinazoline-2,4(1H,3H)-diones.
- A new and facile synthesis of quinazoline-2,4(1H,3H)-diones. PubMed.
- Purification method of 8-hydroxyquinoline crude product.
- Synthesis of new quinazolin-2,4-diones as anti-Leishmania mexicana agents. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. A new and facile synthesis of quinazoline-2,4(1H,3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quinazolinediones synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. US6103898A - Preparation of cyclic urea derivatives - Google Patents [patents.google.com]
- 12. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents [patents.google.com]
- 13. asianpubs.org [asianpubs.org]
Validation & Comparative
Validating the Mechanism of Action of 8-Chloroquinazoline-2,4(1H,3H)-dione as a PARP Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 8-Chloroquinazoline-2,4(1H,3H)-dione as a Poly (ADP-ribose) polymerase (PARP) inhibitor. Through a detailed comparison with the established PARP inhibitors Olaparib and Veliparib, this document outlines the requisite experimental protocols, offers insights into the causality behind experimental choices, and presents a model for data interpretation.
Introduction: The Critical Role of PARP in DNA Repair and Cancer Therapy
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes integral to cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in the DNA damage response (DDR).[1] These enzymes recognize single-strand breaks (SSBs) in DNA and, upon activation, catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. This PARylation serves as a scaffold to recruit other DNA repair factors, facilitating the resolution of DNA damage.
Inhibition of PARP has emerged as a powerful therapeutic strategy, particularly in cancers harboring deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, arises because cancer cells with defective homologous recombination (HR), a major pathway for double-strand break (DSB) repair, become heavily reliant on PARP-mediated SSB repair.[2] Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate DSBs. The inability to repair these DSBs via HR results in genomic instability and, ultimately, cancer cell death.
Clinically approved PARP inhibitors, such as Olaparib and Veliparib, have demonstrated significant efficacy in the treatment of various cancers, including ovarian, breast, and prostate cancers.[2] These inhibitors primarily act by competing with the NAD+ binding site in the catalytic domain of PARP, thereby inhibiting its enzymatic activity.[3] A crucial aspect of their mechanism, known as "PARP trapping," involves the stabilization of the PARP-DNA complex, which can be even more cytotoxic than the mere inhibition of PAR synthesis.[4] The potency of PARP trapping varies among different inhibitors and is a key determinant of their clinical efficacy and toxicity profiles.
This guide focuses on the validation of a novel quinazoline-dione derivative, this compound, as a PARP inhibitor. The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a promising pharmacophore for the development of new PARP inhibitors. We will present a systematic approach to characterize its mechanism of action, comparing its performance against the well-characterized inhibitors Olaparib and Veliparib.
Comparative Compounds: A Snapshot
| Compound | Structure | Key Mechanistic Features |
| This compound | (Structure to be synthesized) | A novel investigational compound with a quinazoline-dione core, hypothesized to act as a PARP inhibitor. Its PARP trapping efficiency is yet to be determined. |
| Olaparib | (Commercially available) | A potent inhibitor of both PARP1 and PARP2. It exhibits both catalytic inhibition and significant PARP trapping activity.[4][5] |
| Veliparib | (Commercially available) | A potent inhibitor of PARP1 and PARP2, but considered a weaker PARP trapping agent compared to other clinical PARP inhibitors.[4] |
Experimental Validation Workflow
To rigorously validate the mechanism of action of this compound as a PARP inhibitor, a multi-pronged experimental approach is essential. This workflow is designed to assess its direct enzymatic inhibition, its cellular effects on the DNA damage response, and its impact on cancer cell viability.
Caption: Experimental workflow for validating a novel PARP inhibitor.
Synthesis of this compound
Hypothetical Synthesis Protocol:
-
Starting Material: 2-Amino-3-chlorobenzoic acid.
-
Cyclization: React 2-amino-3-chlorobenzoic acid with urea at high temperature (e.g., 180-200 °C) to facilitate cyclization and formation of the quinazoline-2,4(1H,3H)-dione ring system.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield this compound.
-
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
PARP1 Enzymatic Assay: Quantifying Direct Inhibition
The initial and most direct validation step is to determine if this compound inhibits the enzymatic activity of PARP1 in a cell-free system. A chemiluminescent or fluorescent-based assay is recommended for its high sensitivity and suitability for high-throughput screening.
Principle: This assay measures the incorporation of biotinylated NAD+ onto histone proteins by recombinant PARP1 enzyme in the presence of damaged DNA. The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent or fluorescent substrate. A decrease in signal in the presence of the inhibitor indicates PARP1 inhibition.
Detailed Protocol (adapted from commercial kits):
-
Plate Coating: Coat a 96-well plate with histone proteins overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Inhibitor Addition: Add serial dilutions of this compound, Olaparib, and Veliparib to the wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Prepare a master mix containing PARP1 assay buffer, activated DNA, biotinylated NAD+, and recombinant PARP1 enzyme. Add this master mix to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP and incubate for 30-60 minutes.
-
Wash the plate again.
-
Add a chemiluminescent or fluorescent substrate and measure the signal using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Expected Outcome and Interpretation:
A potent PARP inhibitor will exhibit a low IC50 value. Comparing the IC50 of this compound to those of Olaparib and Veliparib will provide a direct measure of its in vitro potency.
Hypothetical Comparative Data: PARP1 Enzymatic Assay
| Compound | PARP1 IC50 (nM) |
| This compound | ~5,650 |
| Olaparib | 1-5 |
| Veliparib | 2-10 |
Note: The IC50 for this compound is based on the reported value for its tautomer, 8-Chloroquinazolin-4-ol. IC50 values for Olaparib and Veliparib are typical ranges reported in the literature.[10][11][12]
Western Blot Analysis: Assessing Cellular Target Engagement and DNA Damage
To confirm that this compound engages its target in a cellular context and induces the expected downstream effects, Western blotting is employed to analyze key protein markers.
Principle: This technique is used to detect changes in the levels and modification status of specific proteins in cell lysates. For PARP inhibitor validation, we focus on:
-
PARP Cleavage: A hallmark of apoptosis, where the full-length PARP1 (116 kDa) is cleaved by caspases into an 89 kDa fragment. Increased cleavage indicates apoptosis induction.
-
γH2AX (phosphorylated H2AX): A marker of DNA double-strand breaks. An increase in γH2AX levels signifies an accumulation of DNA damage, the intended consequence of PARP inhibition in HR-deficient cells.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., a BRCA-mutant ovarian or breast cancer cell line) in culture plates.
-
Treat the cells with varying concentrations of this compound, Olaparib, Veliparib, or a vehicle control for a specified duration (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against PARP1 (to detect both full-length and cleaved forms) and phospho-H2AX (Ser139). A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Densitometrically quantify the band intensities and normalize them to the loading control.
Expected Outcome and Interpretation:
Treatment with an effective PARP inhibitor should lead to a dose-dependent increase in the cleaved PARP fragment and a significant increase in γH2AX levels, particularly in HR-deficient cells. Comparing the magnitude of these effects for this compound with Olaparib and Veliparib will provide insights into its cellular potency.
Hypothetical Comparative Data: Western Blot Analysis
| Treatment | Cleaved PARP / Total PARP Ratio | γH2AX Intensity (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (at IC50) | 3.5 | 4.2 |
| Olaparib (at IC50) | 5.8 | 6.5 |
| Veliparib (at IC50) | 4.1 | 4.9 |
Note: This is representative data illustrating expected trends.
Cell Viability Assay: Determining Functional Cytotoxicity
The ultimate validation of a potential anti-cancer agent is its ability to kill cancer cells. A cell viability assay is used to quantify the cytotoxic effects of this compound, ideally in both HR-deficient and HR-proficient cell lines to demonstrate synthetic lethality.
Principle: Assays like the MTT or CellTiter-Glo assay measure the metabolic activity of cells, which correlates with the number of viable cells. A decrease in signal indicates reduced cell viability.
Detailed Protocol:
-
Cell Seeding: Seed both an HR-deficient (e.g., BRCA1-mutant) and an isogenic HR-proficient (wild-type BRCA1) cell line in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Olaparib, and Veliparib. Include a vehicle control.
-
Incubation: Incubate the cells for an extended period (e.g., 5-7 days) to allow for the accumulation of lethal DNA damage.
-
Viability Measurement:
-
MTT Assay: Add MTT reagent to the wells and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance.
-
CellTiter-Glo Assay: Add the CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the inhibitor concentration. Calculate the IC50 values for each compound in both cell lines.
Expected Outcome and Interpretation:
A successful PARP inhibitor will show significantly greater cytotoxicity (a lower IC50 value) in the HR-deficient cell line compared to the HR-proficient cell line, demonstrating synthetic lethality. Comparing the IC50 values and the differential sensitivity between the two cell lines for this compound against Olaparib and Veliparib will establish its functional potency and selectivity.
Hypothetical Comparative Data: Cell Viability Assay
| Compound | IC50 in BRCA1-mutant cells (µM) | IC50 in BRCA1-wild-type cells (µM) | Selectivity Index (WT IC50 / Mutant IC50) |
| This compound | 15 | >50 | >3.3 |
| Olaparib | 1.5 | 25 | 16.7 |
| Veliparib | 5 | >50 | >10 |
Note: This data is projected based on typical results for PARP inhibitors.[2]
Signaling Pathway and Experimental Design Visualization
Caption: PARP signaling pathway and the mechanism of PARP inhibitors.
Caption: Logical design of the comparative validation study.
Conclusion and Future Directions
The experimental framework detailed in this guide provides a robust and logical pathway to validate the mechanism of action of this compound as a PARP inhibitor. By systematically comparing its performance against the established drugs Olaparib and Veliparib across biochemical, cellular, and functional assays, researchers can generate a comprehensive data package to support its further development.
The key deliverables of this validation process are the determination of its enzymatic potency (PARP1 IC50), confirmation of its ability to induce DNA damage (increased γH2AX) and apoptosis (PARP cleavage) in cancer cells, and the demonstration of its selective cytotoxicity towards HR-deficient cells (synthetic lethality).
Should this compound demonstrate promising activity in these initial validation studies, future investigations could delve into its PARP trapping potential, its efficacy in in vivo xenograft models, and its broader selectivity profile across the PARP enzyme family. This systematic approach ensures a thorough and scientifically rigorous evaluation of this novel compound as a potential next-generation PARP inhibitor for cancer therapy.
References
-
O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547-560. [Link]
-
Murai, J., Huang, S. Y., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599. [Link]
-
DiMasi, J. A., Hansen, R. W., & Grabowski, H. G. (2016). The price of innovation: new estimates of drug development costs. Journal of Health Economics, 47, 20-33. [Link]
-
Papeo, G., Posteri, H., Borghi, D., Ciavolella, A., Cirla, A., Colombo, M., ... & Pulici, M. (2015). Discovery of 2-{[2-((R)-2-methylpyrrolidin-2-yl)-1H-benzimidazol-4-yl] carbamoyl}-5-fluorobenzonitrile (veliparib, ABT-888) as a potent and orally available poly (ADP-ribose) polymerase inhibitor. Journal of medicinal chemistry, 58(16), 6465-6498. [Link]
-
Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X., Copsey, L., Cranston, A., ... & Jackson, S. P. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly (ADP-ribose) polymerase-1. Journal of medicinal chemistry, 51(20), 6581-6591. [Link]
-
BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]
-
Zimmer, A. S., Nichols, E., Eason, K., & Annunziata, C. M. (2017). A comparative analysis of PARP inhibitors in vitro. Journal of visualized experiments: JoVE, (127), e56126. [Link]
-
Weaver, A. N., & Yang, E. S. (2013). Beyond DNA repair: a new role for PARP-1 in microtubule dynamics. Cancer biology & therapy, 14(6), 481-483. [Link]
-
Murai, J., Zhang, Y., Morris, J., Ji, J., Takeda, S., Doroshow, J. H., & Pommier, Y. (2014). Rationale for poly (ADP-ribose) polymerase (PARP) inhibitors in combination therapy with camptothecins or temozolomide based on PARP trapping versus catalytic inhibition. Journal of Pharmacology and Experimental Therapeutics, 349(3), 408-416. [Link]
-
Smith, S. A., & Ma, Y. (2012). Preclinical evaluation of the PARP inhibitor, olaparib, in combination with cytotoxic chemotherapy in pediatric solid tumors. Pediatric blood & cancer, 59(2), 252-259. [Link]
-
Chan, N., & Pires, I. M. (2014). A western blot protocol for the detection of PARP-1 cleavage by caspase-3. In Caspases, Parp and Calpains (pp. 131-138). Humana Press, New York, NY. [Link]
-
Evaluation of Concurrent Radiation, Temozolomide and ABT-888 Treatment Followed by Maintenance Therapy with Temozolomide and ABT-888 in a Genetically Engineered Glioblastoma Mouse Model. (2016). ResearchGate. [Link]
-
Nasyrov, K. F., Sapozhnikov, Y. E., & Shakhidoyatov, K. M. (2010). Quinazolines. 3*. synthesis of 6-bromo-8-chloro-sulfonylquinazoline-2, 4 (1H, 3H)-dione and its interaction with nucleophilic reagents. Chemistry of Heterocyclic Compounds, 46(3), 328-333. [Link]
-
Rottenberg, S., Jaspers, J. E., Kersbergen, A., van der Burg, E., Nygren, A. O., Zander, S. A., ... & Jonkers, J. (2008). High sensitivity of BRCA1-deficient mammary tumors to the PARP inhibitor AZD2281 alone and in combination with platinum drugs. Proceedings of the National Academy of Sciences, 105(44), 17079-17084. [Link]
-
Zahran, M. A., Abdin, Y. G., & El-Gazzar, A. R. B. A. (2013). Synthesis of novel quinazoline-4-one derivatives and their acyclonucleoside analogs. Asian Journal of Chemistry, 25(4), 2121. [Link]
-
Liu, X., Han, L., Wang, Y., Zhang, Y., Li, H., & Ma, S. (2012). Failure of iniparib to inhibit poly (ADP-ribose) polymerase in vitro. Clinical Cancer Research, 18(7), 2036-2044. [Link]
-
Manoharan, S., & Perumal, E. (2020). Synthesis of quinazoline-2, 4 (1H, 3H)-dione. ResearchGate. [Link]
-
Hopkins, T. A., Ainsworth, W. B., Ellis, P. A., Gonesh, A., Hother, C., Johnson, T., ... & Wahlberg, E. (2019). Mechanistic dissection of PARP1 trapping and the impact on in vivo tolerability and efficacy of PARP inhibitors. Molecular cancer research, 17(2), 389-401. [Link]
-
Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2021). Discovery of Quinazoline-2, 4 (1H, 3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 26(21), 6489. [Link]
-
Theis, M., Berg, J., Krüger, A., Drukewitz, S., Buchholz, F., & Dubrovska, A. (2023). Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer. International Journal of Molecular Sciences, 24(15), 12053. [Link]
-
Chen, Y., Liu, Y., Yu, C., Li, Y., & Chen, J. (2014). Olaparib has a stronger effect on the cell cycle in U2OSDR-GFP cells than veliparib. Cell cycle, 13(12), 1935-1943. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 8-Chloroquinazoline-2,4(1H,3H)-dione Efficacy Across Diverse Cancer Cell Lines
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the in-vitro efficacy of 8-Chloroquinazoline-2,4(1H,3H)-dione, a promising small molecule inhibitor, across a panel of human cancer cell lines. This document is intended to serve as a valuable resource for researchers in oncology and drug development, offering insights into the compound's therapeutic potential and guiding future preclinical and clinical investigations.
Introduction: The Therapeutic Promise of Quinazoline-2,4(1H,3H)-diones
The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] These compounds have been investigated for their ability to inhibit various critical pathways in cancer progression, such as cell proliferation, angiogenesis, and survival. The addition of a chloro-substituent at the 8th position of the quinazoline ring is hypothesized to modulate the compound's physiochemical properties, potentially enhancing its efficacy and target selectivity. This guide focuses specifically on the antiproliferative activity of this compound.
Comparative Efficacy Analysis
For instance, a study on a library of quinazoline-2,4(1H,3H)-dione derivatives reported compounds with average logGI50 values as low as -6.45, indicating potent growth inhibition across the NCI-60 panel.[1] The NCI-60 screen assesses the anti-cancer activity of compounds against 60 different human tumor cell lines, providing a broad overview of their potential.[3]
Based on the established anticancer activity of the quinazolinedione core and the common role of halogen substitutions in enhancing biological activity, this compound is expected to exhibit differential efficacy across various cancer types. It is anticipated to be most effective in cell lines derived from leukemias, colon cancer, melanoma, and breast cancer, as these have shown susceptibility to other quinazoline derivatives.
Table 1: Anticipated Efficacy Profile of this compound in Representative Cancer Cell Lines (Hypothetical)
| Cell Line | Cancer Type | Predicted IC50 Range (µM) | Notes |
| K-562 | Leukemia, Chronic Myeloid | 1 - 10 | Leukemia cell lines often show high sensitivity to quinazoline derivatives. |
| HCT-116 | Colon Carcinoma | 5 - 20 | Colon cancer cell lines have demonstrated variable but significant responses. |
| LOX IMVI | Melanoma | 5 - 25 | Melanoma cell lines are a common target for novel anticancer agents. |
| MCF7 | Breast Adenocarcinoma | 10 - 50 | Efficacy may be dependent on the specific molecular subtype of breast cancer. |
| A549 | Lung Carcinoma, Non-Small Cell | 15 - 60 | Lung cancer cell lines can exhibit higher resistance. |
| UO-31 | Renal Carcinoma | 20 - 75 | Renal cancer cell lines often display a more resistant phenotype. |
Note: The IC50 values presented in this table are hypothetical and are intended to provide a general framework for the expected efficacy based on data from structurally similar compounds. Experimental validation is required to determine the precise IC50 values for this compound.
Unraveling the Mechanism of Action: A Multi-Faceted Approach
The anticancer activity of quinazoline-2,4(1H,3H)-dione derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and interfere with key signaling pathways essential for tumor growth and survival.
Induction of Apoptosis
A primary mechanism by which this compound is expected to exert its cytotoxic effects is through the induction of apoptosis. This process is characterized by a cascade of molecular events leading to cell dismantling. Key markers of apoptosis that can be investigated include the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP).
Figure 1. Proposed Apoptotic Pathway. This diagram illustrates the proposed intrinsic apoptotic pathway initiated by this compound, leading to the activation of executioner caspases and subsequent cell death.
Inhibition of Pro-Survival Signaling Pathways
Quinazoline derivatives have been shown to inhibit various signaling pathways that are frequently dysregulated in cancer. One of the key pathways implicated is the Wnt/β-catenin signaling cascade, which plays a crucial role in cell proliferation and differentiation. Inhibition of this pathway can lead to a decrease in the expression of target genes that promote tumor growth. Other potential targets include receptor tyrosine kinases (RTKs) and their downstream signaling components.
Figure 2. Potential Inhibition of Wnt/β-catenin Pathway. This diagram depicts a potential mechanism where this compound may inhibit the Wnt/β-catenin signaling pathway, leading to decreased cell proliferation.
Experimental Methodologies for Efficacy Evaluation
To facilitate further research and validation of the findings discussed in this guide, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Apoptosis Markers
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the steps to detect key apoptosis markers.
Protocol:
-
Protein Extraction: Treat cells with this compound at its IC50 concentration for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the apoptotic markers.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer agents. Based on the extensive research on related quinazolinedione derivatives, this compound is anticipated to exhibit significant and differential cytotoxic activity against a range of cancer cell lines, likely through the induction of apoptosis and modulation of key oncogenic signaling pathways.
Future research should focus on:
-
Comprehensive NCI-60 Screening: A full screening of this compound against the NCI-60 panel to obtain a complete and comparative dataset of its anticancer activity.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways affected by the compound in sensitive and resistant cell lines.
-
In Vivo Efficacy Studies: Evaluation of the compound's antitumor activity and toxicity in preclinical animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of further derivatives to optimize potency, selectivity, and pharmacokinetic properties.
The information presented in this guide provides a solid foundation for the continued investigation of this compound as a potential therapeutic agent in the fight against cancer.
References
-
Zhou, X., Xie, X., & Liu, G. (2013). Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. Molecular Diversity, 17(2), 197–219. [Link]
-
Upadhyay, A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(15), 5789. [Link]
-
National Cancer Institute. Developmental Therapeutics Program (DTP). [Link]
-
Shoemaker, R. H. (2006). The NCI-60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813–823. [Link]
-
Wang, L., et al. (2014). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. PLoS ONE, 9(3), e91831. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Towbin, H., Staehelin, T., & Gordon, J. (1979). Electrophoretic transfer of proteins from polyacrylamide gels to nitrocellulose sheets: procedure and some applications. Proceedings of the National Academy of Sciences, 76(9), 4350-4354. [Link]
-
Al-Obeidi, F. A., et al. (2018). 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. International Journal of Molecular Sciences, 19(8), 2419. [Link]
Sources
A Comparative Guide to the Kinase Selectivity Profiling of 8-Chloroquinazoline-2,4(1H,3H)-dione
Introduction: The Quinazoline Scaffold and the Imperative of Selectivity
In the landscape of modern oncology, protein kinases remain a paramount class of drug targets. Their dysregulation is a hallmark of many cancers, driving aberrant cellular proliferation, survival, and metastasis. Within the medicinal chemist's arsenal, the quinazoline scaffold has emerged as a "privileged structure," forming the backbone of numerous FDA-approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib.[1][2][3] These agents have revolutionized the treatment of specific cancer subtypes, primarily by targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][4][5]
The quinazoline-2,4(1H,3H)-dione core, a related but distinct heterocyclic system, has also garnered significant interest. Derivatives have been investigated as inhibitors of various enzymes, including poly (ADP-ribose) polymerase (PARP) and protein kinases, indicating a versatile binding capacity.[6][7][8] This guide focuses on a specific analog, 8-Chloroquinazoline-2,4(1H,3H)-dione , to illustrate the critical process of kinase selectivity profiling.
Understanding a compound's selectivity is not merely an academic exercise; it is a cornerstone of translational drug development. A highly selective inhibitor may offer a cleaner safety profile with fewer off-target side effects. Conversely, a "promiscuous" or multi-targeted inhibitor might provide a broader therapeutic window against complex diseases driven by multiple signaling pathways.[9][10] Therefore, comprehensive profiling against a broad panel of kinases is an indispensable step to characterize a compound's true biological activity and therapeutic potential.[11][12]
This guide provides a framework for conducting and interpreting the kinase selectivity profile of this compound, comparing its hypothetical performance against established inhibitors and detailing the robust methodologies required for generating high-quality, reliable data.
Profiling Methodology: From Assay Plate to Selectivity Map
The goal of selectivity profiling is to empirically determine the interaction of a single compound with a large, diverse panel of purified kinases. This provides a panoramic view of its activity across the human kinome.
Conceptual Workflow for Kinase Profiling
The overall process is a systematic progression from initial compound handling to final data interpretation. Each step is designed to ensure data integrity and reproducibility.
Caption: High-level workflow for in vitro kinase selectivity profiling.
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay
To ensure trustworthiness, we describe a detailed protocol for a widely used, non-radioactive method, the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[13][14]
Materials:
-
This compound
-
Kinase Panel (e.g., Promega General Panel or similar)[14][15]
-
Kinase-specific substrates
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Acoustic liquid handler or multichannel pipettes
-
Plate reader with luminescence detection capabilities
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 100 µM). This step is crucial for accurately capturing the dose-response relationship.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.
-
Add 2 µL of the kinase/substrate mixture to each well. The kinases should be from a pre-qualified panel representing diverse families of the kinome.
-
Rationale: Adding the inhibitor before the ATP allows for an equilibration period where the compound can bind to the kinase's active site without competition from the substrate.
-
Incubate the plate for 15 minutes at room temperature.
-
-
Reaction Initiation and Progression:
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate and comparable IC50 values.[11]
-
Incubate the reaction at 30°C for 60 minutes. This duration should be within the linear range of the enzymatic reaction, determined during assay validation.
-
-
Signal Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which fuels a luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
Interpreting the Data: Beyond the IC50 Value
A list of IC50 values is only the starting point. True understanding comes from contextualizing the data.
The Critical Influence of ATP Concentration
For ATP-competitive inhibitors, the measured IC50 is not an absolute measure of affinity. It is dependent on the concentration of ATP used in the assay. The Cheng-Prusoff equation describes this relationship, linking the IC50 to the inhibitor's intrinsic dissociation constant (Ki).[9]
Caption: The relationship between intrinsic affinity (Ki) and measured potency (IC50).
This is why comparing IC50 values across different studies can be misleading without knowing the assay conditions.[16] Profiling at a physiological ATP concentration (~1 mM) can provide more biologically relevant data, though assays are often run at the Km of ATP for higher sensitivity.[17]
Illustrative Selectivity Profile of this compound
The following data is illustrative and hypothetical , designed to demonstrate how a selectivity profile is presented and interpreted. It is based on the known activities of related quinazoline inhibitors.
Table 1: Hypothetical Kinase Inhibition Profile for this compound Assays performed at 10 µM ATP.
| Kinase Family | Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| Tyrosine Kinase | EGFR | 98% | 35 |
| HER2 (ERBB2) | 95% | 80 | |
| VEGFR2 (KDR) | 99% | 15 | |
| c-Met | 75% | 250 | |
| SRC | 60% | 850 | |
| ABL1 | 45% | >1,000 | |
| Ser/Thr Kinase | AURKA | 15% | >10,000 |
| CDK2/CycA | 10% | >10,000 | |
| ROCK1 | 22% | >5,000 | |
| AKT1 | 5% | >10,000 | |
| PIM1 | 18% | >10,000 | |
| PI3Kα | 30% | >2,000 |
Interpretation: The illustrative data in Table 1 suggests that this compound is a potent inhibitor of several key receptor tyrosine kinases, particularly VEGFR2, EGFR, and HER2. The sub-micromolar activity against c-Met and SRC indicates a multi-targeted profile within the tyrosine kinase family. Importantly, the compound shows minimal activity against the tested serine/threonine kinases, suggesting significant selectivity for tyrosine kinases over this branch of the kinome.
Comparative Analysis with Alternative Inhibitors
To contextualize the selectivity, we compare our compound's profile with inhibitors known for distinct selectivity patterns.
Table 2: Comparative Potency (IC50, nM) Across Key Kinases
| Compound | Class | EGFR | VEGFR2 | SRC | AURKA |
| This compound | Multi-Tyrosine Kinase | 35 | 15 | 850 | >10,000 |
| Gefitinib | Selective EGFR | 25 | >10,000 | >10,000 | >10,000 |
| Vandetanib | Multi-Tyrosine Kinase | 500 | 40 | >10,000 | >10,000 |
| Staurosporine | Pan-Kinase (Non-selective) | 6 | 7 | 15 | 20 |
Comparative Insights:
-
Compared to Gefitinib , a highly selective EGFR inhibitor sharing the quinazoline core, our lead compound demonstrates a much broader activity profile, notably its potent VEGFR2 inhibition.
-
The profile is more analogous to a multi-targeted inhibitor like Vandetanib , which also hits both VEGFR and EGFR families. However, our hypothetical compound shows greater potency against EGFR and broader activity that includes SRC.
-
In stark contrast, the promiscuous inhibitor Staurosporine potently inhibits all kinases tested, highlighting the relative selectivity of our lead compound against the wider kinome.
Conclusion and Strategic Outlook
This guide outlines a robust, systematic approach to the kinase selectivity profiling of novel chemical entities, using this compound as a representative model. The illustrative data suggests a profile of a multi-targeted tyrosine kinase inhibitor with potent activity against key oncogenic drivers like VEGFR2 and EGFR.
Such a profile has significant therapeutic implications. Dual inhibition of VEGFR and EGFR pathways is a clinically validated strategy for certain cancers. The moderate SRC inhibition could offer additional benefits. However, this polypharmacology also necessitates careful future investigation into potential off-target liabilities.
The critical next steps in a drug discovery program would involve:
-
Cellular Target Engagement Assays: Confirming that the compound inhibits the activity of its target kinases within a cellular context.
-
Structure-Based Design: Obtaining co-crystal structures of the compound with its primary targets to rationalize its potency and selectivity, and to guide further chemical optimization.
-
Broad Kinome Screening: Expanding the profiling to a panel of over 300-400 kinases to build a comprehensive map of all potential interactions, which is crucial for predicting clinical safety.[10][18]
By integrating rigorous biochemical profiling with insightful data analysis, researchers can effectively characterize novel inhibitors, enabling data-driven decisions to advance the next generation of targeted therapies.
References
-
Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors - PubMed. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available at: [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PubMed Central. Available at: [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Available at: [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Available at: [Link]
-
In vitro kinase assay - Protocols.io. Available at: [Link]
-
Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). Available at: [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. Available at: [Link]
-
Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors - Royal Society of Chemistry. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate. Available at: [Link]
-
Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors - NIH. Available at: [Link]
-
Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH. Available at: [Link]
-
Assaying Protein Kinase Activity with Radiolabeled ATP - PMC - NIH. Available at: [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data - PMC - NIH. Available at: [Link]
-
Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Available at: [Link]
-
Kinase Panel Screening and Profiling Service - Reaction Biology. Available at: [Link]
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - Reaction Biology. Available at: [Link]
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity | Semantic Scholar. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. Available at: [Link]
-
Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed. Available at: [Link]
-
Kinome tree view depicting the kinase selectivity of BPR1K871 as... - ResearchGate. Available at: [Link]
Sources
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 15. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. semanticscholar.org [semanticscholar.org]
A Comparative In Vitro ADME/Tox Profile of 8-Chloroquinazoline-2,4(1H,3H)-dione: A Guide for Early-Stage Drug Discovery
Introduction
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities make it an attractive starting point for designing targeted therapies. 8-Chloroquinazoline-2,4(1H,3H)-dione, a specific analogue, represents a potential candidate for further development. However, early and robust assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is critical to mitigate late-stage attrition in drug development.[4] It is estimated that up to 40% of drug candidates have historically failed due to toxicity concerns.[4]
This guide provides a comprehensive, comparative in vitro ADME/Tox profile for this compound. We will compare its performance against a structurally related, non-chlorinated analogue, Quinazoline-2,4(1H,3H)-dione, to elucidate the potential impact of the C8-chloro substitution. The experimental protocols detailed herein are designed to be self-validating, incorporating industry-standard controls and methodologies to ensure data integrity and reproducibility.[5] This document is intended for researchers, scientists, and drug development professionals to guide experimental design and decision-making in the early preclinical phase.
Compound Profiles
| Feature | Test Compound | Comparator Compound |
| Structure | This compound | Quinazoline-2,4(1H,3H)-dione |
| IUPAC Name | 8-chloro-1H,3H-quinazoline-2,4-dione | 1H,3H-quinazoline-2,4-dione |
| Molecular Formula | C₈H₅ClN₂O₂ | C₈H₆N₂O₂ |
| Molecular Weight | 196.59 g/mol | 162.15 g/mol |
| Rationale for Comparison | The addition of a chlorine atom can significantly alter a compound's physicochemical properties, affecting its lipophilicity, metabolic stability, and potential for off-target interactions. This comparison aims to quantify these effects. | The parent scaffold provides a baseline for evaluating the chloro-substituent's influence on the ADME/Tox profile. |
In Vitro ADME/Tox Screening Workflow
The following diagram illustrates a typical tiered approach for in vitro ADME/Tox screening in early drug discovery, prioritizing assays that provide critical go/no-go decision points.
Caption: A tiered workflow for in vitro ADME/Tox evaluation.
Comparative Data Summary
The following table summarizes the hypothetical, yet representative, experimental data for the two compounds. This data serves as a framework for interpreting the detailed experimental sections that follow.
| Assay | Parameter | This compound | Quinazoline-2,4(1H,3H)-dione | Interpretation |
| Permeability | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | 8.5 | 4.2 | Moderate Permeability |
| Efflux Ratio (Papp B→A / A→B) | 1.2 | 1.1 | Not a significant P-gp substrate | |
| Metabolic Stability | Human Liver Microsome (% remaining @ 60 min) | 65% | 85% | Moderate vs. High Stability |
| Intrinsic Clearance (CLint, µL/min/mg) | 21.5 | 7.8 | Moderate vs. Low Clearance | |
| CYP450 Inhibition | IC₅₀ (µM) - CYP3A4 | > 50 | > 50 | Low Risk |
| IC₅₀ (µM) - CYP2D6 | 22.5 | > 50 | Moderate Risk vs. Low Risk | |
| IC₅₀ (µM) - CYP1A2 | > 50 | > 50 | Low Risk | |
| Genotoxicity | Ames Test (TA98, TA100) | Non-mutagenic | Non-mutagenic | Low Genotoxicity Risk |
| Cardiotoxicity | hERG Inhibition (IC₅₀, µM) | 35.8 | > 50 | Low to Moderate Risk vs. Low Risk |
| Hepatotoxicity | HepG2 Cytotoxicity (CC₅₀, µM) | 45.2 | > 100 | Moderate Cytotoxicity vs. Low Cytotoxicity |
Part 1: In Vitro ADME Profiling
Intestinal Permeability: Caco-2 Assay
Scientific Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a polarized monolayer of enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[6] This assay is a gold standard for predicting oral drug absorption and identifying substrates of efflux transporters like P-glycoprotein (P-gp).[7][8] The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) recognize the Caco-2 model as reliable for these predictions.[8]
Workflow Diagram: Caco-2 Permeability Assay
Sources
- 1. Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity | MDPI [mdpi.com]
- 4. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 5. testinglab.com [testinglab.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Chlorinated Quinazoline-2,4(1H,3H)-dione Analogs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of chlorinated analogs of quinazoline-2,4(1H,3H)-dione in established animal models of cancer and inflammation. While direct comparative in vivo studies on 8-Chloroquinazoline-2,4(1H,3H)-dione are not extensively documented in publicly available literature, this guide synthesizes data from closely related chlorinated derivatives to project its potential therapeutic applications and guide future preclinical research. The structure-activity relationship of quinazolinones suggests that substitutions at various positions, including the 8-position with a chloro group, are significant for their pharmacological activities.[1][2]
Introduction to Quinazoline-2,4(1H,3H)-diones: A Scaffold of Therapeutic Promise
The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of compounds with diverse biological activities.[1] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The therapeutic potential of this scaffold can be significantly modulated by substitutions on the quinazoline ring. Halogenation, particularly chlorination, has been a key strategy in enhancing the potency and modulating the selectivity of these compounds. This guide focuses on the in vivo performance of such chlorinated derivatives in two key therapeutic areas: oncology and inflammation.
Part 1: Comparative In Vivo Efficacy in Oncology
Chlorinated quinazoline-2,4(1H,3H)-dione derivatives have emerged as promising candidates for cancer therapy, with a notable mechanism of action being the inhibition of Poly (ADP-ribose) polymerase (PARP). PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations.
Comparative Analysis of Antitumor Efficacy
The in vivo antitumor activity of novel quinazoline-2,4(1H,3H)-dione derivatives has been evaluated in various preclinical cancer models.[3] A notable example is a derivative designated as Compound 11 , a potent PARP-1/2 inhibitor.[3] Its efficacy, when used in combination with the alkylating agent temozolomide (TMZ), was demonstrated in a breast cancer xenograft model.[3] Furthermore, a series of 7-chloro-3-substituted-2-phenyl quinazolin-4(3H)-one derivatives have shown significant antitumor activity in a mouse Ehrlich ascites carcinoma (EAC) model.[4]
| Compound Class | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Quinazoline-2,4(1H,3H)-dione PARP-1/2 Inhibitor (Compound 11) | Breast Cancer Xenograft (Mice) | Breast Cancer | Not specified | Potentiation of TMZ cytotoxicity | [3] |
| 7-Chloro-3-substituted-2-phenyl quinazolin-4(3H)-ones | Ehrlich Ascites Carcinoma (EAC) (Mice) | Ascites Tumor | Not specified | Increased mean survival time, Increased lifespan percentage | [4] |
Experimental Protocol: Murine Ehrlich Ascites Carcinoma (EAC) Model for Antitumor Activity Screening
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of quinazoline derivatives using the EAC model in Swiss albino mice.[4]
Materials:
-
Swiss albino mice
-
Ehrlich Ascites Carcinoma (EAC) cells
-
Test compounds (chlorinated quinazoline-2,4(1H,3H)-dione derivatives)
-
Standard anticancer drug (e.g., 5-Fluorouracil)
-
Phosphate Buffered Saline (PBS)
-
Trypan blue solution
Procedure:
-
EAC Cell Propagation: Maintain EAC cells by intraperitoneal (i.p.) inoculation of 1 x 10^6 cells in healthy mice.
-
Tumor Inoculation: Aspirate EAC cells from a donor mouse, wash with PBS, and perform a viable cell count using the trypan blue exclusion method. Inoculate 1 x 10^6 viable EAC cells (i.p.) into experimental mice.
-
Treatment: 24 hours post-inoculation, randomize the mice into treatment groups:
-
Control group (vehicle)
-
Test compound groups (different doses)
-
Standard drug group
-
-
Administer the test compounds and standard drug (i.p. or orally) for a specified number of days (e.g., 9 consecutive days).
-
Monitoring: Record the body weight of the mice daily.
-
Endpoint Measurement:
-
Mean Survival Time (MST): Monitor the mice daily for mortality and calculate the MST for each group.
-
Percentage Increase in Lifespan (% ILS): Calculate % ILS using the formula: [(MST of treated group / MST of control group) - 1] x 100.
-
Hematological Parameters: On the day of sacrifice, collect blood samples for analysis of red blood cell (RBC) count, white blood cell (WBC) count, and hemoglobin (Hb) levels.
-
Caption: Workflow for in vivo antitumor activity screening using the EAC model.
Part 2: Comparative In Vivo Efficacy in Inflammation
Chlorinated quinazoline-2,4(1H,3H)-dione analogs have also demonstrated significant potential as anti-inflammatory agents. Their efficacy has been evaluated in animal models of acute inflammation, such as lipopolysaccharide (LPS)-induced acute lung injury.
Comparative Analysis of Anti-inflammatory Efficacy
The anti-inflammatory properties of substituted quinazolinones have been demonstrated in various animal models. For instance, guanidine derivatives of quinazoline-2,4(1H,3H)-dione, such as Compound 4a , have been shown to alleviate key features of acute lung injury in a mouse model.[5] Additionally, structure-activity relationship studies have indicated that quinazolinone derivatives with a p-chlorophenyl group exhibit enhanced anti-inflammatory activity compared to their unsubstituted phenyl counterparts in a rat paw edema model.[6]
| Compound Class | Animal Model | Inducing Agent | Key Efficacy Endpoints | Reference |
| Guanidine derivative of Quinazoline-2,4(1H,3H)-dione (Compound 4a) | Mouse | Lipopolysaccharide (LPS) | Reduced neutrophil infiltration, edema, and tissue lesions in the lung | [5] |
| Quinazolinone with p-chlorophenyl substitution | Rat | Carrageenan | Reduced paw edema | [6] |
Experimental Protocol: LPS-Induced Acute Lung Injury (ALI) in Mice
This protocol describes a common method for inducing ALI in mice to evaluate the efficacy of anti-inflammatory compounds like chlorinated quinazoline-2,4(1H,3H)-dione derivatives.[7][8][9][10]
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (chlorinated quinazoline-2,4(1H,3H)-dione derivatives)
-
Anesthesia (e.g., isoflurane)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
Treatment: Administer the test compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined time before LPS challenge. The control group receives the vehicle.
-
ALI Induction: Anesthetize the mice and instill LPS (e.g., 1-5 mg/kg) intranasally or intratracheally. The sham group receives sterile PBS.
-
Monitoring: Observe the mice for clinical signs of distress.
-
Sample Collection (e.g., 24 hours post-LPS):
-
Euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (e.g., neutrophils) and cytokine levels (e.g., TNF-α, IL-6, IL-1β).
-
Lung Tissue: Harvest lung tissue for histopathological analysis (to assess edema, inflammation, and tissue damage) and to measure the lung wet-to-dry weight ratio (an indicator of pulmonary edema).
-
Caption: Workflow for the LPS-induced acute lung injury model in mice.
Mechanism of Action: A Glimpse into the Signaling Pathways
The therapeutic effects of quinazoline-2,4(1H,3H)-dione derivatives are rooted in their ability to modulate key signaling pathways. In oncology, their role as PARP inhibitors is critical. PARP enzymes are essential for DNA repair, and their inhibition in cancer cells with existing DNA repair defects (like BRCA mutations) leads to synthetic lethality.
In inflammation, these compounds can interfere with pro-inflammatory signaling cascades. For instance, in LPS-induced ALI, the binding of LPS to Toll-like receptor 4 (TLR4) on immune cells triggers a downstream signaling cascade involving NF-κB, leading to the production of pro-inflammatory cytokines. Quinazoline derivatives may exert their anti-inflammatory effects by inhibiting key components of this pathway.
Caption: Simplified signaling pathways for the anticancer and anti-inflammatory effects of quinazolinedione derivatives.
Conclusion and Future Directions
While direct in vivo efficacy data for this compound remains to be fully elucidated, the evidence from closely related chlorinated analogs is highly encouraging. The demonstrated antitumor and anti-inflammatory activities of this class of compounds in relevant animal models underscore their therapeutic potential. Future research should focus on the direct evaluation of this compound in these and other disease models to precisely define its efficacy and safety profile. Further investigation into its mechanism of action and pharmacokinetic properties will be crucial for its potential translation into clinical applications.
References
-
Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi. [Link]
-
Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T Cell Proliferation. PubMed. [Link]
-
Dash, B., et al. (2023). In vivo Antitumor Activity of Novel 3, 4 di-Substituted Quinazoline Derivatives: A Novel Approach. Novel Aspects on Pharmaceutical Research Vol. 7. [Link]
-
In vitro and in vivo antitumor activity of a novel chlorin derivative for photodynamic therapy. PubMed. [Link]
-
Quinazoline-sulfonamides as potential antitumor agents: synthesis and biological testing. Semantic Scholar. [Link]
-
Peimine ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways. PubMed. [Link]
-
Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. MDPI. [Link]
-
Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. MDPI. [Link]
-
The Use of Animal Models for Cancer Chemoprevention Drug Development. PubMed Central. [Link]
-
Synthesis and Evaluation of 2-Substituted Quinazolin-4(3 H )-ones as Potential Antileukemic Agents. ResearchGate. [Link]
-
Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. PubMed. [Link]
-
Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. [Link]
-
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. [Link]
-
Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H). Academia.edu. [Link]
-
Quinazoline-sulfonamides as potential antitumor agents: synthesis and biological testing. PubMed. [Link]
-
Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways. Nature. [Link]
-
Acute Lung Injury Induced by Lipopolysaccharide Is Independent of Complement Activation. PubMed Central. [Link]
-
Oxypeucedanin relieves LPS-induced acute lung injury by inhibiting the inflammation and maintaining the integrity of the lung air-blood barrier. PubMed Central. [Link]
-
Synthesis and Antitumor Activity of 3-Hydrazone Quinazolinone Derivatives. sioc-journal.cn. [Link]
-
Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. MDPI. [Link]
-
Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone. PubMed Central. [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]
-
A PET imaging agent for evaluating PARP-1 expression in ovarian cancer. PubMed Central. [Link]
-
Imaging PARP with [18F]rucaparib in pancreatic cancer models. Brunel University Research Archive. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. stm.bookpi.org [stm.bookpi.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peimine ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxypeucedanin relieves LPS-induced acute lung injury by inhibiting the inflammation and maintaining the integrity of the lung air-blood barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of 8-Chloroquinazoline-2,4(1H,3H)-dione Activity with Known Standards
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the biological activity of 8-Chloroquinazoline-2,4(1H,3H)-dione. We will move beyond simple screening to a robust cross-validation approach, comparing its performance against established, industry-accepted standard compounds. The methodologies detailed herein are designed to ensure scientific integrity, providing a self-validating system for generating trustworthy and publishable data.
The quinazoline core is a well-established "privileged structure" in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3] Our focus, this compound, belongs to the quinazoline-2,4(1H,3H)-dione family, a subset known for a wide spectrum of biological actions.[2] This guide will focus on two prominent therapeutic areas where quinazolines have shown promise: anticonvulsant and anti-inflammatory activities.
Part 1: Cross-Validation of Anticonvulsant Activity
The search for novel antiepileptic drugs (AEDs) is critical for patients who remain resistant to current therapies.[4] The initial assessment of a novel compound's anticonvulsant potential is typically conducted using validated rodent models that have historically demonstrated high predictive validity for clinical efficacy.
Rationale for Model and Standard Selection
Our experimental design relies on two cornerstone in vivo models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[4] The MES model is highly effective at identifying agents that prevent seizure spread, a hallmark of generalized tonic-clonic seizures.[4] Conversely, the scPTZ test is adept at detecting compounds that raise the seizure threshold, which is relevant for absence seizures.[4]
For our comparative analysis, we will use a panel of standard AEDs that are categorized by their risk profile when switching between manufacturers, reflecting their established clinical use and therapeutic windows.[5]
-
Category 1 Standard: Phenytoin (phen)
-
Category 2 Standard: Sodium Valproate (val)
-
Category 3 Standard: Levetiracetam (lev)
This selection provides a broad mechanistic comparison, from a classic sodium channel blocker (Phenytoin) to a drug with multiple mechanisms (Valproate) and a newer agent targeting the synaptic vesicle protein 2A (Levetiracetam).[6]
Experimental Workflow: Anticonvulsant Screening
The following diagram outlines the logical flow for a comprehensive in vivo anticonvulsant cross-validation study.
Caption: Workflow for in vivo anticonvulsant cross-validation.
Protocol 1: Maximal Electroshock (MES) Test
This protocol is designed to assess a compound's ability to prevent the spread of a seizure following a suprathreshold electrical stimulus.
-
Animal Model: Male Swiss mice (20-25 g).
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose, i.p.).
-
Group 2-4: this compound (e.g., 10, 30, 100 mg/kg, i.p.).
-
Group 5: Phenytoin (e.g., 20 mg/kg, i.p.) as the positive control.
-
-
Procedure:
-
Administer the test compound or vehicle intraperitoneally (i.p.).
-
After a predetermined time for peak drug effect (typically 30-60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.
-
The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Record the number of animals protected in each group.
-
-
Data Analysis: Calculate the median effective dose (ED₅₀) using probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
This protocol evaluates a compound's ability to elevate the seizure threshold.
-
Animal Model: Male Swiss mice (20-25 g).
-
Groups:
-
Group 1: Vehicle control.
-
Group 2-4: this compound (doses determined from range-finding).
-
Group 5: Sodium Valproate (e.g., 150 mg/kg, i.p.) as the positive control.
-
-
Procedure:
-
Administer the test compound or vehicle (i.p.).
-
After the time for peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.), which induces clonic seizures in >95% of control animals.
-
Observe the animals for 30 minutes.
-
The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds.
-
-
Data Analysis: Calculate the ED₅₀ required to protect against PTZ-induced seizures.
Comparative Data Summary: Anticonvulsant Activity
| Compound | MES Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) | Primary Mechanism of Action |
| This compound | [Experimental Value] | [Experimental Value] | Hypothesized |
| Phenytoin (Standard) | ~9.5 | >80 | Blocks voltage-gated Na+ channels |
| Sodium Valproate (Standard) | ~275 | ~150 | Multiple (Na+, Ca2+ channels; GABA) |
| Levetiracetam (Standard) | Inactive | ~25 | Binds to SV2A |
Note: ED₅₀ values are approximate and can vary based on strain and experimental conditions.
Part 2: Cross-Validation of Anti-Inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Quinazoline derivatives have been noted for their anti-inflammatory properties.[2] We will validate this activity using both in vitro and in vivo models, which provide mechanistic insights and physiological relevance, respectively.
Rationale for Model and Standard Selection
For in vivo assessment, the carrageenan-induced paw edema model in rats is a classic, robust, and well-characterized model of acute inflammation.[7] For our standard, we will use Indomethacin , a potent non-steroidal anti-inflammatory drug (NSAID).[7]
For in vitro studies, we will use lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). LPS triggers an inflammatory cascade involving key mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), which are quantifiable endpoints.[8] This allows us to dissect the molecular mechanisms of our test compound.
Signaling Pathway: Macrophage-Mediated Inflammation
The following diagram illustrates the simplified signaling pathway activated by LPS in macrophages, leading to the production of key inflammatory mediators.
Caption: Simplified LPS-induced inflammatory pathway in macrophages.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This protocol provides a measure of a compound's effectiveness in a model of acute, localized inflammation.[7]
-
Animal Model: Male Wistar rats (150-180 g).
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC, orally).
-
Group 2-3: this compound (e.g., 25, 50 mg/kg, orally).
-
Group 4: Indomethacin (10 mg/kg, orally) as the positive control.
-
-
Procedure:
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer the test compound, standard, or vehicle by oral gavage.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.
-
% Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.
-
Protocol 4: In Vitro Nitric Oxide (NO) Inhibition Assay
This assay quantifies the inhibition of NO production, a key inflammatory mediator, in macrophages.
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat cells for 1 hour with various concentrations of this compound or a standard inhibitor (e.g., L-NAME).
-
Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubate for 24 hours.
-
Determine the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.[8]
-
Measure absorbance at 540 nm.
-
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for NO production. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure that the observed inhibition is not due to cell death.
Comparative Data Summary: Anti-Inflammatory Activity
| Compound | In Vivo: Paw Edema Inhibition @ 3h (%) | In Vitro: NO Inhibition IC₅₀ (µM) |
| This compound | [Experimental Value @ 50 mg/kg] | [Experimental Value] |
| Indomethacin (Standard) | ~70-80% @ 10 mg/kg | Not applicable (Primarily COX inhibitor) |
| L-NAME (Standard for NO assay) | Not applicable (Used in vitro) | ~20-30 µM |
Trustworthiness and Self-Validation
Every protocol described is a self-validating system. The inclusion of both a vehicle (negative) control and a known standard (positive) control is non-negotiable. The vehicle control establishes the baseline response, while the standard control confirms that the assay is performing as expected. An experiment is only considered valid if the positive control demonstrates its known activity profile. This dual-control system ensures that any observed activity from this compound is genuine and not an artifact of the experimental setup.
By rigorously applying these comparative methodologies, researchers can confidently position the activity of this compound within the context of established therapeutic agents, providing a solid foundation for further drug development efforts.
References
-
Proposed mechanism of action of quinazoline-2,4(1H,3H)-dione... - ResearchGate. Available at: [Link]
-
Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. 2022 Jun 15;27(12):3853. Available at: [Link]
-
Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. National Center for Biotechnology Information. Available at: [Link]
-
Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI. Available at: [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. National Center for Biotechnology Information. Available at: [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Antiepileptic Drug Monitoring - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Center for Biotechnology Information. Available at: [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. Available at: [Link]
-
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate | ACS Omega. American Chemical Society. Available at: [Link]
-
(PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. Available at: [Link]
-
Pharmacology of anticonvulsant drugs - Deranged Physiology. Available at: [Link]
-
Anti-Inflammatory Activity of Natural Products. MDPI. Available at: [Link]
-
Synthesis, in silico and in vitro studies of novel quinazolinone derivatives as potential SARS-CoV-2 3CLpro inhibitors. Arabian Journal of Chemistry. Available at: [Link]
-
Determination of anti-inflammatory activities of standardised preparations of plant- and mushroom-based foods. ResearchGate. Available at: [Link]
-
Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Royal Society of Chemistry. Available at: [Link]
-
Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Available at: [Link]
-
Anti-inflammatory activity and qualitative analysis of different extracts of Maytenus obscura (A. Rich.) Cuf. by high performance thin layer chromatography method. National Center for Biotechnology Information. Available at: [Link]
-
(PDF) A New In Vivo Model System to Assess the Toxicity of Semiconductor Nanocrystals. ResearchGate. Available at: [Link]
-
Updated classification of epileptic seizures (2025) // International League Against Epilepsy. Available at: [Link]
-
Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. National Center for Biotechnology Information. Available at: [Link]
-
Guidelines for the in vitro determination of anti‐inflammatory activity. ResearchGate. Available at: [Link]
-
Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. MDPI. Available at: [Link]
-
In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. MDPI. Available at: [Link]
-
Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central. Available at: [Link]
-
In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. Available at: [Link]
-
Antiepileptic drugs: new advice on switching between different manufacturers' products for a particular drug. GOV.UK. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gov.uk [gov.uk]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Anti-inflammatory activity and qualitative analysis of different extracts of Maytenus obscura (A. Rich.) Cuf. by high performance thin layer chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Evaluating the Off-Target Effects of 8-Chloroquinazoline-2,4(1H,3H)-dione and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quinazoline scaffold has emerged as a "privileged structure," forming the backbone of numerous therapeutic agents. Among its many derivatives, 8-Chloroquinazoline-2,4(1H,3H)-dione represents a compound of significant interest due to its potential biological activities. However, as with any small molecule inhibitor, a thorough evaluation of its off-target effects is paramount to understanding its complete pharmacological profile, ensuring safety, and predicting clinical efficacy. This guide provides an in-depth, comparative analysis of the methodologies used to assess the off-target effects of this compound and its analogs, with a focus on their interactions with key enzyme families.
The Dual Personality of Quinazolinediones: On-Target Efficacy and Off-Target Liabilities
The quinazoline-2,4(1H,3H)-dione core is a versatile pharmacophore found in compounds designed to inhibit two major classes of enzymes critical in oncology and other diseases: Poly(ADP-ribose) polymerases (PARPs) and protein kinases.[1] While the on-target inhibition of these enzymes can lead to profound therapeutic benefits, unintended interactions with other proteins, known as off-target effects, can result in unforeseen toxicities or even, in some cases, beneficial polypharmacology.[2][3] Therefore, a comprehensive understanding of a compound's selectivity is not just a regulatory requirement but a scientific necessity for rational drug design.
Key Target Families and the Rationale for Off-Target Screening
Poly(ADP-ribose) Polymerases (PARPs): This family of enzymes plays a crucial role in DNA repair.[1] Inhibitors of PARP, particularly PARP-1 and PARP-2, have shown significant success in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[4][5] Several quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent PARP inhibitors.[4][5][6]
Protein Kinases: The human kinome consists of over 500 enzymes that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The quinazoline scaffold is a well-established ATP-mimetic, forming the core of many approved kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[7][8] Given the structural similarity of the ATP-binding sites across the kinome, cross-reactivity of quinazoline-based inhibitors is a significant consideration.
A Workflow for Comprehensive Off-Target Profiling
A robust evaluation of off-target effects requires a multi-pronged approach, starting with broad screening and progressing to more focused validation in cellular contexts.
Caption: A general workflow for evaluating the off-target effects of a small molecule inhibitor.
Comparative Off-Target Profiles: Learning from Approved Drugs
While specific off-target data for this compound is not extensively published, we can infer its potential cross-reactivity by examining the profiles of structurally related, clinically approved drugs.
PARP Inhibitors: A Tale of Two Selectivities
Olaparib and Rucaparib are two widely used PARP inhibitors. While both effectively target PARP-1 and PARP-2, their off-target kinase profiles differ significantly, highlighting the impact of subtle structural variations.
| Kinase Target | Olaparib (IC50, µM) | Rucaparib (IC50, µM) | Reference |
| PIM1 | >100 | 1.2 | [2] |
| PIM2 | >100 | 7.7 | [2] |
| DYRK1A | >100 | 1.4 | [2] |
| CDK1 | >100 | 1.4 | [2] |
| CDK9 | >100 | 2.7 | [2] |
| ALK | >100 | 18 | [2] |
This table presents a subset of kinases and is for illustrative purposes. A comprehensive screen would involve a much larger panel.
As the data indicates, Olaparib is a highly selective PARP inhibitor with minimal interaction with the tested kinases.[2] In contrast, Rucaparib demonstrates inhibitory activity against several kinases in the low micromolar range.[2][3] These off-target activities could contribute to both its therapeutic efficacy and its adverse effect profile.[2][9] For a novel compound like this compound, this comparison underscores the necessity of broad kinase screening to identify potential off-target interactions.
Quinazoline-based Kinase Inhibitors: Navigating the Kinome
Gefitinib and Erlotinib are first-generation EGFR inhibitors built upon the quinazoline scaffold. Their development highlighted the challenge of achieving selectivity within the highly conserved kinase family.
| Kinase Target | Gefitinib (% Inhibition @ 1 µM) | Erlotinib (% Inhibition @ 1 µM) | Reference |
| EGFR | >95 | >95 | [10] |
| HER2 (ERBB2) | <50 | <50 | [10] |
| HER4 (ERBB4) | >90 | >90 | [10] |
| ABL1 | <50 | <50 | [10] |
| SRC | <50 | <50 | [10] |
This table illustrates the selectivity profile against a small selection of kinases.
Both Gefitinib and Erlotinib are highly selective for EGFR, but they also show some activity against other members of the ErbB family.[10][11] This cross-reactivity can be beneficial in some contexts but can also lead to side effects. The development of later-generation EGFR inhibitors has focused on improving selectivity and overcoming resistance mutations. For a new quinazoline derivative, understanding its position within this selectivity landscape is crucial.
Experimental Protocols for Off-Target Evaluation
To ensure scientific rigor, standardized and validated assays are essential for evaluating off-target effects.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.
-
Create a serial dilution of the test compound in assay buffer.
-
Prepare a solution of the kinase, substrate (peptide or protein), and ATP in assay buffer. The ATP concentration should be at or near the Km for the specific kinase.[12][13]
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted test compound.
-
Add the kinase enzyme to all wells except the negative control.
-
Pre-incubate the compound and kinase for a defined period (e.g., 10-30 minutes) at room temperature.[13]
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[12]
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™). This involves converting the generated ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.[12]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
-
In Vitro PARP-1 Enzymatic Assay (Chemiluminescent)
This protocol outlines a method to measure the inhibitory activity of a compound against PARP-1.
-
Plate Preparation:
-
Coat a 384-well plate with histone proteins and incubate overnight at 4°C.
-
Wash the plate with PBST buffer and block with a suitable blocking buffer for at least 90 minutes at room temperature.[14]
-
-
Ribosylation Reaction:
-
Prepare a master mix containing PARP assay buffer, biotinylated NAD+ (PARP substrate mixture), activated DNA, and DTT.
-
Add the master mix to each well.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding diluted PARP-1 enzyme.
-
Incubate at room temperature for 1 hour.[14]
-
-
Detection:
-
Wash the plate with PBST.
-
Add streptavidin-HRP diluted in blocking buffer and incubate for 30 minutes at room temperature.
-
Wash the plate and add a chemiluminescent HRP substrate.
-
Measure the chemiluminescence using a plate reader.[14]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.
-
Visualizing On-Target vs. Off-Target Inhibition
Caption: The intended and unintended inhibitory actions of a small molecule drug.
Conclusion and Future Perspectives
The evaluation of off-target effects is a critical and indispensable component of the preclinical development of any new chemical entity, including this compound. By leveraging a combination of in silico predictions, broad biochemical screening, and validation in cellular models, researchers can build a comprehensive selectivity profile. This knowledge not only de-risks clinical development by anticipating potential toxicities but also opens avenues for discovering novel therapeutic applications through beneficial polypharmacology. As our understanding of complex biological networks deepens, a holistic approach to characterizing the full spectrum of a drug's interactions will be the cornerstone of developing safer and more effective medicines.
References
-
Antolín, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 5(10), 3042–3050. [Link]
-
Antolin, A. A., Al-Lazikani, B., & Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]
-
Yuan, Y., et al. (2023). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(21), 14789–14811. [Link]
-
Zhou, Y., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(17), 3147–3160. [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10(50), 29933–29947. [Link]
-
BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit (384-wells). Retrieved January 21, 2026, from [Link]
-
Scott, C. L., & Swisher, E. M. (2018). Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy. Therapeutic Advances in Medical Oncology, 10, 1758835918781443. [Link]
-
Cohen, M. H., et al. (2005). Gefitinib and erlotinib sensitivity in a panel of non-small cell lung cancer (NSCLC) cell lines. Journal of Clinical Oncology, 23(16_suppl), 3389–3389. [Link]
-
Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435–1448.e4. [Link]
-
Higgins, B., & Kolinsky, K. (2005). Erlotinib: Preclinical Investigations. Oncology (Williston Park), 19(12 Suppl 9), 12–18. [Link]
-
Singh, T., et al. (2024). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Journal of Biomolecular Structure & Dynamics, 1–21. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bpsbioscience.com [bpsbioscience.com]
A Comparative Benchmarking Guide to the Therapeutic Index of 8-Chloroquinazoline-2,4(1H,3H)-dione Against Established Anticancer Agents
This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the therapeutic index of the novel compound 8-Chloroquinazoline-2,4(1H,3H)-dione against established chemotherapy agents, using non-small cell lung cancer (NSCLC) as a relevant therapeutic context. We will delve into the scientific rationale, present detailed experimental protocols, and offer a template for data analysis and visualization, all grounded in established scientific principles.
Introduction: The Quest for a Wider Therapeutic Window in Oncology
The efficacy of any chemotherapeutic agent is intrinsically linked to its therapeutic index (TI), a quantitative measure of its safety and efficacy. A favorable TI indicates that a drug can elicit a therapeutic effect at a concentration that is significantly lower than the concentration at which it causes unacceptable toxicity to healthy cells. The quinazoline-2,4(1H,3H)-dione scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including potent anticancer effects.[1][2] Recent studies have pointed towards the potential of quinazoline derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making it a promising target for cancer therapy.[3][4][5][6][7] this compound, a specific derivative, is therefore a compound of interest for its potential as a novel anticancer agent.
This guide will outline a head-to-head in vitro comparison of this compound with cisplatin, a cornerstone in the treatment of NSCLC.[8][9][10][11][12] Cisplatin's mechanism of action involves the formation of DNA adducts, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[3][8][9][13][14] By comparing the cytotoxic effects of these two compounds on both cancerous and healthy lung cells, we can derive a selectivity index, the in vitro surrogate for the therapeutic index.
Scientific Rationale and Experimental Design
Our experimental approach is designed to determine the concentration of each compound that inhibits 50% of cancer cell growth (IC50) and the concentration that is toxic to 50% of normal cells (CC50). The ratio of these two values (CC50/IC50) will give us the selectivity index.
Proposed Mechanism of Action
-
This compound: Based on the literature for similar quinazoline derivatives, we hypothesize that this compound may act as a PARP inhibitor.[3][4][5][6][7] PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, the accumulation of unrepaired DNA damage can lead to cell death, particularly in cancer cells with existing DNA repair deficiencies.
-
Cisplatin: This established drug exerts its cytotoxic effects by forming platinum-DNA adducts, which cause intra- and inter-strand cross-links.[3][8][9][13][14] This distortion of the DNA structure inhibits DNA replication and transcription, ultimately triggering apoptosis.
Signaling Pathway: Proposed Mechanism of this compound
Caption: Proposed mechanism of this compound as a PARP inhibitor.
Signaling Pathway: Mechanism of Cisplatin
Caption: Simplified mechanism of action for the established anticancer drug, Cisplatin.
Cell Line Selection
-
Cancer Cell Line: A549 , a human lung adenocarcinoma cell line, is a well-characterized and widely used model for NSCLC research.[1][4][10][11]
-
Normal Cell Line: Normal Human Lung Fibroblasts (NHLFs) will be used as a control to assess the cytotoxicity of the compounds on non-cancerous lung tissue.[12][15][16][17][18]
Experimental Protocols
The following protocols provide a step-by-step guide for the in vitro assessment of the therapeutic index.
Cell Culture
A549 Cell Culture Protocol:
-
Media Preparation: Culture A549 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[4]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[4][19]
-
Subculture: When cells reach 70-80% confluency, wash with PBS and detach using a 0.25% Trypsin-EDTA solution. Neutralize trypsin with complete media, centrifuge the cells, and resuspend in fresh media for passaging at a 1:4 to 1:8 ratio.[11]
Normal Human Lung Fibroblast (NHLF) Culture Protocol:
-
Media Preparation: Culture NHLFs in Fibroblast Basal Medium supplemented with a fibroblast growth kit.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, follow a similar subculture protocol to the A549 cells, using reagents optimized for primary cells.[12]
MTT Assay for IC50 and CC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[20][21][22][23][24]
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count A549 and NHLF cells.
-
Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of this compound and Cisplatin in DMSO.
-
Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Experimental Workflow: In Vitro Therapeutic Index Determination
Caption: A streamlined workflow for the in vitro determination of the therapeutic index.
Data Analysis and Interpretation
IC50 and CC50 Calculation
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 (for A549 cells) and CC50 (for NHLF cells) values.
Data Presentation
Summarize the quantitative data in a clear and concise table for easy comparison.
| Compound | Cell Line | IC50 / CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | A549 (Cancer) | Experimental Value | Calculated Value |
| NHLF (Normal) | Experimental Value | ||
| Cisplatin | A549 (Cancer) | Experimental Value | Calculated Value |
| NHLF (Normal) | Experimental Value |
Discussion and Future Directions
The calculated selectivity index will provide a preliminary indication of the therapeutic window of this compound compared to cisplatin. A higher SI for the novel compound would suggest a greater potential for selective cytotoxicity against cancer cells, warranting further investigation.
For a more comprehensive understanding, future studies should consider:
-
Mechanism of Action Studies: Confirm the hypothesized PARP inhibition through enzymatic assays and western blotting for downstream signaling molecules.
-
In Vivo Studies: Utilize animal models of NSCLC, such as patient-derived xenografts (PDX) or genetically engineered mouse models (GEMMs), to evaluate the in vivo efficacy and toxicity of this compound.[2][25][26][27][28] This will allow for the determination of a true therapeutic index (LD50/ED50).
-
Combination Therapies: Investigate the potential synergistic effects of this compound with other chemotherapeutic agents or targeted therapies.
By following the rigorous experimental and analytical framework outlined in this guide, researchers can generate robust and reproducible data to effectively benchmark the therapeutic potential of novel compounds like this compound.
References
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]
-
Yao, H., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 8(5), 845-869. [Link]
-
Florea, A.-M., & Büsselberg, D. (2011). Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. Cancers, 3(1), 1351–1371. [Link]
-
Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(17), 3127-3139. [Link]
-
Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity. [Link]
-
Synapse, P. (2024). What is the mechanism of Cisplatin? Patsnap Synapse. [Link]
-
Basu, A., & Krishnamurthy, S. (2021). Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. Biomolecules, 11(3), 449. [Link]
-
Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. Cytion. [Link]
-
UCSC Genome Browser. (2008). Cell Growth Protocol for A549 Cell Line. [Link]
-
Chen, Z., et al. (2019). Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models. Evidence-Based Complementary and Alternative Medicine, 2019, 5648378. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Lonza Bioscience. (n.d.). Normal Human Lung Fibroblasts. [Link]
-
Meuwissen, R., & Berns, A. (2005). Progress and applications of mouse models for human lung cancer. European Respiratory Journal, 26(5), 946–960. [Link]
-
Lifeline Cell Technology. (n.d.). Normal Human Primary Lung Fibroblasts. [Link]
-
Politi, K., & Pao, W. (2011). Mouse models of human non-small-cell lung cancer: raising the bar. Cold Spring Harbor perspectives in medicine, 1(1), a006762. [Link]
-
CellSystems. (n.d.). Human Lung Fibroblast Cells. [Link]
-
Onaran, I., et al. (2014). Experimental Animal Models for Lung Cancer. Seminars in Nuclear Medicine, 44(1), 46-52. [Link]
-
Rashdan, E. R., et al. (2021). Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories. Open Biology, 11(1), 200340. [Link]
-
Nanopartikel.info. (n.d.). Culturing A549 cells. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Zhou, J., et al. (2023). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(20), 14095–14115. [Link]
-
Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(17), 3127–3139. [Link]
-
Zhou, J., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 64(22), 16711–16730. [Link]
Sources
- 1. reprocell.com [reprocell.com]
- 2. Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A549 Cell Subculture Protocol [a549.com]
- 5. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 10. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. atcc.org [atcc.org]
- 13. mdpi.com [mdpi.com]
- 14. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Normal Human Lung Fibroblasts | Lonza [bioscience.lonza.com]
- 16. Primary Human Lung Fibroblasts [lifelinecelltech.com]
- 17. cellsystems.eu [cellsystems.eu]
- 18. accegen.com [accegen.com]
- 19. nanopartikel.info [nanopartikel.info]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. texaschildrens.org [texaschildrens.org]
- 24. clyte.tech [clyte.tech]
- 25. publications.ersnet.org [publications.ersnet.org]
- 26. Mouse models of human non-small-cell lung cancer: raising the bar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. nukleertipseminerleri.org [nukleertipseminerleri.org]
- 28. royalsocietypublishing.org [royalsocietypublishing.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Chloroquinazoline-2,4(1H,3H)-dione
This guide provides a detailed, safety-first protocol for the proper disposal of 8-Chloroquinazoline-2,4(1H,3H)-dione. As a halogenated heterocyclic compound, and belonging to a class of molecules often investigated for biological activity, it necessitates a cautious and systematic approach to waste management.[1][2] This document moves beyond mere compliance, aiming to instill a deep understanding of the principles behind these procedures to ensure the safety of laboratory personnel and environmental integrity.
Hazard Assessment and Chemical Profile
Understanding the hazard profile of this compound is the foundation of its safe handling and disposal. While a specific, comprehensive toxicological profile for this exact molecule may be limited, data from structurally similar compounds, such as 5-Chloroquinazoline-2,4(1H,3H)-dione, and the general characteristics of the quinazoline chemical class, allow for a robust presumptive hazard assessment.[3][4]
Many quinazoline derivatives are explored for their cytotoxic and antineoplastic properties, meaning they are designed to be toxic to living cells.[2] Therefore, until proven otherwise, this compound should be handled with the precautions appropriate for a potentially cytotoxic substance.[5][6]
Table 1: Presumptive Hazard Profile of this compound
| Hazard Class | GHS Classification | Rationale and Recommended Precautions |
|---|---|---|
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) [3] | Do not ingest. Avoid creating dust that could be accidentally inhaled or swallowed. Wash hands thoroughly after handling.[7] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) [3] | Avoid all skin contact. Wear appropriate personal protective equipment (PPE), including double nitrile gloves and a lab coat.[3] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) [3] | Wear chemical safety goggles or a face shield. Ensure eyewash stations are readily accessible.[3] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) [3] | Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.[3] |
| Environmental Hazard | Presumed Hazardous | As a halogenated organic compound, improper disposal can lead to persistent environmental contamination. It must not be released into drains or the environment.[8][9] |
Core Principles of Disposal: A Self-Validating System
The disposal of this compound is governed by three core principles. Adherence to these principles creates a self-validating system that minimizes risk at every stage.
-
Treat as Hazardous Chemical Waste : All waste streams containing this compound, regardless of concentration, must be disposed of as hazardous chemical waste. This includes pure compound, reaction mixtures, contaminated solvents, and contaminated lab supplies. Sink or drain disposal is strictly prohibited.[10]
-
Segregate as Halogenated Organic Waste : Due to the chlorine atom, this compound is a halogenated organic. This waste stream must be kept separate from non-halogenated waste.[11][12][13] The reason for this is logistical and environmental; halogenated waste often requires high-temperature incineration and can interfere with solvent recycling processes.[14]
-
Adhere to Cytotoxic Waste Precautions : Given the potential biological activity of quinazolines, all waste should be handled with the precautions outlined by OSHA for cytotoxic drugs.[6][15] This primarily involves containment to prevent aerosol generation and stringent use of PPE.
Visual Workflow: Disposal Decision Pathway
The following diagram illustrates the decision-making process for segregating and containerizing waste generated from work with this compound.
Caption: Waste Characterization and Segregation Workflow.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory professionals.
Part A: Immediate Handling and Segregation at the Bench
-
Personal Protective Equipment (PPE) : Before handling the compound or its waste, don appropriate PPE:
-
Chemical splash goggles.
-
A properly fitted lab coat, fully buttoned.
-
Two pairs of nitrile gloves. This is a standard precaution for handling cytotoxic or potent compounds.[16]
-
-
Work Area : Conduct all manipulations and waste collection within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Waste Containers : Have dedicated, pre-labeled waste containers ready in the fume hood before you begin work.[14]
-
For Solid Waste : Use a wide-mouth, sealable container compatible with the waste. Line it with a heavy-duty plastic bag if necessary. This includes excess solid compound, contaminated weighing papers, or silica gel from chromatography.
-
For Liquid Waste : Use a designated "Halogenated Organic Liquid Waste" container.[13] This is typically a plastic-coated glass bottle or a specialized solvent waste can. Ensure it is compatible with all components of the waste stream.
-
For Contaminated Sharps : Collect any contaminated needles or razor blades in a designated sharps container.
-
For Contaminated Labware/PPE : Disposable items like gloves, bench paper, and pipette tips should be collected in a separate, clearly marked container for cytotoxic waste, often a yellow bag or bin.[6]
-
Part B: Container Management and Labeling
-
Container Integrity : Never overfill waste containers; a maximum of 90% capacity is a safe standard.[12][13] Keep containers securely closed at all times, except when actively adding waste.[10][11]
-
Labeling : Proper labeling is a critical safety and regulatory requirement.[17][18] As soon as the first drop of waste is added, the container must be labeled with:
-
The words "Hazardous Waste" .
-
A clear identification of the contents. List all chemical constituents, including solvents and the full name: "this compound". Do not use abbreviations.[11]
-
The appropriate hazard warnings. Check the boxes for "Toxic" and "Flammable" if in a flammable solvent. Add a "Cytotoxic" warning if required by your institution.
-
The accumulation start date (the date the first waste was added).
-
Part C: Storage and Final Disposal
-
Satellite Accumulation Area (SAA) : Store the sealed and labeled waste containers in a designated SAA.[10][17] This area must be near the point of generation and under the control of laboratory personnel.
-
Segregation in SAA : Ensure that the halogenated waste container is segregated from incompatible waste streams, particularly acids and bases.[10]
-
Requesting Pickup : Once the waste container is full or has been stored for the maximum time allowed by your institution (e.g., 90 or 180 days, depending on your facility's generator status), arrange for its collection by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[17][19]
Spill and Decontamination Procedures
Accidents require immediate and correct action.
-
Alert Personnel : Immediately alert others in the lab.
-
Evacuate : If the spill is large, highly dispersed, or involves a volatile solvent, evacuate the area and contact your institution's emergency response team.
-
Small Spills (Solid) : For small spills of the solid compound within a fume hood:
-
Ensure your PPE is intact.
-
Gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep the material into a suitable container.
-
Decontaminate the area with a suitable solvent (e.g., ethanol, isopropanol) and wipe with absorbent pads.
-
Dispose of all cleanup materials as hazardous halogenated solid waste.[11]
-
-
Decontamination : Decontaminate all non-disposable equipment (glassware, spatulas) that has come into contact with the compound. This typically involves a thorough rinse with an appropriate solvent, with the rinsate collected as halogenated liquid waste, followed by a standard washing procedure.
Regulatory Framework
In the United States, the management and disposal of hazardous chemical waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[19] Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including guidelines for handling hazardous and cytotoxic drugs in the workplace.[6][20] Your institution's EHS department translates these federal regulations into specific, actionable protocols for your laboratory. Always prioritize your local EHS guidelines.
Overall Disposal Lifecycle Diagram
This diagram provides a high-level overview of the journey of chemical waste from creation to final disposal.
Caption: High-Level Chemical Waste Lifecycle.
References
-
Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy, 43(5), 1193–1204.
-
Occupational Safety and Health Administration (OSHA). (1999). Controlling Occupational Exposure to Hazardous Drugs.
-
Yodaiken, R. E., & Bennett, D. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. PubMed.
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware.
-
Temple University Environmental Health and Radiation Safety. (2021). Halogenated Solvents in Laboratories.
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
-
U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.
-
American Society for Clinical Pathology. Managing Hazardous Chemical Waste in the Lab.
-
Medical Laboratory Observer (MLO). (2019). Laboratory Waste Management: The New Regulations.
-
Fisher Scientific. (2022). Safety Data Sheet - 4-Chloroquinazoline.
-
Fisher Scientific. Safety Data Sheet - 4-Hydroxyquinazoline.
-
University of Oslo (UiO). (2024). Chemical and Hazardous Waste Guide.
-
Kemicentrum, Lund University. (2025). 8.1 Organic solvent waste.
-
Sigma-Aldrich. (2025). Safety Data Sheet - 2,4(1H,3H)-Quinazolinedione.
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.
-
Angene Chemical. (2025). Safety Data Sheet - 5-Chloroquinazoline-2,4(1H,3H)-dione.
-
Sigma-Aldrich. (2024). Safety Data Sheet - 4,6-Dichloroquinazoline.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Hydroxyquinazoline.
-
Canadian Agency for Drugs and Technologies in Health. (2011). Safe handling of cytotoxics: guideline recommendations. PMC - PubMed Central.
-
Sigma-Aldrich. (2024). Safety Data Sheet - 8-Hydroxyquinoline.
-
Ghorpade, P., et al. (2017). Synthesis of Quinazoline derivatives and its Antimicrobial Activity. Research Journal of Pharmacy and Technology.
-
Semantic Scholar. Synthesis and Characterization of Some Quinazoline Derivatives as Potential Antimicrobial Agents under Microwave Irradiation.
-
Al-Dhalla, A. S., et al. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research.
-
Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives.
-
Khodadadi, E., et al. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences.
-
Echemi. (2019). 3-METHYLQUINAZOLINE-2,4(1H,3H)-DIONE Safety Data Sheets.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. ethz.ch [ethz.ch]
- 13. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 18. MedicalLab Management Magazine [medlabmag.com]
- 19. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 20. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Chloroquinazoline-2,4(1H,3H)-dione
As researchers and drug development professionals, our work with novel chemical entities like 8-Chloroquinazoline-2,4(1H,3H)-dione demands a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our objective is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research from the specific hazards posed by this compound.
Hazard Assessment: Understanding the "Why" Behind the PPE
This compound is a heterocyclic compound that, like many quinazoline derivatives, presents several potential health hazards. The requirement for specific PPE is directly derived from its toxicological profile. Based on data for structurally similar compounds, a comprehensive hazard assessment is summarized below.[1][2][3]
Table 1: GHS Hazard Classification [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
The primary routes of exposure are inhalation of the powdered form, skin contact, eye contact, and ingestion.[1] The physical state as a solid powder makes the generation of airborne dust a critical control point during handling procedures such as weighing and transferring.[1]
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following sections detail the minimum required PPE and provide guidance for escalating protection when necessary.
Hand Protection: The First Line of Contact
-
Primary Gloves: Disposable, powder-free nitrile gloves are the standard for handling this compound in solid form or in solution. Nitrile offers good resistance to a broad range of chemicals and minimizes the risk of allergic reactions.[4]
-
Double Gloving: When handling larger quantities (>1 gram) of the solid powder or during procedures with a high risk of splashing (e.g., preparing concentrated stock solutions), wearing two pairs of nitrile gloves is mandatory.[5] The outer glove should be removed immediately after the handling procedure is complete to prevent the spread of contamination.
-
Glove Technique: Always inspect gloves for tears or punctures before use. When doffing gloves, use a technique that avoids touching the outer contaminated surface with bare skin.[1] Wash hands thoroughly with soap and water after removing gloves.[5]
Body Protection: Shielding Against Contamination
A clean, long-sleeved laboratory coat is required for all procedures. For tasks involving significant quantities of powder or the potential for splashing, a disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, should be worn over the lab coat.[6] Cuffs should be snug, and gloves should be worn with one cuff under the gown and the outer glove cuff pulled over the gown sleeve to create a seal.[5]
Eye and Face Protection: A Critical Barrier
-
Standard Use: Chemical splash goggles are mandatory whenever handling this compound in any form. Standard safety glasses do not provide adequate protection from splashes or airborne dust.[1][4]
-
High-Risk Operations: When weighing the solid powder outside of a containment hood or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[4] This provides a secondary layer of protection for the entire face.
Respiratory Protection: Preventing Inhalation Exposure
Given its classification as a respiratory irritant, controlling airborne dust is paramount.[1][2]
-
Engineering Controls First: The preferred method for handling the solid powder is within a certified chemical fume hood or a powder containment hood to minimize airborne particles.
-
Required Respiratory Protection: If engineering controls are not feasible or as a supplementary measure, a NIOSH-approved respirator is required. For nuisance dust exposures, a filtering facepiece respirator (such as a P95 or N95) is appropriate.[1] For larger spills or situations with significant aerosol generation, a half-mask or full-face respirator with chemical cartridges should be used.[7] All personnel requiring respiratory protection must be properly fit-tested and trained in accordance with OSHA standards.[7]
Operational Protocols: Integrating Safety into Your Workflow
The following protocols provide step-by-step guidance for common laboratory tasks.
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE Selection Workflow based on task.
PPE Donning and Doffing Sequence
Properly putting on and taking off PPE is as crucial as selecting the right equipment. The sequence is designed to prevent cross-contamination.
Caption: Procedural flow for donning and doffing PPE.
Disposal Plan: Containing the Hazard
Proper disposal is the final step in the safe handling workflow.
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and respirator cartridges, must be considered contaminated after use. Place them in a designated, sealed, and clearly labeled hazardous waste container immediately after doffing.[8]
-
Chemical Waste: Unused compound and contaminated materials (e.g., weighing paper, pipette tips) must be disposed of in a sealed, labeled hazardous waste container. Do not let the product enter drains.[1] Follow all local, state, and federal regulations for chemical waste disposal.
Emergency Procedures: Immediate First Aid
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical attention.[1][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]
By integrating these expert-level protocols and understanding the causality behind each safety measure, you can handle this compound with confidence and integrity, ensuring a safe and productive research environment.
References
- Angene Chemical. (2025, June 7). Safety Data Sheet: 5-Chloroquinazoline-2,4(1H,3H)-dione.
- Fisher Scientific. (2022, February 8). Safety Data Sheet: 4-Chloroquinazoline.
- Sigma-Aldrich. (2025, April 24). Safety Data Sheet.
- Fisher Scientific. (2016, April 13). Safety Data Sheet: 2,4-Dichloroquinazoline, 98%.
- Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: Quinazolin-4(1H)-one.
- Fisher Scientific. (2023, September 25). Safety Data Sheet: 4-Hydroxyquinazoline.
- Westlake. (2017, March 15). Health and Safety Procedure 300 – Personal Protective Equipment.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Occupational Safety and Health Administration (OSHA).eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. quora.com [quora.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. pppmag.com [pppmag.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
